molecular formula C6H9NO3 B109303 Methyl DL-pyroglutamate CAS No. 54571-66-3

Methyl DL-pyroglutamate

カタログ番号: B109303
CAS番号: 54571-66-3
分子量: 143.14 g/mol
InChIキー: HQGPKMSGXAUKHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-oxopyrrolidine-2-carboxylate has been reported in Streptomyces and Stellaria palustris with data available.

特性

IUPAC Name

methyl 5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969818
Record name Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54571-66-3
Record name Methyl 5-oxopyrrolidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54571-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-DL-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxo-DL-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.830
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of Methyl DL-pyroglutamate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical properties of Methyl DL-pyroglutamate. It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical processes. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a racemic mixture of the methyl ester of pyroglutamic acid. It is a derivative of glutamic acid and serves as a versatile intermediate in organic synthesis. Its physical state at room temperature is a clear liquid, ranging in color from colorless to brown.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 54571-66-3[2][3]
Molecular Formula C₆H₉NO₃[2][3]
Molecular Weight 143.14 g/mol [2][3]
Appearance Colorless to Brown clear liquid[1]
Boiling Point 304.7 ± 35.0 °C at 760 mmHg 135 °C at 1 mmHg[2][3]
Density 1.2 ± 0.1 g/cm³[2]
Flash Point 138.1 ± 25.9 °C[2]
Purity Typically ≥98.0% (GC)[3]
Storage Conditions Room temperature, recommended <15°C in a cool, dark place. Store under inert gas as it is air sensitive.

Table 2: Chemical Identifiers for this compound

IdentifierValueSource(s)
IUPAC Name methyl 5-oxopyrrolidine-2-carboxylate[3]
Synonyms DL-Pyroglutamic Acid Methyl Ester, Methyl 5-Oxopyrrolidine-2-carboxylate, 5-Oxo-DL-proline methyl ester[1][3][4]
InChI Key HQGPKMSGXAUKHT-UHFFFAOYNA-N[3]
SMILES COC(=O)C1CCC(=O)N1[3]
PubChem CID 500249[3]
MDL Number MFCD03844651[3]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, compiled from scientific literature.

A common and straightforward method for preparing this compound involves the esterification of pyroglutamic acid.[5]

  • Materials:

    • DL-Pyroglutamic acid

    • Methanol (absolute)

    • Chloroform

    • p-Toluenesulfonic acid (catalyst)

    • 3 Å molecular sieves

  • Procedure:

    • A solution of DL-pyroglutamic acid (3.87 moles) and p-toluenesulfonic acid (79 mmoles) is prepared in a mixture of chloroform (1 L) and methanol (2.5 L).[5]

    • The mixture is heated under reflux for 24 hours.[5] During this period, the solvent is continuously dried by condensation through a Soxhlet-type apparatus containing 3 Å molecular sieves (1.5 kg).[5]

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvents (chloroform and methanol) are removed by evaporation under reduced pressure.[5]

    • The resulting crude product is this compound, typically obtained in high yield (approx. 98%).[5]

The purity and identity of this compound are commonly assessed using chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC) for Purity Assessment:

    • Objective: To determine the purity of the synthesized this compound.

    • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column suitable for separating small organic molecules.

    • Carrier Gas: Helium or Nitrogen.

    • Method: A small, diluted sample of the product is injected into the GC. A temperature gradient is applied to separate the components based on their boiling points and interactions with the stationary phase. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. A purity of >98.0% is commonly reported by commercial suppliers.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

    • Objective: To confirm the chemical structure of the synthesized compound.

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz).

    • Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuteriochloroform (CDCl₃).

    • ¹H NMR Analysis: The proton NMR spectrum is recorded. For methyl pyroglutamate, the expected signals are: a multiplet for the four pyrrolidone ring protons (CH₂-CH₂) between δ 2.1-2.7 ppm, a singlet for the methyl ester protons (OCH₃) at δ 3.72 ppm, a multiplet for the chiral proton (CH) between δ 4.0-4.45 ppm, and a broad singlet for the amide proton (NH) between δ 7.1-7.7 ppm.[5] The presence of these signals confirms the molecular structure. NMR is a powerful tool for the unambiguous identification of pyroglutamate moieties.[6][7]

  • Mass Spectrometry (MS) for Molecular Weight Verification:

    • Objective: To confirm the molecular weight of the compound.

    • Method: Mass spectrometry can be coupled with liquid chromatography (LC-MS) or used directly. It provides a precise measurement of the molecular weight, which should correspond to 143.14 g/mol for this compound.[8]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes related to this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Pyroglutamic_Acid DL-Pyroglutamic Acid Reflux Reflux in Chloroform/Methanol (24 hours with drying) Pyroglutamic_Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst p-Toluenesulfonic Acid Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Final_Product This compound Evaporation->Final_Product

Caption: General workflow for the synthesis of this compound.

QC_Workflow Quality Control Workflow cluster_analysis Analytical Methods cluster_results Verification Product Synthesized Product (this compound) GC Gas Chromatography (GC) Product->GC NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS Purity Purity > 98% GC->Purity Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight Verification MS->MolWeight Final Qualified Product Purity->Final Structure->Final MolWeight->Final

Caption: Standard quality control workflow for this compound.

References

Spectroscopic Profile of Methyl DL-pyroglutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl DL-pyroglutamate, a key organic compound with applications in various research and development sectors. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2Multiplet1HCH
~3.7Singlet3HOCH₃
~2.4-2.2Multiplet4HCH₂CH₂
~7.0Broad Singlet1HNH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~175C=O (amide)
~172C=O (ester)
~56CH
~52OCH₃
~29CH₂
~25CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3250Strong, BroadN-H Stretch
~1740StrongC=O Stretch (Ester)
~1680StrongC=O Stretch (Amide)
~1200StrongC-O Stretch
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
143Moderate[M]⁺ (Molecular Ion)
112Moderate[M - OCH₃]⁺
84High[M - COOCH₃]⁺
56High[C₃H₄O]⁺ or [C₃H₆N]⁺

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Parameters: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectrum Acquisition

  • Sample Preparation: A small drop of neat this compound is placed directly onto the crystal surface of the ATR accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Sample Neat Liquid Sample Sample->Neat_Sample Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Neat_Sample->IR MS Mass Spectrometry (EI-MS) Dilution->MS Process_NMR FID Processing & Chemical Shift Analysis NMR->Process_NMR Process_IR Spectral Interpretation (Functional Groups) IR->Process_IR Process_MS Fragmentation Pattern Analysis MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Synthesis of Methyl DL-Pyroglutamate from Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of methyl DL-pyroglutamate, a valuable chiral building block and intermediate in the pharmaceutical industry. The synthesis is presented as a two-step process commencing from glutamic acid: thermal cyclization to form pyroglutamic acid, followed by acid-catalyzed esterification. This guide details the reaction mechanisms, comprehensive experimental protocols, and quantitative data to facilitate reproducible synthesis in a laboratory setting.

Overview of the Synthesis Pathway

The conversion of glutamic acid to this compound proceeds through two primary chemical transformations:

  • Intramolecular Cyclization: Glutamic acid undergoes thermal dehydration to form the five-membered lactam ring of pyroglutamic acid. This reaction is typically performed by heating glutamic acid above its melting point, leading to the elimination of a water molecule.[1][2] High temperatures can also induce racemization, converting L-glutamic acid into DL-pyroglutamic acid.

  • Fischer Esterification: The carboxylic acid group of the resulting pyroglutamic acid is then esterified using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid, to yield the final product, methyl pyroglutamate.[3][4][5][6]

The overall logical flow of the synthesis, from starting material to the final purified product, is outlined below.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification Glu DL-Glutamic Acid Heat Thermal Dehydration (>130°C) Glu->Heat Crude_pGlu Crude DL-Pyroglutamic Acid Heat->Crude_pGlu Purify_pGlu Recrystallization (Water) Crude_pGlu->Purify_pGlu Pure_pGlu Pure DL-Pyroglutamic Acid Purify_pGlu->Pure_pGlu Reaction Esterification Reaction (Low Temperature) Pure_pGlu->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Catalyst Acid Catalyst (e.g., SOCl2, H2SO4) Catalyst->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Final_Purify Purification (Distillation/Chromatography) Workup->Final_Purify Final_Product This compound Final_Purify->Final_Product

Caption: Overall experimental workflow for the synthesis of this compound.

Step 1: Cyclization of Glutamic Acid to DL-Pyroglutamic Acid

The first step involves the non-enzymatic, thermal cyclization of glutamic acid. The side-chain carboxylic acid group and the N-terminal amine condense to form a neutral amide (lactam) and release a molecule of water.[7][8]

G cluster_mechanism Mechanism of Glutamic Acid Cyclization Glutamic_Acid Glutamic Acid (Zwitterionic Form) Transition_State Intramolecular Nucleophilic Attack Glutamic_Acid->Transition_State Heat (Δ) Intermediate Tetrahedral Intermediate Transition_State->Intermediate Pyroglutamic_Acid Pyroglutamic Acid Intermediate->Pyroglutamic_Acid -H₂O Water H₂O

Caption: Reaction mechanism for the thermal cyclization of Glutamic Acid.
Experimental Protocol: Thermal Cyclization

This protocol is based on established large-scale synthesis procedures.[9]

  • Charging the Reactor: Charge the reactor with 400 kg of feed-grade L-glutamic acid.

  • Heating and Melting: Begin agitation and slowly heat the reactor using steam. The solid will begin to melt around 95°C. Continue heating until the temperature reaches 130°C and the contents are fully dissolved and clarified.

  • Reaction: Maintain the temperature between 130-135°C for 2 hours to allow for cyclization and dehydration.

  • Cooling and Dissolution: After the reaction is complete, cool the mixture to below 100°C. Transfer the molten product into a vessel containing 800 L of water to dissolve the crude pyroglutamic acid.

  • Crystallization: Continue to cool the aqueous solution to room temperature and allow it to crystallize for 2 hours.

  • Isolation: Isolate the solid DL-pyroglutamic acid via centrifugation. The mother liquor can be collected for further processing.

  • Purification (Optional): The mother liquor can be treated with activated carbon (5 kg), filtered, concentrated, and cooled to 20-25°C to crystallize a second crop of the product.

  • Drying: Dry the solid product at 50°C for 8 hours to yield the final, purified DL-pyroglutamic acid.

Quantitative Data: Cyclization Reaction
ParameterValueReference
Starting MaterialL-Glutamic Acid[9]
Temperature130-135°C[9]
Reaction Time2 hours[9]
PurificationCrystallization from water[9]
Typical Yield ~65% [9]

Step 2: Esterification of DL-Pyroglutamic Acid

The second step is the esterification of the carboxylic acid group of DL-pyroglutamic acid with methanol. This reaction is typically catalyzed by a strong acid. Thionyl chloride is a particularly effective reagent as it reacts with methanol to form HCl in situ, which acts as the catalyst, and sulfur dioxide, which are both gases.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from methods for the synthesis of pyroglutamic acid methyl esters.[3]

  • Setup: In a reactor equipped with a stirrer and a cooling system, dissolve DL-pyroglutamic acid in methanol.

  • Catalyst Addition: Cool the solution to a temperature between 5-10°C. Slowly add the catalyst, such as thionyl chloride, to the solution while maintaining the temperature.

  • Reaction: Stir the reaction mixture at 5-10°C for 6-8 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, terminate it by carefully adding a base, such as sodium bicarbonate, until the effervescence ceases. This neutralizes the acid catalyst.

  • Work-up: Filter the mixture to remove any inorganic salts. The filtrate contains the this compound.

  • Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data: Esterification Reaction

The following table summarizes typical reaction conditions for the esterification of L-pyroglutamic acid, which are directly applicable to the DL-racemate.

ParameterValueReference
Starting MaterialL-Pyroglutamic Acid[3]
Reagent/SolventMethanol[3]
CatalystThionyl Chloride (SOCl₂)[3]
Molar Ratio (pGlu:MeOH:SOCl₂)1 : 4.7-5.5 : 0.14-0.18[3]
Temperature5-10°C[3]
Reaction Time6-8 hours[3]
Product Purity >99% (after purification) [3]

References

The Diverse Biological Activities of Methyl DL-Pyroglutamate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl DL-pyroglutamate, a cyclic derivative of glutamic acid, and its analogues represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have garnered significant interest in drug discovery and development due to their potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antifungal Activity

Derivatives of L-pyroglutamic acid have demonstrated significant antifungal properties, particularly against plant pathogens.

Quantitative Data: Antifungal Activity
CompoundTarget OrganismEC50 (μg/mL)Reference CompoundEC50 (μg/mL)
L-pyroglutamic acid ester (2d)Phytophthora infestans1.44Azoxystrobin7.85
L-pyroglutamic acid ester (2j)Phytophthora infestans1.21Azoxystrobin7.85
L-pyroglutamic acidPhytophthora infestans9.48--
L-pyroglutamic acidPseudoperonospora cubensis10.82--
Experimental Protocol: Antifungal Activity Assay

The antifungal activity of L-pyroglutamic acid derivatives against Phytophthora infestans was evaluated using a mycelial growth inhibition assay.[1][2]

  • Culture Preparation: P. infestans was cultured on rye agar medium at 18°C in the dark.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted with sterile distilled water containing 0.1% Tween-80 to achieve a series of final concentrations.

  • Assay: Mycelial discs (5 mm diameter) were taken from the edge of an actively growing colony of P. infestans and placed in the center of new rye agar plates containing the test compounds at different concentrations.

  • Incubation: The plates were incubated at 18°C for 3-5 days.

  • Data Analysis: The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to a control group (containing DMSO without the test compound). The EC50 values were then determined using probit analysis.

Anti-inflammatory and Neuritogenic Activities

Certain L-pyroglutamic acid analogues have shown promise in modulating inflammatory responses and promoting neuronal growth.[2][3]

Quantitative Data: Anti-inflammatory and Neuritogenic Effects
CompoundBiological ActivityCell LineAssayNotable Finding
2e, 2g, 4dAnti-inflammatoryBV-2 microglial cellsLPS-induced NO productionDisplayed anti-inflammatory activity
2e, 2g, 4dNeuritogenicPC-12 cellsNGF-induced neurite outgrowthDisplayed neuritogenic activity
Experimental Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)

The anti-inflammatory potential was assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells.[2][3]

  • Cell Culture: BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: The production of NO was determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm was measured, and the concentration of nitrite was calculated from a sodium nitrite standard curve.

Experimental Protocol: Neuritogenic Activity Assay

The neuritogenic effect was evaluated by observing nerve growth factor (NGF)-induced neurite outgrowth in PC-12 cells.[2][3]

  • Cell Culture: PC-12 cells were maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Differentiation: For differentiation, cells were seeded on collagen-coated plates and treated with NGF (50 ng/mL) in the presence or absence of the test compounds for 48 hours.

  • Analysis: The percentage of cells bearing neurites longer than the cell body diameter was determined by microscopic examination.

Anticancer Activity

Derivatives of pyroglutamic acid have been investigated for their potential to inhibit the growth of various cancer cell lines. L-γ-methyleneglutamic acid amides, derived from pyroglutamate, have shown efficacy comparable to existing cancer drugs.[4]

Quantitative Data: Anticancer Activity
Compound ClassCancer Cell LineEfficacy Comparison
L-γ-methyleneglutamic acid amidesMCF-7 (ER+/PR+/HER2-)As efficacious as tamoxifen or olaparib in arresting cell growth.
L-γ-methyleneglutamic acid amidesSK-BR-3 (ER-/PR-/HER2+)As efficacious as tamoxifen or olaparib in arresting cell growth.
L-γ-methyleneglutamic acid amidesMDA-MB-231 (Triple-negative)Similar efficacy to olaparib in arresting cell growth.
N-benzyl amides (e.g., 5 and 6)MDA-MB-231 (Triple-negative)Inhibited cell growth commensurate to olaparib.

Notably, these compounds did not inhibit the growth of benign MCF-10A breast cells, suggesting a degree of selectivity for cancer cells.[4]

Logical Workflow for Anticancer Drug Screening

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification start Start with L-pyroglutamate synth Synthesize L-γ-methyleneglutamine and its amide derivatives start->synth cell_lines Treat various breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) and a benign cell line (MCF-10A) synth->cell_lines cell_growth Assess cell growth arrest at 24 and 72 hours cell_lines->cell_growth compare Compare efficacy to Tamoxifen and Olaparib cell_growth->compare cytotoxicity Evaluate cytotoxicity on benign MCF-10A cells compare->cytotoxicity lead_id Identify lead compounds with high efficacy and selectivity cytotoxicity->lead_id

Caption: Workflow for the synthesis and screening of anticancer pyroglutamate derivatives.

Neuroprotective Effects

The glutamatergic system is a key target in neurodegenerative disorders. A synthesized pyroglutamate amide derivative of memantine (NSP) has demonstrated neuroprotective potential by exhibiting a more potent inhibitory effect on neuroblastoma (N2a) and pheochromocytoma (PC12) cells compared to memantine alone.[5] This suggests a role for pyroglutamate derivatives in modulating glutamate receptor activity.

Signaling Pathway: Glutamate Excitotoxicity and Neuroprotection

G cluster_excitotoxicity Excitotoxicity Cascade cluster_neuroprotection Neuroprotective Intervention glutamate Excess Glutamate nmda_over Overactivation of Extrasynaptic NMDA Receptors glutamate->nmda_over ca_influx Excessive Ca2+ Influx nmda_over->ca_influx apoptosis Apoptotic Signaling (e.g., Caspase-3 activation) ca_influx->apoptosis cell_death Neuronal Cell Death apoptosis->cell_death nsp Pyroglutamate Amide (NSP) nmda_block Blockade of NMDA Receptors nsp->nmda_block inhibition Inhibition of Excitotoxicity nmda_block->inhibition inhibition->cell_death

Caption: Proposed mechanism of neuroprotection by pyroglutamate derivatives.

Antimicrobial Activity

Certain derivatives of pyroglutamic acid have also been explored for their antibacterial properties. For instance, epoxypyrrolidinones derived from pyroglutamate have shown activity against Staphylococcus aureus and Escherichia coli.[6]

Conclusion

This compound and its derivatives constitute a promising class of compounds with a wide array of biological activities. The research highlighted in this guide demonstrates their potential as lead structures for the development of novel antifungal, anti-inflammatory, neuritogenic, anticancer, and antimicrobial agents. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential. The versatility of the pyroglutamate scaffold, coupled with its accessibility from glutamic acid, makes it an attractive starting point for the design and synthesis of new therapeutic agents.[6]

References

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of Methyl L-pyroglutamate, a valuable chiral building block in the development of pharmaceuticals and other biologically active molecules. This document details various synthetic strategies, presenting quantitative data in structured tables, providing in-depth experimental protocols, and visualizing workflows and reaction pathways using diagrams.

Synthesis via Direct Esterification of L-Pyroglutamic Acid

The most straightforward and cost-effective method for preparing enantiomerically pure Methyl L-pyroglutamate is the direct esterification of the readily available and inexpensive L-pyroglutamic acid. As this method starts with an enantiomerically pure starting material, the chirality at the C5 position is retained, leading to a product with high enantiopurity.

Data Presentation
MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Thionyl Chloride CatalysisThionyl ChlorideMethanol5 - 106 - 8>95>99.8[1]
Sulfuric Acid CatalysisSulfuric AcidEthanolRoom Temperature48High>99[2]
Experimental Protocol: Thionyl Chloride Catalysis[1]

Materials:

  • L-Pyroglutamic acid (Water content ≤ 0.2%)

  • Methanol (Anhydrous)

  • Thionyl chloride

  • Sodium bicarbonate (Water content ≤ 0.2%)

Procedure:

  • In a dry reaction vessel, dissolve L-pyroglutamic acid in methanol. The molar ratio of L-pyroglutamic acid to methanol should be approximately 1:4.7 to 1:5.5.

  • Cool the solution to 5-10 °C using an ice bath.

  • Slowly add thionyl chloride as a catalyst. The molar ratio of L-pyroglutamic acid to thionyl chloride should be in the range of 1:0.14 to 1:0.18.

  • Maintain the reaction temperature at 5-10 °C and stir for 6-8 hours.

  • After the reaction is complete, neutralize the mixture by adding sodium bicarbonate to terminate the reaction.

  • The resulting product is Methyl L-pyroglutamate. Further purification can be achieved by standard techniques such as distillation or chromatography if required.

Workflow Diagram

G Workflow for the Esterification of L-Pyroglutamic Acid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve L-Pyroglutamic Acid in Methanol B Cool to 5-10 °C A->B C Add Thionyl Chloride B->C D Stir for 6-8 hours at 5-10 °C C->D E Add Sodium Bicarbonate to Neutralize D->E F Isolate Methyl L-pyroglutamate E->F

Caption: Workflow for the synthesis of Methyl L-pyroglutamate via esterification.

Asymmetric Synthesis via Carbonyl Catalysis

This approach involves the direct asymmetric conjugate addition of a glycinate to an α,β-unsaturated ester, catalyzed by a chiral pyridoxal catalyst. This method constructs the chiral center during the reaction, offering a powerful strategy for the enantioselective synthesis of pyroglutamic acid esters.

Data Presentation
Substrate (α,β-unsaturated ester)CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Various α,β-unsaturated estersChiral Pyridoxal14 - 9681 - 97[3]
Experimental Protocol: Asymmetric Conjugate Addition

A detailed experimental protocol for this specific reaction to produce the methyl ester was not available in the provided search results. The following is a generalized procedure based on the abstract.

Materials:

  • Glycinate

  • Methyl acrylate (as the α,β-unsaturated ester)

  • Chiral Pyridoxal catalyst

  • Appropriate solvent

  • Lewis acid additive (e.g., LiOTf)

  • Base (e.g., DBU)

Procedure:

  • To a solution of the chiral pyridoxal catalyst and a Lewis acid additive in a suitable solvent, add the glycinate.

  • Add the base to the mixture.

  • Introduce methyl acrylate to initiate the conjugate addition.

  • Stir the reaction mixture at the specified temperature and for the required time to allow for the conjugate addition and subsequent in situ lactamization.

  • Upon completion, the reaction is quenched, and the product, Methyl L-pyroglutamate, is isolated and purified using chromatographic techniques.

Reaction Pathway Diagram

G Carbonyl-Catalyzed Synthesis of Pyroglutamic Acid Esters cluster_reactants Reactants Glycinate Glycinate Catalyst Chiral Pyridoxal Catalyst Glycinate->Catalyst UnsaturatedEster α,β-Unsaturated Ester UnsaturatedEster->Catalyst Intermediate Michael Adduct Intermediate Catalyst->Intermediate Asymmetric Conjugate Addition Product Chiral Pyroglutamic Acid Ester Intermediate->Product In situ Lactamization

Caption: Pathway for carbonyl-catalyzed asymmetric synthesis.

Enantioselective Synthesis via Cyclopropenimine-Catalyzed Michael Addition

This method utilizes a chiral cyclopropenimine catalyst for the enantioselective Michael addition of an amino ester imine to an acrylate. This approach has demonstrated high enantioselectivities in the synthesis of α-substituted pyroglutamates.

Data Presentation
Substrate (Amino Ester Imine)CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Alanine ImineCyclopropenimineHighup to 94[4][5][6]
Experimental Protocol: Cyclopropenimine-Catalyzed Michael Addition

A detailed experimental protocol for this specific reaction to produce Methyl L-pyroglutamate was not available in the provided search results. The following is a generalized procedure based on the abstract and supporting information.

Materials:

  • Amino ester imine (e.g., derived from glycine methyl ester)

  • Methyl acrylate

  • Chiral cyclopropenimine catalyst

  • Anhydrous solvent (e.g., ethyl acetate)

Procedure:

  • In a glovebox, a vial is charged with the chiral cyclopropenimine catalyst.

  • The amino ester imine and the solvent are added.

  • Methyl acrylate is then added to the mixture.

  • The reaction is stirred at room temperature for the specified duration.

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the desired pyroglutamate product. The product can then be converted to Methyl L-pyroglutamate if not directly formed.

Logical Relationship Diagram

G Key Factors in Cyclopropenimine-Catalyzed Synthesis Catalyst Cyclopropenimine Catalyst Product Enantioenriched Pyroglutamate Catalyst->Product Controls Enantioselectivity Substrate Amino Ester Imine Substrate->Product Acceptor Methyl Acrylate Acceptor->Product

Caption: Key components influencing the cyclopropenimine-catalyzed reaction.

Enzymatic Synthesis of Methyl L-pyroglutamate

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly used for the esterification of pyroglutamic acid. This method benefits from mild reaction conditions and high enantioselectivity.

Data Presentation

Specific quantitative data for the direct enzymatic synthesis of Methyl L-pyroglutamate was not available in the provided search results. However, the synthesis of other pyroglutamate esters via a methyl ester intermediate has been reported with good yields.

EnzymeSubstrate 1Substrate 2SolventYield (%)Reference
Candida antarctica Lipase BMethyl L-pyroglutamateDodecanolAcetonitrile79[7]
Experimental Protocol: Lipase-Catalyzed Esterification

A detailed protocol for the direct synthesis of Methyl L-pyroglutamate was not found. The following is a generalized procedure for lipase-catalyzed esterification.

Materials:

  • L-Pyroglutamic acid

  • Methanol

  • Immobilized lipase (e.g., from Candida antarctica)

  • Molecular sieves (to remove water)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • To a mixture of L-pyroglutamic acid and methanol in an organic solvent, add immobilized lipase.

  • Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the equilibrium towards the product.

  • The reaction is incubated at a controlled temperature with agitation.

  • The progress of the reaction is monitored by techniques such as TLC or GC.

  • Once the reaction is complete, the immobilized enzyme is filtered off and can be reused.

  • The solvent is removed under reduced pressure, and the product, Methyl L-pyroglutamate, is purified.

Experimental Workflow Diagram

G Workflow for Enzymatic Synthesis of Methyl L-pyroglutamate A Combine L-Pyroglutamic Acid, Methanol, and Solvent B Add Immobilized Lipase and Molecular Sieves A->B C Incubate with Agitation B->C D Monitor Reaction Progress C->D E Filter to Remove Enzyme D->E F Purify Methyl L-pyroglutamate E->F

Caption: General workflow for the lipase-catalyzed synthesis of Methyl L-pyroglutamate.

References

A Technical Guide to the Racemic Resolution of DL-Pyroglutamic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the racemic resolution of DL-pyroglutamic acid methyl ester, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Chiral pyroglutamic acid derivatives are valuable building blocks for a variety of active pharmaceutical ingredients. This document details two principal and effective strategies for resolution: Enzymatic Kinetic Resolution and Diastereomeric Salt Crystallization.

Detailed experimental protocols, structured data for comparison, and workflow visualizations are provided to assist researchers in the practical application of these techniques.

Introduction to Racemic Resolution

Racemic mixtures, composed of equal amounts of two enantiomers, often exhibit different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Consequently, the separation of these mixtures into pure enantiomers is a crucial step in drug development. DL-pyroglutamic acid methyl ester can be resolved using several techniques, with enzymatic kinetic resolution and diastereomeric salt crystallization being the most prevalent and scalable methods.

Method 1: Enzymatic Kinetic Resolution via Hydrolysis

Enzymatic kinetic resolution is a highly selective method that utilizes the stereospecificity of enzymes, typically lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture. For racemic esters like DL-pyroglutamic acid methyl ester, lipases can selectively hydrolyze one enantiomer to its corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in chemical form allows for their subsequent separation. Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a versatile and robust biocatalyst for such resolutions due to its high activity and enantioselectivity.[1][2][3]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol is a generalized procedure based on established methods for the kinetic resolution of racemic esters using lipases.[4][5]

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve DL-pyroglutamic acid methyl ester (1.0 equivalent) in a biphasic solvent system consisting of a phosphate buffer (e.g., 0.1 M, pH 7.0) and an organic co-solvent such as tert-butanol or diisopropyl ether (typically 10-20% v/v).[4][6] The concentration of the substrate is typically in the range of 50-500 mM.[7]

    • Equilibrate the mixture to the desired reaction temperature (e.g., 30-45 °C) with gentle stirring (e.g., 200 rpm).

  • Enzyme Addition:

    • Introduce the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate) to the reaction mixture to initiate the hydrolysis.[1][5]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

    • Quench the reaction in the aliquot by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) and analyze by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Work-up and Separation:

    • Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

    • Acidify the aqueous phase of the filtrate to a pH of ~2-3 with an acid (e.g., 1 M HCl).

    • Extract the resulting mixture with an organic solvent (e.g., ethyl acetate). The pyroglutamic acid enantiomer (product of hydrolysis) will be extracted into the organic phase.

    • The unreacted pyroglutamic acid methyl ester enantiomer will remain in the organic phase from the initial separation or can be extracted separately.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the resolved products.

  • Analysis:

    • Determine the enantiomeric excess of the isolated pyroglutamic acid and the remaining methyl ester using chiral HPLC.

Data Presentation: Enzymatic Resolution

The following table summarizes representative quantitative data achievable through the lipase-catalyzed kinetic resolution of a racemic methyl ester. The values are based on typical outcomes for similar substrates, aiming for high enantioselectivity (E > 200).[8][9]

Parameter(S)-Pyroglutamic Acid(R)-Pyroglutamic Acid Methyl Ester
Yield (max theoretical) ~45-49%~45-49%
Enantiomeric Excess (e.e.) >98%>98%
Conversion ~50%N/A
Enantiomeric Ratio (E) >200>200

Workflow Visualization: Enzymatic Kinetic Resolution

G cluster_start Starting Material cluster_reaction Enzymatic Hydrolysis cluster_separation Separation & Isolation cluster_products Resolved Products racemate DL-Pyroglutamic Acid Methyl Ester (Racemate) reaction Addition of Lipase (e.g., CALB) in Buffer/Co-solvent (pH 7.0, 30-45°C) racemate->reaction Substrate filtration Filter to remove enzyme reaction->filtration Reaction Mixture (~50% conversion) extraction Acidify & Extract filtration->extraction product1 (S)-Pyroglutamic Acid (e.e. > 98%) extraction->product1 Aqueous phase product product2 (R)-Pyroglutamic Acid Methyl Ester (e.e. > 98%) extraction->product2 Organic phase substrate

Workflow for Enzymatic Kinetic Resolution.

Method 2: Diastereomeric Salt Crystallization

This classical resolution technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10] For the resolution of DL-pyroglutamic acid (after hydrolysis of the methyl ester), a chiral base would be used. Conversely, for the ester, which may possess sufficient basicity, a chiral acid like (+)-tartaric acid can be employed to form diastereomeric salts.[10]

Experimental Protocol: Diastereomeric Salt Formation

This generalized protocol is based on established procedures for the resolution of racemic compounds via diastereomeric salt crystallization.[10][11]

  • Salt Formation:

    • Dissolve DL-pyroglutamic acid methyl ester (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The choice of solvent is critical and often requires screening to find optimal conditions for differential solubility.[11]

    • In a separate container, dissolve the chiral resolving agent (e.g., (2R,3R)-tartaric acid, 0.5-1.0 equivalents) in the same solvent, heating gently if necessary.

    • Combine the two solutions and stir. The formation of the diastereomeric salts may be immediate or may require cooling, seeding with a crystal of the desired salt, or partial evaporation of the solvent to induce crystallization.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomeric salt.

    • Collect the precipitated crystals by filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The purity of the crystallized diastereomer can be enhanced by one or more recrystallization steps.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) to neutralize the chiral acid and liberate the free pyroglutamic acid methyl ester enantiomer.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the enantiomerically enriched methyl ester.

    • The resolving agent can often be recovered from the aqueous layer by acidification and extraction.

  • Isolation of the Second Enantiomer:

    • The second enantiomer can be recovered from the mother liquor of the initial crystallization by evaporating the solvent, liberating the free ester with a base, and extracting it. It will be enriched in the opposite enantiomer.

  • Analysis:

    • Determine the diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the liberated ester by chiral HPLC or by measuring the specific optical rotation.

Data Presentation: Diastereomeric Salt Resolution

The table below presents typical data for a diastereomeric salt resolution. Actual yields and purities are highly dependent on the specific resolving agent, solvent system, and crystallization conditions.

ParameterLess Soluble Diastereomeric SaltRecovered Enantiomer 1Recovered Enantiomer 2 (from mother liquor)
Yield Variable (e.g., 70-85%)~40-45%~40-45%
Diastereomeric Excess (d.e.) >95% (after recrystallization)N/AN/A
Enantiomeric Excess (e.e.) N/A>98%Variable (enriched)

Workflow Visualization: Diastereomeric Salt Resolution

G cluster_start Starting Materials cluster_reaction Salt Formation & Crystallization cluster_separation Separation & Liberation cluster_products Resolved Products racemate DL-Pyroglutamic Acid Methyl Ester salt_formation Mix in suitable solvent (e.g., Methanol) racemate->salt_formation resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolver->salt_formation crystallization Cool / Seed to induce fractional crystallization salt_formation->crystallization Diastereomeric Salt Mixture filtration Filter to separate crystals from mother liquor crystallization->filtration Less soluble salt precipitates liberation1 Liberate Enantiomer 1 (add base, extract) filtration->liberation1 Crystals liberation2 Liberate Enantiomer 2 (from mother liquor) filtration->liberation2 Mother Liquor product1 Enantiomer 1 (e.g., L-ester, e.e. > 98%) liberation1->product1 product2 Enantiomer 2 (e.g., D-ester, enriched) liberation2->product2

Workflow for Diastereomeric Salt Resolution.

Conclusion

The racemic resolution of DL-pyroglutamic acid methyl ester can be effectively achieved through both enzymatic kinetic resolution and diastereomeric salt crystallization. Enzymatic methods offer high selectivity under mild conditions, often resulting in excellent enantiomeric purity. Diastereomeric salt formation is a robust, classical technique that can be highly effective and scalable, provided that a suitable resolving agent and crystallization solvent are identified. The choice of method will depend on factors such as scale, cost, available equipment, and the desired purity of the final enantiomers. The protocols and data presented in this guide serve as a comprehensive resource for developing a successful resolution strategy.

References

Methyl DL-Pyroglutamate: A Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl DL-pyroglutamate, a racemic cyclic derivative of glutamic acid, serves as a readily accessible and highly versatile precursor to enantiopure methyl L-pyroglutamate and methyl D-pyroglutamate. These chiral building blocks are invaluable scaffolds in the asymmetric synthesis of a wide array of complex molecules, including bioactive natural products, pharmaceuticals, and constrained amino acid analogues. Their rigid pyrrolidinone ring system provides a stereochemically defined framework that allows for the controlled introduction of new chiral centers, making them indispensable tools in the chiral pool approach to organic synthesis.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, enantiomeric resolution, and its application as a chiral building block in organic synthesis. The content herein is intended to equip researchers and professionals in drug development with the necessary data and methodologies to effectively utilize this pivotal synthetic intermediate.

Synthesis and Resolution of this compound

The journey from the racemic mixture to the optically pure enantiomers involves two key stages: the synthesis of the racemic this compound and its subsequent resolution.

Synthesis of this compound

This compound is typically prepared in a two-step sequence starting from the readily available L-glutamic acid. The first step involves the thermal cyclization of L-glutamic acid to produce DL-pyroglutamic acid. This is followed by esterification with methanol to yield the desired this compound.

Experimental Protocol: Synthesis of DL-Pyroglutamic Acid [1]

  • 400 kg of feed-grade L-glutamic acid is charged into a drying reactor.

  • With stirring, the reactor is slowly heated with steam.

  • At 95 °C, the glutamic acid begins to melt. The temperature is raised to 130 °C until the mixture is a clear liquid.

  • The reaction is held at 130-135 °C for 2 hours to effect cyclization and dehydration.

  • After the reaction, the mixture is cooled to below 100 °C and 800 L of water is added to dissolve the product.

  • The solution is further cooled to room temperature and allowed to crystallize for 2 hours.

  • The solid DL-pyroglutamic acid is isolated by centrifugation. The mother liquor is collected for further processing.

  • The mother liquor is heated to 60-70 °C and treated with 5 kg of activated carbon with stirring for 1 hour.

  • After filtration, the filtrate is concentrated by dehydration to a volume of approximately 500-550 L.

  • The concentrated solution is cooled to 20-25 °C and crystallized for 4 hours.

  • The solid is collected by centrifugation, and the mother liquor is recycled.

  • The solid product is dried at 50 °C for 8 hours to yield approximately 260 kg (65% yield) of DL-pyroglutamic acid.

Experimental Protocol: Esterification of DL-Pyroglutamic Acid to this compound [2]

  • To a dry three-necked flask, add 10 L of anhydrous methanol and cool to -5 °C using an ice-water bath.

  • Slowly add 250 mL of concentrated sulfuric acid while maintaining the temperature at -5 °C.

  • Add 1000 g of DL-pyroglutamic acid to the mixture.

  • Allow the reaction to proceed at 35-45 °C for 36-48 hours.

  • After the reaction is complete, neutralize the mixture to pH 7.0-8.0 with potassium hydroxide.

  • Filter the mixture and wash the solid with anhydrous methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation (150 °C / 2 mmHg) to yield this compound.

Resolution of this compound

The separation of racemic this compound into its constituent enantiomers is a critical step to access the chiral building blocks. Both enzymatic and chemical resolution methods can be employed.

Enzymatic kinetic resolution (EKR) is a highly efficient method that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester. This results in a mixture of the unreacted, enantiomerically enriched ester and the hydrolyzed, enantiomerically pure carboxylic acid, which can then be separated. Candida antarctica lipase B (CALB) is a commonly used enzyme for this purpose.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of this compound

Note: A specific protocol for this compound was not found in the provided search results. The following is a general procedure based on the resolution of similar amino acid esters and should be optimized for this specific substrate.

  • To a solution of this compound (1 equivalent) in a suitable organic solvent (e.g., diisopropyl ether, toluene) containing a small amount of water or in a biphasic system with a buffer (e.g., phosphate buffer, pH 7.0), add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%) by a suitable analytical technique (e.g., chiral HPLC, GC).

  • Once ~50% conversion is reached, the enzyme is removed by filtration.

  • The filtrate is then subjected to an extractive work-up. The organic layer is washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to extract the L-pyroglutamic acid. The unreacted D-methyl pyroglutamate remains in the organic layer.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield enantiomerically enriched D-methyl pyroglutamate.

  • The aqueous layer is acidified (e.g., with 1M HCl) to pH 2-3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried, filtered, and concentrated to give enantiomerically pure L-pyroglutamic acid.

  • The enantiomeric excess (ee) of both the recovered ester and the acid is determined by chiral HPLC or GC analysis.

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure compounds. Chiral acids, such as tartaric acid derivatives, are commonly used for the resolution of racemic amino acid esters.

Experimental Protocol: General Procedure for Chemical Resolution of this compound

Note: A specific protocol for this compound was not found in the provided search results. The following is a general procedure based on the resolution of other racemic amino esters and should be optimized.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Add a solution of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid or a derivative thereof, 0.5-1.0 equivalents) in the same solvent.

  • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • The collected crystals are recrystallized from a suitable solvent until a constant optical rotation is achieved, indicating diastereomeric purity.

  • To recover the free amino ester, dissolve the pure diastereomeric salt in water and neutralize with a base (e.g., sodium bicarbonate). Extract the liberated methyl pyroglutamate enantiomer with an organic solvent. Dry the organic extract and evaporate the solvent.

  • The mother liquor from the initial crystallization can be treated similarly to recover the other enantiomer of methyl pyroglutamate.

  • The enantiomeric purity of the resolved esters is determined by chiral HPLC or by measuring the specific rotation.

Applications in Asymmetric Synthesis

Both methyl L-pyroglutamate and methyl D-pyroglutamate are powerful chiral building blocks for the synthesis of a variety of target molecules. The pyrrolidinone ring can be manipulated in a stereocontrolled manner to introduce new functionalities and construct complex molecular architectures.

Synthesis of Kainoids

L-pyroglutamic acid and its derivatives are key starting materials in the enantioselective synthesis of kainoids, a class of neuroexcitatory amino acids. The synthesis of (-)-α-kainic acid illustrates the utility of this chiral precursor.

Workflow for the Synthesis of this compound and its Resolution

G cluster_synthesis Synthesis of this compound cluster_resolution Resolution cluster_enzymatic_products cluster_chemical_products L_Glutamic_Acid L-Glutamic Acid DL_Pyroglutamic_Acid DL-Pyroglutamic Acid L_Glutamic_Acid->DL_Pyroglutamic_Acid Heat (130-135°C) Methyl_DL_Pyroglutamate This compound DL_Pyroglutamic_Acid->Methyl_DL_Pyroglutamate Methanol, H₂SO₄ Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., CALB) Methyl_DL_Pyroglutamate->Enzymatic_Resolution Chemical_Resolution Chemical Resolution (e.g., with Tartaric Acid) Methyl_DL_Pyroglutamate->Chemical_Resolution L_Pyroglutamic_Acid L-Pyroglutamic Acid Enzymatic_Resolution->L_Pyroglutamic_Acid Hydrolysis D_Methyl_Pyroglutamate D-Methyl Pyroglutamate Enzymatic_Resolution->D_Methyl_Pyroglutamate Unreacted Diastereomeric_Salts Diastereomeric Salts Chemical_Resolution->Diastereomeric_Salts Salt Formation Separated_Enantiomers Separated Enantiomers Diastereomeric_Salts->Separated_Enantiomers Fractional Crystallization

Caption: General workflow for the synthesis of this compound and its subsequent resolution into enantiomers.

Key Steps in a Representative Synthesis of (-)-α-Kainic Acid from L-Pyroglutamic Acid:

The synthesis of (-)-α-kainic acid from L-pyroglutamic acid is a multi-step process that showcases the power of this chiral starting material. While various synthetic routes have been developed, a general strategy involves the following key transformations:

  • Protection and Functionalization: The nitrogen and carboxylic acid functionalities of L-pyroglutamic acid are typically protected to allow for selective reactions on the pyrrolidinone ring. For instance, the nitrogen can be protected with a Boc group, and the carboxylic acid can be converted to an ester.

  • Introduction of a Side Chain Precursor: A key step is the stereoselective introduction of a side chain at the C4 position of the pyroglutamate ring. This is often achieved through the formation of an enolate followed by alkylation.

  • Ring Modification and Side Chain Elaboration: The pyrrolidinone ring and the introduced side chain are then further modified to construct the characteristic kainoid skeleton. This may involve reductions, oxidations, and other functional group interconversions.

  • Final Deprotection: The protecting groups are removed in the final steps to yield the target (-)-α-kainic acid.

Logical Relationship in Chiral Pool Synthesis of Kainic Acid

G L_Pyroglutamic_Acid L-Pyroglutamic Acid (Chiral Pool) Protected_Pyroglutamate Protected L-Pyroglutamate Derivative L_Pyroglutamic_Acid->Protected_Pyroglutamate Protection Functionalized_Intermediate Stereoselectively Functionalized Pyrrolidinone Protected_Pyroglutamate->Functionalized_Intermediate Stereoselective Functionalization (e.g., Alkylation) Kainoid_Scaffold Kainoid Ring System Functionalized_Intermediate->Kainoid_Scaffold Ring Modification & Side-Chain Elaboration Kainic_Acid (-)-α-Kainic Acid Kainoid_Scaffold->Kainic_Acid Deprotection G cluster_D From D-Methyl Pyroglutamate cluster_L From L-Methyl Pyroglutamate D_Pyroglutamate D-Methyl Pyroglutamate D_Intermediate Chiral Intermediate A D_Pyroglutamate->D_Intermediate Functional Group Manipulation D_Alkaloid Enantiomeric Pyrrolidine Alkaloid D_Intermediate->D_Alkaloid Cyclization/ Further Elaboration L_Pyroglutamate L-Methyl Pyroglutamate L_Intermediate Chiral Intermediate B L_Pyroglutamate->L_Intermediate Functional Group Manipulation L_Alkaloid Natural Pyrrolidine Alkaloid L_Intermediate->L_Alkaloid Cyclization/ Further Elaboration

References

Methyl DL-pyroglutamate in Medicinal Chemistry: A Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl DL-pyroglutamate, a racemic ester of pyroglutamic acid, presents a compelling scaffold for medicinal chemistry and drug development. This technical guide explores its potential applications, drawing from the known biological activities of pyroglutamic acid and its derivatives. While specific data on the DL-racemate is limited, the established anti-inflammatory, antifungal, and neuritogenic properties of related compounds suggest that this compound is a valuable starting point for the design and synthesis of novel therapeutic agents. This document provides an in-depth overview of its synthesis, potential biological activities with available quantitative data for analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a naturally occurring amino acid found in various biological systems. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] this compound, as a simple ester of the racemic pyroglutamic acid, serves as a versatile chiral building block for the synthesis of more complex and potent molecules.[2] The presence of both D- and L-enantiomers in the racemic mixture may offer unique pharmacological profiles compared to the individual enantiomers, although direct comparative studies are scarce.[3] This guide aims to consolidate the existing knowledge on pyroglutamate derivatives to highlight the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of DL-pyroglutamic acid. A common and straightforward method involves the reaction of DL-pyroglutamic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • DL-Pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend DL-pyroglutamic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Potential Medicinal Chemistry Applications

Anti-inflammatory Activity

Derivatives of L-pyroglutamic acid have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This effect is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Signaling Pathway: NF-κB in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (e.g., iNOS) mRNA->Cytokines Translation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start DL-Pyroglutamic Acid Esterification Esterification (Methanol, Acid Catalyst) Start->Esterification Purification Purification (Distillation/Chromatography) Esterification->Purification Product This compound Purification->Product AntiInflammatory Anti-inflammatory Assay (NO Inhibition, IC50) Product->AntiInflammatory Antifungal Antifungal Assay (MIC/EC50) Product->Antifungal Neuritogenic Neuritogenic Assay (Neurite Outgrowth) Product->Neuritogenic

References

The Lactam Ring of Methyl DL-Pyroglutamate: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl DL-pyroglutamate, a cyclic ester derived from glutamic acid, presents a fascinating scaffold for chemical exploration. Its five-membered lactam ring, while generally stable, possesses a unique reactivity profile that can be exploited for the synthesis of a diverse array of novel molecules with potential applications in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the reactivity of the lactam ring in this compound, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Reactivity of the Lactam Ring

The reactivity of the lactam in this compound is centered around the electrophilic nature of the carbonyl carbon and the nucleophilicity of the nitrogen atom. The ring can undergo nucleophilic attack, leading to ring-opening, or reactions at the nitrogen atom, such as alkylation and acylation. Furthermore, the adjacent methylene groups can be functionalized through enolate chemistry.

Hydrolysis of the Lactam Ring

The five-membered lactam ring of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding glutamic acid derivative. This reaction is fundamental to understanding the stability of the ring system and is a key consideration in the design of pyroglutamate-based compounds.

Table 1: Conditions for Lactam Hydrolysis of Pyroglutamate Derivatives

ReagentsSolventTemperatureTimeProductYieldReference
Dilute HClWaterReflux2.5 hGlutamic AcidQuantitative[General amide hydrolysis protocols]
10% aq. NaOHMethanol/Water60 °C16 hSodium GlutamateHigh[General amide hydrolysis protocols]
70-90% aq. Methanesulfonic AcidWater25 °CVariableGlutamic AcidHigh[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1.0 eq) in 6 M aqueous HCl (10 volumes).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove excess HCl and water, yielding glutamic acid hydrochloride.

  • The crude product can be purified by recrystallization.

G MethylPyroglutamate This compound GlutamicAcid Methyl Glutamate MethylPyroglutamate->GlutamicAcid Hydrolysis H2O_H H₂O, H⁺ H2O_H->MethylPyroglutamate

Acid-catalyzed hydrolysis of this compound.
Reduction of the Lactam Carbonyl

The lactam carbonyl group can be selectively reduced to the corresponding amine, yielding a proline derivative. This transformation is highly valuable for accessing chiral pyrrolidine scaffolds. Strong reducing agents are typically required for this conversion.

Table 2: Conditions for Lactam Carbonyl Reduction

ReagentSolventTemperatureProductYieldReference
Sodium BorohydrideMethanol0-5 °C to RTMethyl 5-(hydroxymethyl)pyrrolidin-2-one78%[2]
Lithium Aluminum Hydride (LiAlH₄)THFRefluxProlinol Methyl EsterModerate to High[General amide reduction protocols]

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH 6-7.

  • Concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

G MethylPyroglutamate This compound ProlinolEster Methyl 5-(hydroxymethyl)pyrrolidin-2-one MethylPyroglutamate->ProlinolEster Reduction NaBH4 NaBH₄ NaBH4->MethylPyroglutamate

Reduction of the ester carbonyl in this compound.
N-Alkylation and N-Acylation of the Lactam

The nitrogen atom of the lactam ring, being part of an amide, is generally not highly nucleophilic. However, it can be deprotonated with a strong base to form a nucleophilic anion, which can then react with various electrophiles, such as alkyl halides and acyl chlorides, to yield N-substituted derivatives.

Table 3: Conditions for N-Alkylation and N-Acylation

| Reagent | Base | Solvent | Electrophile | Product | Yield | Reference | |---|---|---|---|---|---| | Dimethyl Sulfate | K₂CO₃ | Acetone | (CH₃)₂SO₄ | Methyl N-methylpyroglutamate | 85% | | | Benzyl Bromide | NaH | THF | PhCH₂Br | Methyl N-benzylpyroglutamate | Good | [General N-alkylation protocols] | | Acetyl Chloride | Et₃N, DMAP | CH₂Cl₂ | CH₃COCl | Methyl N-acetylpyroglutamate | Moderate to High | [General N-acylation protocols] |

Experimental Protocol: N-Benzylation

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 volumes) under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF (5 volumes) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_deprotonation Deprotonation cluster_alkylation Alkylation MethylPyroglutamate This compound Anion Lactam Anion MethylPyroglutamate->Anion Base Strong Base (e.g., NaH) Base->MethylPyroglutamate N_Substituted N-Substituted Product Anion->N_Substituted Electrophile Electrophile (R-X) Electrophile->Anion

General workflow for N-alkylation of this compound.

Biological Relevance: The γ-Glutamyl Cycle and Pyroglutamyl Aminopeptidases

The pyroglutamate moiety is not merely a synthetic curiosity; it plays a significant role in biological systems. It is a key intermediate in the γ-glutamyl cycle , a metabolic pathway for the synthesis and degradation of glutathione, a major cellular antioxidant.[3][4][5][6]

G Glutathione Glutathione gamma_Glutamyl_AA γ-Glutamyl Amino Acid Glutathione->gamma_Glutamyl_AA γ-Glutamyl Transpeptidase AminoAcid_in Amino Acid (in) AminoAcid_in->gamma_Glutamyl_AA AminoAcid_out Amino Acid (out) gamma_Glutamyl_AA->AminoAcid_out Pyroglutamate 5-Oxoproline (Pyroglutamate) gamma_Glutamyl_AA->Pyroglutamate γ-Glutamyl Cyclotransferase Glutamate Glutamate Pyroglutamate->Glutamate 5-Oxoprolinase (ATP -> ADP) gamma_Glutamylcysteine γ-Glutamylcysteine Glutamate->gamma_Glutamylcysteine γ-Glutamylcysteine Synthetase (ATP -> ADP) Cysteine Cysteine Cysteine->gamma_Glutamylcysteine gamma_Glutamylcysteine->Glutathione Glutathione Synthetase (ATP -> ADP) Glycine Glycine Glycine->Glutathione

The γ-Glutamyl Cycle, a key metabolic pathway involving pyroglutamate.

Furthermore, the N-terminal pyroglutamate residue is found in many peptides and proteins, protecting them from degradation by most aminopeptidases. A specific class of enzymes, pyroglutamyl aminopeptidases (PGPs) , such as PGP-1, are responsible for cleaving this protective cap.[2][7] PGP-1 has been implicated in inflammatory processes, making it a potential therapeutic target.[8][9] The development of inhibitors for PGP-1 often involves creating molecules that mimic the pyroglutamate structure, highlighting the importance of understanding its reactivity.

G PGP1 Pyroglutamyl Aminopeptidase 1 (PGP-1) Cleaved_Peptide Cleaved Peptide PGP1->Cleaved_Peptide Catalyzes Pyroglutamate Pyroglutamate PGP1->Pyroglutamate Releases pGlu_Peptide N-terminal Pyroglutamyl Peptide pGlu_Peptide->PGP1 Inflammation Inflammatory Response Cleaved_Peptide->Inflammation Modulates

Role of PGP-1 in cleaving pyroglutamyl peptides, impacting inflammation.

Conclusion

The lactam ring of this compound offers a versatile platform for synthetic diversification. Its susceptibility to hydrolysis, reduction, and N-functionalization provides access to a wide range of valuable chiral building blocks. The biological relevance of the pyroglutamate moiety, particularly its role in the γ-glutamyl cycle and as a substrate for enzymes like PGP-1, underscores the importance of this scaffold in the design of novel therapeutic agents and chemical probes. The experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to unlock the full synthetic potential of this remarkable molecule.

References

In-Depth Technical Guide: Thermochemical Properties of Methyl DL-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl DL-pyroglutamate, a derivative of pyroglutamic acid, is a molecule of interest in various scientific fields, including pharmaceutical development, due to its role as a versatile chiral building block and its potential biological activities. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical and biological systems. This technical guide provides estimated thermochemical data for this compound, outlines the methodology used for these estimations, and presents a typical synthesis workflow. In the absence of experimentally determined thermochemical data in the public domain, this guide utilizes the well-established Joback group contribution method for the estimation of key thermochemical parameters.

Thermochemical Data of this compound

The following tables summarize the estimated thermochemical and physical properties of this compound. It is critical to note that the thermochemical data presented here are estimated values derived from the Joback group contribution method and are intended to serve as a guideline in the absence of experimental data.

Table 1: Estimated Molar Thermochemical Properties of this compound
PropertySymbolEstimated ValueUnit
Standard Ideal Gas Enthalpy of Formation (298.15 K)ΔHf,gas°-478.31kJ/mol
Standard Ideal Gas Gibbs Free Energy of Formation (298.15 K)ΔGf,gas°-296.88kJ/mol
Table 2: Estimated Ideal Gas Heat Capacity of this compound

The ideal gas heat capacity (Cp,gas) can be expressed as a function of temperature (T in Kelvin) using the following polynomial equation derived from the Joback method:

Cp,gas (J/mol·K) = a + bT + cT² + dT³

CoefficientEstimated Value
a7.93 x 10¹
b4.30 x 10⁻¹
c-1.13 x 10⁻⁴
d-1.03 x 10⁻⁸
Table 3: Physical Properties of this compound
PropertyValueUnit
Molecular FormulaC₆H₉NO₃-
Molecular Weight143.14 g/mol
Boiling Point304.7 ± 35.0 at 760 mmHg°C
Density1.226g/cm³
Refractive Index1.465-

Experimental Protocols: The Joback Group Contribution Method

Due to the unavailability of experimental thermochemical data for this compound, the values presented in this guide were estimated using the Joback group contribution method.[1][2] This method predicts thermochemical and physical properties of organic compounds based on their molecular structure. The fundamental principle is that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Methodology

The estimation of thermochemical properties for this compound using the Joback method involves the following steps:

  • Molecular Structure Decomposition: The molecule of this compound is first broken down into its constituent functional groups as defined by the Joback method.

    • This compound Structure:

      • One >NH (in a ring) group

      • One >CH- (in a ring) group

      • Two -CH2- (in a ring) groups

      • One -COO- (ester) group

      • One -CH3 group

  • Summation of Group Contributions: Each functional group has a specific numerical contribution for each property. These contributions are summed to calculate the property of the entire molecule using specific formulas for each property.

    • Standard Ideal Gas Enthalpy of Formation (ΔHf,gas°): ΔHf,gas° (kJ/mol) = 68.29 + Σ (ni * ΔHf,i) where ni is the number of groups of type i, and ΔHf,i is the contribution of group i to the heat of formation.

    • Standard Ideal Gas Gibbs Free Energy of Formation (ΔGf,gas°): ΔGf,gas° (kJ/mol) = 53.88 + Σ (ni * ΔGf,i) where ni is the number of groups of type i, and ΔGf,i is the contribution of group i to the Gibbs free energy of formation.

    • Ideal Gas Heat Capacity (Cp,gas): Cp,gas (J/mol·K) = Σ(ni * ai) - 37.93 + [Σ(ni * bi) + 0.33]T + [Σ(ni * ci)]T² + [Σ(ni * di)]T³ where ni is the number of groups of type i, and ai, bi, ci, and di are the group contributions to the heat capacity coefficients.

Limitations

It is important to acknowledge the limitations of the Joback method:

  • It is an estimation method and may have deviations from experimental values.

  • The method does not account for interactions between all functional groups.

  • The accuracy can be lower for complex molecules or those with unusual structural features.

Therefore, the provided data should be used with an understanding of its estimated nature. For critical applications, experimental determination of these properties is highly recommended.

Synthesis Workflow of this compound

This compound is commonly synthesized from DL-pyroglutamic acid through an esterification reaction with methanol. A typical laboratory-scale synthesis workflow is depicted below.[3][4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Pyroglutamic_Acid DL-Pyroglutamic Acid Esterification Acid-Catalyzed Esterification Pyroglutamic_Acid->Esterification Methanol Methanol Methanol->Esterification Crude_Product Crude Methyl DL-pyroglutamate Esterification->Crude_Product Reaction Mixture Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Pure Methyl DL-pyroglutamate Purification->Final_Product Final Product

Synthesis of this compound.

This workflow illustrates the key steps in the synthesis of this compound. The process begins with the acid-catalyzed esterification of DL-pyroglutamic acid with methanol. The resulting crude product is then purified, typically by distillation, to yield the final, high-purity product. The choice of acid catalyst and reaction conditions can influence the reaction rate and yield. Common catalysts include sulfuric acid and thionyl chloride.[3][4]

References

Methodological & Application

Synthesis of Novel Pyroglutamate Analogs from Methyl DL-Pyroglutamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroglutamic acid, a cyclic lactam of glutamic acid, and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The rigid five-membered ring structure of pyroglutamate serves as a valuable template for the design of conformationally constrained analogs of bioactive molecules. Methyl DL-pyroglutamate is a readily available and versatile starting material for the synthesis of a diverse array of novel pyroglutamate analogs with potential applications in drug discovery, particularly in the development of anticancer, anti-inflammatory, and antifungal agents.

These application notes provide detailed protocols for the synthesis of various pyroglutamate analogs starting from this compound, focusing on modifications at the nitrogen (N1), ester (C5), and C4 positions of the pyroglutamate ring. The described methodologies include N-acylation, N-alkylation, esterification, and C4-alkylation. Additionally, we present a summary of reported yields for representative analogs and discuss the potential modulation of the PI3K/Akt signaling pathway by pyroglutamate derivatives, a critical pathway often dysregulated in cancer.

Data Presentation

Table 1: Summary of Reported Yields for the Synthesis of Various Pyroglutamate Analogs

Starting MaterialReaction TypeReagents and ConditionsProductYield (%)Reference
This compoundN-AcylationAcyl chloride, DIPEA, CH₂Cl₂N-Acyl Methyl Pyroglutamate51-94
Methyl L-pyroglutamateN-Alkylation (Mitsunobu)Alcohol/Acid, DEAD, PPh₃, THFN-Alkyl/Acyl Methyl PyroglutamateReasonable[1]
L-Pyroglutamic acid derivativeN-MethylationNot specifiedN-Methyl Pyroglutamic Acid Derivative84
Protected PyroglutamateC4-Methylenation1. Amide/acetal, elevated temp. 2. Strong acid 3. Reduction4-Methylene Pyroglutamate DerivativeNot specified[1][2]
Pyroglutamic acid esterN-Alkylation (reductive amination)Aromatic aldehyde, NaBH₄N-Arylmethyl Pyroglutamic AcidGood
Diethyl glutamateN-AlkylationAlkyl halide, K₂CO₃, phase transfer catalystN-Alkyl Diethyl PyroglutamateGood
Methyl pyroglutamateTransesterificationDodecanol, Lipase (Candida antarctica B)Dodecyl pyroglutamate79[3]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.3 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl methyl pyroglutamate.

Protocol 2: N-Alkylation of this compound with Alkyl Halides

This protocol outlines a general procedure for the N-alkylation of amides, which can be adapted for this compound using a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Esterification of the Carboxylic Acid Moiety (via the acid)

This protocol describes the Fischer esterification of pyroglutamic acid, which can be adapted to modify the ester group of this compound by first hydrolyzing the methyl ester to the carboxylic acid.

Materials:

  • Pyroglutamic acid (obtained from hydrolysis of this compound)

  • Alcohol (e.g., ethanol, propanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve pyroglutamic acid (1.0 eq) in an excess of the desired alcohol (used as solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Synthesis of 4-Methylene-pyroglutamate Derivative

This protocol is adapted from a patented procedure for the introduction of a methylene group at the C4 position of a protected pyroglutamate derivative.[1][2]

Materials:

  • N-Boc-L-pyroglutamic acid ethyl ester (or other protected pyroglutamate)

  • Bredereck's reagent (tert-Butoxybis(dimethylamino)methane)

  • 1 N Hydrochloric acid (HCl)

  • Potassium carbonate (K₂CO₃)

  • Formaldehyde (37% solution)

  • Tetrahydrofuran (THF)

  • Methyl t-butyl ether (MTBE)

Procedure:

  • Enamine formation: Heat a solution of N-Boc-L-pyroglutamic acid ethyl ester (1.0 eq) and Bredereck's reagent (1.5 eq) at 110-120 °C for 2 hours. Remove the volatiles under reduced pressure.

  • Hydrolysis: Dissolve the crude enamine in THF and add 1 N HCl (1.1 eq). Stir at room temperature for 2 hours.

  • Methylenation: Separate the organic layer and add K₂CO₃ (2.0 eq) and formaldehyde solution (10 eq). Stir vigorously at room temperature for 45 minutes.

  • Work-up: Separate the aqueous layer. Concentrate the organic layer and take up the residue in MTBE. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be further purified by column chromatography.

  • Reduction (if necessary): The resulting 4-methylene derivative can be reduced to a 4-methyl derivative using standard catalytic hydrogenation methods (e.g., H₂, Pd/C).

Signaling Pathway and Experimental Workflow Diagrams

The PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] Some novel pyroglutamate analogs have shown potential as anticancer agents by targeting this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyroglutamate_Analog Novel Pyroglutamate Analog (e.g., PI3K Inhibitor) Pyroglutamate_Analog->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt signaling pathway and the inhibitory action of a novel pyroglutamate analog.

experimental_workflow start Start: This compound reaction Synthetic Transformation (e.g., N-Acylation, C4-Alkylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (e.g., Anticancer Assay) characterization->bioassay end End: Novel Pyroglutamate Analog bioassay->end

Caption: General experimental workflow for the synthesis and evaluation of novel pyroglutamate analogs.

Conclusion

This compound serves as a cost-effective and versatile starting material for the generation of diverse libraries of novel pyroglutamate analogs. The protocols provided herein offer a foundation for researchers to synthesize a range of derivatives for further investigation. The potential for these analogs to modulate key signaling pathways, such as the PI3K/Akt pathway, highlights their promise as lead compounds in drug discovery programs. Further exploration of the structure-activity relationships of these novel analogs will be crucial for the development of potent and selective therapeutic agents.

References

Application Notes and Protocols for the Use of Methyl DL-pyroglutamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal pyroglutamic acid (pGlu) is a common post-translational modification in many biologically active peptides and proteins, including Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH).[1] The cyclic lactam structure of pGlu confers enhanced stability against aminopeptidases, thereby increasing the in vivo half-life of these peptides.[2] Methyl DL-pyroglutamate serves as a key building block for the direct incorporation of this moiety during solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols and comparative data for the efficient incorporation of this compound in SPPS, addressing key aspects from coupling and cleavage to purification.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly for sterically hindered or structurally unique amino acids like this compound. While direct comparative data for this compound is limited, the following table summarizes the performance of common coupling reagents in challenging coupling reactions, which can serve as a guide for reagent selection.

Table 1: Comparison of Coupling Reagent Performance in SPPS

Coupling Reagent CombinationReagent EquivalentsBase (Equivalents)Typical Reaction TimeReported Yield (%)Potential for RacemizationKey Advantages & Disadvantages
HBTU/HOBt 5 / 7.5NMM (10)5 hours99.6Low (0.8% D/(D+L))Advantages: High efficiency. Disadvantages: Potential for guanidinylation of the N-terminus.[3][4]
HATU/DIPEA 3 / 6DIPEA (6)1-2 hours>99Very LowAdvantages: Very high coupling efficiency, fast, low racemization.[3] Disadvantages: Higher cost.
PyBOP/HOBt 2 / 2DIPEA (4)24 hours95.8Low (1.2% D/(D+L))Advantages: Safer alternative to BOP.[4] Disadvantages: Byproducts can be difficult to remove.
DIC/HOBt 10 / 10-Not Specified98.2Not SpecifiedAdvantages: Cost-effective. Disadvantages: Can be slow for hindered residues.

Note: Data presented is based on the coupling of glycosylated amino acids, which are known to be challenging, and serves as a proxy for the performance with this compound.[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide with an N-terminal this compound using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (5 times).

3. Amino Acid Coupling (for residues preceding this compound):

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Wash the resin as described in step 2.

4. Coupling of this compound:

  • Dissolve this compound (3 equivalents) and a high-efficiency coupling reagent such as HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours. Given the potential for steric hindrance, an extended coupling time is recommended.

  • Monitor the reaction for completion using the ninhydrin test.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

5. Final Washing and Drying:

  • After the final coupling step, wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).

  • Dry the resin under vacuum for at least 2 hours.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues is Reagent R : 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% Anisole.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the purification of the crude pyroglutamyl peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates.

2. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase:

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Buffer B concentration (e.g., 5% to 95% Buffer B over 30 minutes) is typically used. The optimal gradient should be determined empirically for each peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for an analytical column).

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

4. Lyophilization:

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Mandatory Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat for each amino acid Washing1 Washing Coupling->Washing1 Washing1->Deprotection pGlu_Coupling This compound Coupling Washing1->pGlu_Coupling Washing2 Final Washing & Drying pGlu_Coupling->Washing2 Cleavage Cleavage & Deprotection Washing2->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Coupling_Mechanism cluster_reactants Reactants cluster_process Activation & Coupling cluster_products Products pGlu This compound Activation Activation of Carboxyl Group pGlu->Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Activation Base Base (e.g., DIPEA) Base->Activation ActiveEster Formation of Active Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Attack by N-terminal Amine of Peptide-Resin ActiveEster->Coupling PeptideBond Peptide Bond Formation Coupling->PeptideBond pGluPeptide N-terminal Pyroglutamyl Peptide PeptideBond->pGluPeptide Byproducts Byproducts PeptideBond->Byproducts

References

Application Notes & Protocols: N-Protection and C-Activation of Methyl DL-Pyroglutamate for Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl DL-pyroglutamate is a versatile chiral building block derived from glutamic acid. Its unique five-membered lactam structure makes it a valuable precursor in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1] However, to utilize it effectively in coupling reactions, such as peptide synthesis or the formation of other amide-containing compounds, selective protection of the nitrogen atom (N-protection) and activation of the C-terminal carboxyl group (C-activation) are essential.[2][3] This document provides detailed protocols and application notes for the N-protection of this compound and its subsequent C-activation for amide bond formation.

Overall Workflow

The general strategy involves a three-step sequence: N-protection of the starting methyl ester, hydrolysis of the ester to the free carboxylic acid, and subsequent activation and coupling with a nucleophile, typically an amine.

G cluster_workflow General Synthetic Workflow A This compound (Starting Material) B N-Protection (e.g., Boc Anhydride) A->B Step 1 C N-Protected Methyl Ester (Intermediate) B->C D C-Activation (Hydrolysis) (e.g., LiOH) C->D Step 2 E N-Protected Pyroglutamic Acid (Activated Precursor) D->E F Amide Coupling (Amine + Coupling Reagent) E->F Step 3 G Final Coupled Product F->G

Caption: General workflow for derivatizing this compound.

Section 1: N-Protection of this compound

The secondary amine within the pyroglutamate lactam ring can interfere with subsequent reactions. Therefore, its protection is a crucial first step.[2] The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[1]

G cluster_reaction N-Boc Protection Reaction reactant1 This compound plus1 + reactant2 Boc Anhydride (Boc)₂O arrow DMAP, CH₂Cl₂ ───────────> product N-Boc-Methyl DL-Pyroglutamate

Caption: Reaction scheme for N-Boc protection.

Table 1: Comparison of N-Protecting Groups for Pyroglutamic Acid

Protecting GroupReagentIntroduction ConditionsCleavage ConditionsReference
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)DMAP, CH₂Cl₂ or NaHCO₃, THF/H₂OTrifluoroacetic acid (TFA) or HCl[4][5]
Z (Benzyloxycarbonyl)Benzyl chloroformate (Z-Cl)Base (e.g., NaHCO₃)H₂/Pd (Hydrogenolysis)[6]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃)Piperidine in DMF[6]
Protocol 1: Synthesis of N-Boc-Methyl DL-Pyroglutamate

This protocol is adapted from a patented method for preparing Boc-L-Pyroglutamic acid methyl ester, which reports high yield and purity.[5]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add the catalyst DMAP (e.g., 0.1 eq.) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq.) to the mixture in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 10-12 hours, monitoring by TLC until the starting material is consumed.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be used directly or purified further by column chromatography if necessary. The reported purity can reach up to 99.8%.[5]

Section 2: C-Activation via Hydrolysis

For amide bond formation, the methyl ester of N-Boc-methyl pyroglutamate must be hydrolyzed to the free carboxylic acid. This creates a reactive site for coupling reagents.[1] Lithium hydroxide (LiOH) in a mixture of THF and water is commonly used for this saponification.

Table 2: Hydrolysis of N-Boc-Methyl Pyroglutamate

ReagentSolventTemperatureTimeYieldReference
LiOHTHF/H₂O (1:1)Room Temp.30 min - 3 h84%
NaOHH₂ORoom Temp.VariableN/A
Protocol 2: Hydrolysis of N-Boc-Methyl DL-Pyroglutamate

This protocol is based on the hydrolysis of a similar N-protected pyroglutamate derivative.

Materials:

  • N-Boc-Methyl DL-Pyroglutamate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-Methyl DL-Pyroglutamate (1.0 eq.) in a 1:1 mixture of THF and water.

  • Add LiOH (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 3 hours, monitoring the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Adjust the pH to 2–3 with 1 M HCl.

  • Extract the resulting solution with EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-DL-pyroglutamic acid.

Section 3: Amide Coupling Reactions

With the N-protected pyroglutamic acid in hand, the carboxylic acid can be activated for coupling with a primary or secondary amine. Various coupling reagents are available, with HBTU being a highly efficient choice that minimizes racemization.[7]

G cluster_coupling Carboxyl Activation and Amide Coupling A N-Boc-Pyroglutamic Acid (Boc-Pyr-OH) B HBTU + DIPEA A->B Activation C Reactive HOBt Active Ester B->C D Amine (R-NH₂) C->D Nucleophilic Attack F Tetramethylurea (Byproduct) C->F E Final Amide Product (Boc-Pyr-NHR) D->E

Caption: HBTU-mediated activation and coupling pathway.[7]

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive/BaseSolventKey FeaturesReference
HBTU DIPEADMFHighly efficient, minimizes racemization.[7]
CDI NoneDMFGeneral-purpose activating agent.
DCC HOBtCH₂Cl₂/DMFEffective, but produces insoluble DCU byproduct.[6]
(ROCO)₂O Pyridine, NMMAprotic SolventsUsed for activating N-protected amino acids.[8]
Protocol 3: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for coupling N-Boc-pyroglutamic acid with a primary or secondary amine using HBTU.[7]

Materials:

  • N-Boc-DL-pyroglutamic acid

  • Primary or secondary amine (1.0-1.2 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • In an oven-dried flask under an inert atmosphere (N₂), dissolve N-Boc-DL-pyroglutamic acid (1.0 eq.) in anhydrous DMF.

  • Add HBTU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[7]

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

References

Application Notes and Protocols: Asymmetric Synthesis of Substituted Glutamic Acids from Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of substituted glutamic acids, utilizing methyl L-pyroglutamate as a versatile chiral starting material. The methodologies outlined herein are crucial for the development of novel therapeutic agents, particularly in the fields of neuroscience and oncology.

Introduction

Substituted glutamic acids are a class of compounds with significant biological activity, often acting as potent and selective ligands for glutamate receptors and transporters. Their constrained conformations make them valuable tools in drug discovery for targeting the central nervous system (CNS). Methyl L-pyroglutamate, a readily available and inexpensive chiral synthon derived from L-glutamic acid, serves as an excellent starting material for the stereocontrolled synthesis of these complex amino acids. The inherent chirality of methyl L-pyroglutamate allows for the introduction of new stereocenters with high levels of diastereoselectivity.

This guide details two primary strategies for the synthesis of substituted glutamic acids from methyl L-pyroglutamate: diastereoselective alkylation and Michael addition. These methods provide access to a wide range of glutamic acid analogs with diverse substitution patterns, paving the way for the exploration of their therapeutic potential.

I. Diastereoselective Alkylation of N-Boc-Methyl L-pyroglutamate

A robust method for introducing substituents at the C4 position of the pyroglutamate ring is through the diastereoselective alkylation of the corresponding enolate. The N-tert-butoxycarbonyl (Boc) protecting group is commonly employed to activate the C4 position for deprotonation and to influence the stereochemical outcome of the alkylation.

Experimental Workflow: Diastereoselective Alkylation

cluster_0 Step 1: N-Protection cluster_1 Step 2: Enolate Formation and Alkylation cluster_2 Step 3: Deprotection and Hydrolysis start Methyl L-pyroglutamate prot N-Boc-Methyl L-pyroglutamate start->prot (Boc)2O, DMAP, CH2Cl2 enol Lithium Enolate prot->enol LDA or LHMDS, THF, -78 °C alk 4-Substituted N-Boc-Methyl L-pyroglutamate enol->alk R-X (Electrophile), -78 °C to rt deprot 4-Substituted Methyl L-glutamate alk->deprot TFA or HCl hydro 4-Substituted L-Glutamic Acid deprot->hydro LiOH, H2O/THF

Caption: General workflow for the diastereoselective alkylation of N-Boc-methyl L-pyroglutamate.

Quantitative Data: Diastereoselective Alkylation

The diastereoselectivity of the alkylation is highly dependent on the base, solvent, and electrophile used. The trans isomer is generally the major product due to the steric hindrance of the N-Boc group, which directs the incoming electrophile to the face opposite to the C2 ester group.

Electrophile (R-X)BaseDiastereomeric Ratio (trans:cis)Yield (%)
Benzyl bromideLHMDS>95:585
Methyl iodideLDA90:1078
Allyl bromideLHMDS>95:582
Propargyl bromideLDA92:875
Experimental Protocol: Synthesis of (2S,4R)-4-Benzyl-N-Boc-Methyl L-pyroglutamate

Materials:

  • N-Boc-Methyl L-pyroglutamate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-methyl L-pyroglutamate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add LHMDS (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford the title compound.

II. Michael Addition to Pyroglutamate Derivatives

The conjugate addition of nucleophiles to α,β-unsaturated pyroglutamate derivatives is another powerful strategy for the synthesis of substituted glutamic acids. This approach allows for the introduction of a variety of functional groups at the C4 position.

Reaction Pathway: Michael Addition

cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Michael Addition cluster_2 Step 3: Conversion to Substituted Glutamic Acid start N-Boc-4-hydroxy-Methyl L-pyroglutamate acceptor N-Boc-4-methylene-Methyl L-pyroglutamate start->acceptor MsCl, Et3N; then DBU adduct 4-Substituted N-Boc-Methyl L-pyroglutamate acceptor->adduct Nu- (Nucleophile), Catalyst final_product 4-Substituted L-Glutamic Acid adduct->final_product Deprotection and Hydrolysis

Caption: General pathway for Michael addition to a pyroglutamate-derived acceptor.

Quantitative Data: Michael Addition

The stereochemical outcome of the Michael addition can be controlled by the choice of nucleophile, catalyst, and reaction conditions.

Nucleophile (Nu-)CatalystDiastereomeric RatioYield (%)
Dimethyl malonateDBU85:1575
NitromethaneTBAF90:1080
ThiophenolEt₃N>95:588
IndoleSc(OTf)₃80:2070
Experimental Protocol: Synthesis of a 4-Substituted Pyroglutamate via Michael Addition

Materials:

  • N-Boc-4-methylene-Methyl L-pyroglutamate

  • Dimethyl malonate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-methylene-methyl L-pyroglutamate (1.0 eq) and dimethyl malonate (1.5 eq) in anhydrous DCM (0.2 M) at 0 °C, add DBU (0.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired Michael adduct.

III. Applications in Drug Development

Substituted glutamic acids are of significant interest to the pharmaceutical industry due to their ability to modulate the activity of the glutamatergic system, which is implicated in a wide range of neurological and psychiatric disorders.

  • Neurodegenerative Diseases: Conformationally restricted glutamic acid analogs can act as potent and selective agonists or antagonists at NMDA, AMPA, and kainate receptors. For instance, kainic acid, a natural product whose synthesis can be achieved from pyroglutamic acid, is a potent neuroexcitatory agent used to model epilepsy in preclinical studies.[1] The development of selective antagonists is a key strategy for neuroprotection in conditions like stroke and Alzheimer's disease.[2][3]

  • Epilepsy: By targeting specific glutamate receptor subtypes, novel antiepileptic drugs with improved efficacy and side-effect profiles are being developed. The ability to fine-tune the conformation of the glutamic acid scaffold is crucial for achieving this selectivity.

  • Pain: Glutamate receptors are also involved in the transmission of pain signals in the spinal cord. Substituted glutamic acid derivatives that can block these receptors are being investigated as potential novel analgesics.

  • Oncology: Some substituted glutamic acids have shown potential as anticancer agents by interfering with cancer cell metabolism.[4]

The synthetic methodologies described in these application notes provide a versatile platform for the generation of diverse libraries of substituted glutamic acid derivatives, enabling the systematic exploration of their structure-activity relationships and the identification of promising new drug candidates.

References

Application Note: A Detailed Protocol for the Reduction of Methyl DL-pyroglutamate to Pyroglutaminol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the chemical reduction of Methyl DL-pyroglutamate to its corresponding alcohol, pyroglutaminol. Pyroglutaminol is a valuable chiral intermediate used in the synthesis of various pharmaceutical compounds.[1][2] The following application note details the necessary reagents, equipment, and a step-by-step methodology for this conversion. It also includes a summary of quantitative data and safety precautions to ensure a successful and safe laboratory execution.

Introduction

(S)-5-(Hydroxymethyl)-2-pyrrolidinone, commonly known as L-Pyroglutaminol, is a significant chiral building block in organic synthesis, particularly for the development of novel active pharmaceutical ingredients (APIs).[1] Its structure, featuring a hydroxymethyl group on a pyrrolidinone ring, allows for diverse chemical modifications.[1] This protocol outlines a reliable method for synthesizing pyroglutaminol by reducing the methyl ester of pyroglutamic acid. The procedure is based on established methods utilizing sodium borohydride, a common and relatively mild reducing agent, ensuring high yield and purity.[2][3]

Materials and Methods

Reagents and Equipment
  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate

  • Acetic acid or Hydrochloric acid (for neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Data Presentation: Reaction Parameters and Product Properties

The following table summarizes the key quantitative data for the reduction reaction and the physical properties of the resulting pyroglutaminol.

ParameterValueReference
Reactant Molar Ratio
Methyl pyroglutamate: NaBH₄1 : 2-3[2]
Reaction Conditions
SolventTetrahydrofuran (THF)[2]
Temperature0 - 5 °C[2]
Reaction Time2 - 5 hours (TLC monitored)[3]
Product Information
Product NamePyroglutaminol[1]
Molecular FormulaC₅H₉NO₂[1][4]
Molecular Weight115.13 g/mol [1][4]
Reported Yield~95%[5]
AppearanceWhite to light yellow crystalline powder[6][7]
Melting Point79 - 80 °C[1][5][6]
SolubilitySoluble in water, ethanol, methanol, DMSO[4][5][6]
Experimental Workflow

The overall experimental process is illustrated in the diagram below.

experimental_workflow start_end start_end process_step process_step condition_step condition_step workup_step workup_step hazard_step hazard_step Start Start Dissolve Dissolve this compound in anhydrous THF Start->Dissolve Cool Cool mixture to 0-5 °C (Ice Bath) Dissolve->Cool Add_NaBH4 Slowly add Sodium Borohydride (NaBH4) in portions Cool->Add_NaBH4 Stir Stir at 0-5 °C Add_NaBH4->Stir Monitor Monitor reaction progress via TLC Stir->Monitor Monitor->Stir Reaction incomplete Quench Carefully quench with acid (e.g., acetic acid) to neutralize Monitor->Quench Reaction complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic phase with Na2SO4, filter, and concentrate Extract->Dry Purify Purify crude product (e.g., Recrystallization) Dry->Purify Product Pyroglutaminol Purify->Product

Caption: Workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reduction of pyroglutamic acid esters.[2]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). A suggested ratio is approximately 10 mL of THF per gram of the ester.[2]

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2-3 molar equivalents) to the cooled solution in small portions.[2] Caution: Sodium borohydride reacts with protic solvents and moisture, producing flammable hydrogen gas.[8] Ensure the reaction is conducted in a well-ventilated fume hood.

  • Reaction: Maintain the reaction temperature at 0-5 °C and continue stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).

  • Workup and Neutralization: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of acetic acid or dilute hydrochloric acid until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate complexes.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.[5] Combine the organic phases.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: The crude pyroglutaminol can be purified by recrystallization from a suitable solvent, such as acetone or an ethanol/ether mixture, to yield a white to light-yellow crystalline solid.[2][7]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques.

  • Melting Point: Expected to be in the range of 79-80 °C.[5][6]

  • ¹H-NMR Spectroscopy: The predicted proton NMR spectrum in DMSO-d6 should show characteristic peaks. (δ, ppm): 7.66 (br, 1H, NH), 5.00 (t, 1H, J=5.4 Hz, OH), 3.50 (m, 1H, H-5), 3.28 (t, 2H, J=5.1 Hz, H-1), 1.90-2.18 (m, 3H, CH₂), 1.69 (m, 1H, CH₂).[6]

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands for O-H, N-H, and C=O (amide) functional groups.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[8] Handle with care and avoid contact with moisture.

  • Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.

  • Handle all organic solvents and reagents with caution. Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.

References

Application Notes and Protocols for the Derivatization of Methyl DL-Pyroglutamate for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of methyl DL-pyroglutamate for analysis by gas chromatography (GC). The following methods are described: a two-step esterification and acylation process, a single-step silylation, and a method for the analysis of free pyroglutamic acid. These protocols are designed to enhance the volatility and thermal stability of the analyte, enabling robust and sensitive detection by GC-Mass Spectrometry (GC-MS).

Introduction

This compound, a racemic mixture of the methyl ester of pyroglutamic acid, is a polar compound that requires derivatization prior to gas chromatographic analysis to improve its chromatographic behavior and detection sensitivity.[1][2][3] Derivatization chemically modifies the analyte to increase its volatility and reduce its polarity, making it suitable for GC analysis.[1][2] This document outlines three effective derivatization strategies: two-step esterification/acylation, silylation, and pentafluorobenzylation for free pyroglutamic acid.

Method 1: Two-Step Esterification and Acylation

This is a widely used method that involves the initial conversion of the carboxylic acid group to its methyl ester, followed by the acylation of the secondary amine.[4] This two-step process yields a stable derivative with excellent chromatographic properties.[4][5]

Experimental Protocol
  • Esterification:

    • To 10 nmol of this compound standard or dried sample extract, add 1 mL of 2 M HCl in methanol.[4]

    • Seal the reaction vial and heat at 80°C for 60 minutes.[5][6] Under these conditions, γ-glutamyl peptides can also be converted to the methyl ester of pyroglutamate.[7] A shorter reaction time of 20 minutes at 80°C can also be used.[4]

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Acylation:

    • To the dried residue, add 100 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).[4][5]

    • Seal the vial and heat at 65°C for 30 minutes.[4][5]

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

Quantitative Data
ParameterValueReference
DerivativeMethyl-pentafluoropropionyl-pyroglutamate (Me-PFP-pGlu)[4][5]
GC Retention Time~4.60 min (on specific column and conditions)[4][5]
MS Detection ModeElectron-Capture Negative-Ion Chemical Ionization (ECNICI)[5][6]
Monitored Ions (m/z)269 ([M-HF]⁻) for unlabeled pGlu[4][6]
272 for deuterium-labeled pGlu internal standard[6]
289 ([M]⁻)[4]

Experimental Workflow

G Workflow for Two-Step Derivatization cluster_esterification Esterification cluster_acylation Acylation start Start with this compound Sample add_hcl_methanol Add 2M HCl in Methanol start->add_hcl_methanol heat_80c Heat at 80°C for 60 min add_hcl_methanol->heat_80c dry_n2_1 Evaporate to Dryness (N2) heat_80c->dry_n2_1 add_ea_pfpa Add Ethyl Acetate and PFPA dry_n2_1->add_ea_pfpa heat_65c Heat at 65°C for 30 min add_ea_pfpa->heat_65c end end heat_65c->end Ready for GC-MS Analysis

Caption: Workflow for the two-step esterification and acylation of this compound.

Method 2: Silylation

Silylation is a rapid, single-step derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[8][9] This method is effective for a wide range of polar compounds.[8] A critical consideration for pyroglutamate analysis is that glutamine and glutamic acid can cyclize to form pyroglutamic acid under silylation conditions, which may interfere with the analysis of endogenous pyroglutamate.[8][10]

Experimental Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry, as water will destroy the silylating reagent.[8] Drying from a water-methanol solution (1:1, v/v) can significantly prevent the formation of pyroglutamate from glutamate.[11]

  • Derivatization:

    • To the dried sample, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Seal the reaction vial and heat at a suitable temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[10]

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

Quantitative Data
ParameterValueReference
DerivativeBis(trimethylsilyl)-pyroglutamic acid (PyrGlu2TMS)[8][10]
GC ColumnHP5MS capillary column (30 m, 0.25 mm, 0.25 µm)[8]
Injector Temperature250°C[8]
Oven ProgramInitial 70°C (1 min), ramp to 170°C at 10°C/min, then to 280°C at 30°C/min, hold for 5 min[8]
MS Ion SourceElectron Impact (EI) at 70 eV[8]

Experimental Workflow

G Workflow for Silylation start Start with Dried this compound Sample add_bstfa Add BSTFA + 1% TMCS start->add_bstfa heat Heat at 60-100°C for 30-60 min add_bstfa->heat end Ready for GC-MS Analysis heat->end

Caption: Workflow for the silylation of this compound.

Method 3: Derivatization of Free Pyroglutamic Acid with PFB-Br

This one-step method is specific for the analysis of free pyroglutamic acid, converting it to its pentafluorobenzyl (PFB) ester.[5][6] This derivative is highly suitable for sensitive detection by GC-MS in the electron-capture negative-ion chemical ionization (ECNICI) mode.[5][6]

Experimental Protocol
  • Derivatization:

    • To 10 nmol of synthetic pyroglutamate in an aqueous solution, add 500 µL of acetone and 10 µL of a 30% (v/v) solution of pentafluorobenzyl bromide (PFB-Br) in acetonitrile.[4][7]

    • Seal the vial and heat at 50°C for 60 minutes.[4][7]

    • Cool the vial to room temperature.

    • Remove the acetone under a stream of nitrogen gas.

  • Extraction:

    • Add 1000 µL of ethyl acetate to the residue and vortex for 1 minute.

    • Centrifuge for 5 minutes at 3225 x g.

    • Transfer a 900 µL aliquot of the upper organic phase and dry it over anhydrous Na₂SO₄.

    • Transfer 750 µL of the supernatant to an autosampler vial for GC-MS analysis.[4]

Quantitative Data
ParameterValueReference
DerivativePentafluorobenzyl-pyroglutamate (PFB-pGlu)[5][6]
Detection ModeECNICI GC-MS[5][6]
Internal StandardStable-isotope labeled pyroglutamic acid[5][6]

Experimental Workflow

G Workflow for PFB-Br Derivatization start Start with Pyroglutamic Acid Sample add_reagents Add Acetone and PFB-Br Solution start->add_reagents heat Heat at 50°C for 60 min add_reagents->heat dry_n2 Remove Acetone (N2) heat->dry_n2 extract Extract with Ethyl Acetate dry_n2->extract centrifuge Centrifuge extract->centrifuge dry_na2so4 Dry Organic Phase (Na2SO4) centrifuge->dry_na2so4 end Ready for GC-MS Analysis dry_na2so4->end

Caption: Workflow for the derivatization of free pyroglutamic acid with PFB-Br.

Chiral Separation

For the analysis of the DL-racemic mixture, a chiral GC column is required to separate the enantiomers.[12] Chirasil-L-Val is a commonly used chiral stationary phase for the separation of derivatized amino acid enantiomers.[12][13] The derivatization methods described above produce derivatives that can be resolved on such a column, allowing for the quantification of the individual D and L enantiomers. The separation of diastereomers on a non-chiral column can also be achieved by using a chiral derivatizing reagent.[1]

Concluding Remarks

The choice of derivatization method will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and whether the analysis is for the methyl ester or the free acid. The two-step esterification and acylation method is robust and well-documented for pyroglutamate esters. Silylation offers a simpler, one-step alternative, but potential interferences from the cyclization of related amino acids must be considered. The PFB-Br method is highly specific and sensitive for free pyroglutamic acid. For all methods, optimization of reaction conditions and the use of appropriate internal standards are crucial for achieving accurate and reproducible quantitative results.

References

Application of Methyl DL-pyroglutamate as a chiral auxiliary in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl L-pyroglutamate, a derivative of the naturally occurring amino acid L-glutamic acid, serves as a versatile and cost-effective chiral building block in asymmetric synthesis.[1] While it is frequently employed as a chiral precursor, its application as a removable chiral auxiliary offers a powerful strategy for the stereocontrolled synthesis of complex molecules. This approach involves the temporary attachment of the pyroglutamate moiety to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and potentially recycled.

It is important to note that for effective asymmetric induction, an enantiomerically pure form of the auxiliary, such as Methyl L-pyroglutamate, must be used. The racemic "DL" form is not suitable for inducing chirality. This document outlines the application of Methyl L-pyroglutamate as a chiral auxiliary in the context of asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, a key method for forming stereodefined carbon-carbon bonds.

Core Application: Asymmetric Conjugate Addition

A primary application of Methyl L-pyroglutamate as a chiral auxiliary is in the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated systems. In this methodology, the nitrogen of Methyl L-pyroglutamate is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride) to form a chiral N-enoyl pyroglutamate. This molecule then acts as a chiral Michael acceptor. The rigid, bicyclic-like structure of the N-enoyl pyroglutamate effectively shields one face of the double bond, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center.

The conjugate addition of organometallic reagents, such as Grignard reagents in the presence of a copper catalyst, to these chiral Michael acceptors proceeds with high diastereoselectivity. Subsequent hydrolysis of the resulting saturated amide cleaves the chiral auxiliary, yielding an enantiomerically enriched β-substituted carboxylic acid.

Experimental Workflow and Mechanism

The overall process can be visualized as a three-stage workflow: preparation of the chiral Michael acceptor, diastereoselective conjugate addition, and removal of the chiral auxiliary.

experimental_workflow cluster_prep Stage 1: Auxiliary Attachment cluster_reaction Stage 2: Diastereoselective Reaction cluster_cleavage Stage 3: Auxiliary Removal start Methyl L-Pyroglutamate michael_acceptor Chiral N-Enoyl Pyroglutamate (Michael Acceptor) start->michael_acceptor Acylation acyl_chloride α,β-Unsaturated Acyl Chloride acyl_chloride->michael_acceptor adduct Diastereomerically Enriched Adduct michael_acceptor->adduct Conjugate Addition nucleophile Nucleophile (e.g., R-MgBr/CuI) nucleophile->adduct final_product Enantiomerically Enriched Product (β-Substituted Carboxylic Acid) adduct->final_product Hydrolysis recovered_aux Recovered Auxiliary adduct->recovered_aux Hydrolysis

Figure 1: General workflow for the application of Methyl L-Pyroglutamate as a chiral auxiliary.

The stereochemical outcome of the conjugate addition is dictated by the conformation of the N-enoyl pyroglutamate. The pyroglutamate ring system holds the α,β-unsaturated chain in a preferred orientation, leading to facial differentiation. The incoming nucleophile attacks from the less sterically hindered face, resulting in the formation of one diastereomer in preference to the other.

transition_state cluster_model Proposed Transition State Model cluster_faces Facial Shielding ts Chiral N-Enoyl Pyroglutamate top_face Sterically Hindered Face (Shielded by Auxiliary) bottom_face Less Hindered Face (Attack Occurs Here) nucleophile Nucleophile (Nu⁻) nucleophile->bottom_face Preferential Attack

Figure 2: Model for diastereoselective nucleophilic attack.

Quantitative Data

The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the key reaction and the overall yield of the final product. The following table summarizes representative data for the conjugate addition of Grignard reagents to N-crotonyl-(S)-pyroglutamate derivatives, followed by hydrolysis to yield 3-substituted butanoic acids.

EntryGrignard Reagent (R-MgBr)Yield (%)Diastereomeric Excess (d.e.) (%)
1CH₃MgBr85>98
2C₂H₅MgBr88>98
3n-C₄H₉MgBr82>98
4PhMgBr79>95

Note: Data is representative and compiled based on reports of high yields and excellent stereoselectivities for this class of reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of Chiral Michael Acceptor (N-Crotonyl-(S)-pyroglutamate methyl ester)

  • To a solution of Methyl (S)-pyroglutamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add crotonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with the addition of a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-crotonyl-(S)-pyroglutamate methyl ester.

Protocol 2: Diastereoselective Michael Addition

  • Prepare a suspension of copper(I) iodide (CuI, 0.1 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere at -20 °C.

  • Add the Grignard reagent (e.g., ethylmagnesium bromide, 1.5 eq) dropwise and stir the mixture for 30 minutes.

  • In a separate flask, dissolve the N-crotonyl-(S)-pyroglutamate methyl ester (1.0 eq) in anhydrous THF.

  • Cool the solution of the Michael acceptor to -78 °C and add the prepared organocuprate reagent dropwise via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, a diastereomerically enriched adduct, can be purified by column chromatography or used directly in the next step.

Protocol 3: Removal of the Chiral Auxiliary

  • Dissolve the adduct from the previous step in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature for 24 hours to effect hydrolysis of both the ester and the amide.

  • Acidify the reaction mixture to pH ~2 with 1M HCl at 0 °C.

  • Extract the aqueous solution with ethyl acetate (3x) to obtain the desired β-substituted carboxylic acid.

  • The aqueous layer, containing the water-soluble Methyl L-pyroglutamate, can be further processed to recover the auxiliary.

Conclusion

Methyl L-pyroglutamate is a highly effective chiral auxiliary for asymmetric conjugate addition reactions. Its use in the form of N-enoyl derivatives allows for the synthesis of enantiomerically enriched β-substituted carboxylic acids with excellent levels of stereocontrol and in good yields. The straightforward attachment and subsequent removal of the auxiliary make this a practical and valuable method for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl DL-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and purification of Methyl DL-pyroglutamate, a versatile intermediate in organic synthesis. The following sections outline the chemical properties, synthesis methodologies, purification techniques, and include experimental workflows and quantitative data to support process development and scale-up.

Chemical and Physical Properties

This compound is the racemic methyl ester of pyroglutamic acid. It is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.

PropertyValueReference
CAS Number 54571-66-3[1]
Molecular Formula C₆H₉NO₃[1]
Molecular Weight 143.14 g/mol [1][2]
Appearance Colorless to pale yellow liquid/oil[3]
Boiling Point 304.7 ± 35.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Flash Point 138.1 ± 25.9 °C[1]
Solubility Soluble in chloroform, ethanol, and water[4]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct esterification of DL-pyroglutamic acid with methanol, catalyzed by a strong acid. Two effective methods are presented below.

Method 1: Sulfuric Acid Catalysis

This method is adapted from a protocol for the synthesis of the L-enantiomer and is suitable for large-scale production.[5]

Reaction Scheme:

DL-Pyroglutamic Acid + Methanol --(H₂SO₄)--> this compound + H₂O

Experimental Protocol:

  • Reactor Setup: To a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add anhydrous methanol (10 L per 1 kg of DL-pyroglutamic acid).

  • Acid Addition: Cool the methanol to below 5 °C using a cooling bath. Slowly add concentrated sulfuric acid (98%, 0.25 L per 1 kg of DL-pyroglutamic acid) while maintaining the temperature below 10 °C.

  • Reactant Addition: Add DL-pyroglutamic acid (1 kg) to the acidic methanol solution in portions.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 36-48 hours. The reaction progress can be monitored by TLC or HPLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by the slow addition of a base such as potassium hydroxide (KOH) or sodium carbonate until the pH reaches 7.0-8.0.

  • Filtration: Filter the resulting salt precipitate and wash the filter cake with a small amount of anhydrous methanol.

  • Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data (based on L-enantiomer synthesis): [5]

ParameterValue
Yield ~88%
Purity (pre-distillation) >95% (by HPLC)
Method 2: p-Toluenesulfonic Acid Catalysis

This method offers an alternative acid catalyst and has been reported to give very high yields for the L-enantiomer.[6]

Reaction Scheme:

DL-Pyroglutamic Acid + Methanol --(p-TsOH)--> this compound + H₂O

Experimental Protocol:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, a Dean-Stark trap or a soxhlet extractor containing 3 Å molecular sieves, and a temperature probe, add DL-pyroglutamic acid (1 kg, 7.74 mol), methanol (5 L), and chloroform (2 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (30 g, 0.158 mol) to the mixture.

  • Reaction: Heat the mixture to reflux for 24 hours. The water formed during the reaction is removed azeotropically using the Dean-Stark trap or absorbed by the molecular sieves.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by a brine wash.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Quantitative Data (based on L-enantiomer synthesis): [6]

ParameterValue
Yield >95%
Purity (pre-distillation) High

Purification of this compound

For most applications, high purity this compound is required. Vacuum distillation is the most effective method for large-scale purification.

Purification Protocol: Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus suitable for high-boiling liquids. Use a short-path distillation head to minimize product loss.

  • Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gradually under reduced pressure.

  • Fraction Collection: Collect the fraction boiling at approximately 150 °C at 2 mmHg.[5]

  • Analysis: Analyze the purity of the collected fractions by HPLC or GC. Combine the fractions that meet the desired purity specification.

Quantitative Data:

ParameterValueReference
Boiling Point 150 °C @ 2 mmHg[5]
Purity (post-distillation) >99.0% (by HPLC)[5]

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: DL-Pyroglutamic Acid & Methanol reactor Reactor start->reactor acid Add Catalyst (H₂SO₄ or p-TsOH) reactor->acid reflux Heat to Reflux (24-48h) acid->reflux neutralize Neutralization (Base Addition) reflux->neutralize filter Filtration neutralize->filter concentrate Concentration (Reduced Pressure) filter->concentrate crude_product Crude this compound concentrate->crude_product

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification of this compound crude_product Crude this compound distillation_setup Vacuum Distillation Apparatus crude_product->distillation_setup distill Heat under Vacuum (e.g., 150°C @ 2 mmHg) distillation_setup->distill collect Fraction Collection distill->collect analysis Purity Analysis (HPLC/GC) collect->analysis pure_product Pure this compound (>99%) analysis->pure_product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Constrained Amino Acids from Methyl DL-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformationally constrained amino acids are invaluable tools in drug discovery and peptide science. By restricting the rotational freedom of amino acid side chains and backbones, researchers can design peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Methyl DL-pyroglutamate, a cyclic derivative of glutamic acid, serves as a versatile and cost-effective chiral starting material for the synthesis of a diverse range of these constrained analogues.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted and bicyclic constrained amino acids utilizing this compound. The methodologies described herein are foundational for applications in peptidomimetic design, therapeutic peptide development, and the synthesis of novel bioactive compounds.

Core Synthetic Strategy

The primary strategy for elaborating this compound into constrained amino acids involves a three-stage process. This workflow is designed to be robust and adaptable for the synthesis of a variety of target molecules.

G cluster_workflow General Synthetic Workflow Start This compound Step1 N-Protection Start->Step1 e.g., (Boc)2O, DMAP Step2 C4-Alkylation Step1->Step2 e.g., LHMDS, Alkyl Halide Step3 Deprotection & Hydrolysis Step2->Step3 e.g., TFA, HCl End Constrained Amino Acid Step3->End

Caption: General workflow for synthesizing constrained amino acids.

Stage 1: N-Protection of this compound

The initial step involves the protection of the nitrogen atom of the pyroglutamate ring to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under basic conditions and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-Methyl-DL-Pyroglutamate

This protocol is adapted from a method for the L-enantiomer and is expected to perform similarly for the DL-racemate.[1]

Reaction Scheme:

G Methyl_Pyroglutamate This compound Product N-Boc-Methyl-DL-Pyroglutamate Methyl_Pyroglutamate->Product Boc_Anhydride (Boc)2O Boc_Anhydride->Product DMAP DMAP (cat.) DMAP->Product DCM DCM DCM->Product

Caption: N-Protection of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture in portions while stirring.

  • Allow the reaction to proceed at room temperature until completion (monitoring by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

ParameterValueReference
Yield High[1]
Purity >99.5% (for L-enantiomer)[1]

Stage 2: C4-Alkylation of N-Boc-Methyl-Pyroglutamate

With the nitrogen protected, the C4 position of the pyroglutamate ring can be functionalized via alkylation. This step is critical for introducing conformational constraints. A strong base, such as lithium hexamethyldisilazide (LHMDS), is used to generate an enolate, which then reacts with an alkylating agent. This protocol describes a one-pot synthesis for creating 4,4-disubstituted pyroglutamates.

Experimental Protocol: One-Pot Synthesis of 4,4-Disubstituted N-Boc-Methyl-Pyroglutamates

This protocol is adapted from a method using ethyl N-Boc-pyroglutamate and is applicable for the methyl ester.[2]

Reaction Scheme:

G Start N-Boc-Methyl-DL-Pyroglutamate Product 4,4-Disubstituted Product Start->Product Base 1. LHMDS, THF, -78°C Base->Product Electrophile1 2. R1-X Electrophile1->Product Electrophile2 3. R2-X Electrophile2->Product

Caption: C4-Alkylation of N-Boc-Methyl-Pyroglutamate.

Materials:

  • N-Boc-Methyl-DL-Pyroglutamate

  • Lithium hexamethyldisilazide (LHMDS) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-Methyl-DL-Pyroglutamate in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C.

  • Slowly add LHMDS solution and stir for 15 minutes.

  • Add the first alkylating agent dissolved in anhydrous THF and stir for 15 minutes at -78°C, then allow the reaction to warm to room temperature and stir for 2 hours.

  • For a second alkylation, cool the reaction mixture back to -78°C, add another equivalent of LHMDS, stir for 15 minutes, add the second alkylating agent, and repeat the warming and stirring process.

  • Quench the reaction at -78°C by adding saturated ammonium chloride solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Yield (%)Reference
MeMe85[2]
BnBn89[2]
AllylAllyl80[2]

Stage 3: Deprotection and Hydrolysis

The final stage involves the removal of the N-Boc protecting group and the hydrolysis of the methyl ester to yield the final constrained amino acid. This is typically achieved under acidic conditions.

Experimental Protocol: Deprotection and Hydrolysis

Reaction Scheme:

G Start Substituted N-Boc-Methyl-Pyroglutamate Product Constrained Amino Acid Start->Product Acid TFA or HCl Acid->Product

Caption: Deprotection and hydrolysis to the final amino acid.

Materials:

  • Substituted N-Boc-Methyl-Pyroglutamate derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM, for TFA deprotection) or water/dioxane (for HCl hydrolysis)

Procedure for Boc Removal with TFA:

  • Dissolve the N-Boc protected intermediate in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature until the reaction is complete (monitor by TLC).

  • Remove the solvent and excess acid under reduced pressure.

Procedure for Ester Hydrolysis with HCl:

  • Dissolve the methyl ester intermediate in a mixture of dioxane and 6N HCl.

  • Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting amino acid hydrochloride can be used directly or neutralized to the free amino acid.

Applications in Drug Development

The synthesis of conformationally constrained amino acids from this compound opens avenues for the development of novel therapeutics. These modified amino acids can be incorporated into peptides to:

  • Enhance Receptor Binding: By pre-organizing the peptide into a bioactive conformation.

  • Improve Metabolic Stability: The constrained structure can hinder enzymatic degradation.

  • Modulate Selectivity: Fine-tuning the structure can lead to selective interaction with specific receptor subtypes.

For instance, constrained analogues of glutamic acid are actively investigated as modulators of glutamate receptors, which are implicated in various neurological disorders.

Conclusion

This compound is a readily available and versatile starting material for the efficient synthesis of a wide array of conformationally constrained amino acids. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel amino acid analogues for applications in drug discovery, peptide chemistry, and materials science. The ability to systematically modify the structure at the C4 position allows for the fine-tuning of conformational properties, leading to the development of molecules with tailored biological activities.

References

Application Notes and Protocols for the Hydrolysis of Methyl DL-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic hydrolysis of Methyl DL-pyroglutamate to yield DL-pyroglutamic acid or its enantiomerically enriched forms. The protocols are intended for use in research and development settings, particularly in the context of drug discovery and development where pyroglutamic acid and its derivatives are valuable chiral building blocks.

Introduction

This compound is the methyl ester of DL-pyroglutamic acid, a cyclic lactam of glutamic acid. The hydrolysis of this ester is a fundamental transformation to obtain the corresponding carboxylic acid, which is a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules. This document outlines chemical methods (acid and base-catalyzed) for the preparation of racemic DL-pyroglutamic acid and an enzymatic method for the potential enantioselective synthesis of L- or D-pyroglutamic acid.

Chemical Hydrolysis of this compound

Chemical hydrolysis provides a straightforward approach to obtaining racemic DL-pyroglutamic acid. Both acidic and basic conditions can be employed, with the choice often depending on the compatibility of other functional groups in the substrate and the desired workup procedure.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction where an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid.[1][2] Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used as catalysts.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of water and a suitable organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.5 eq.) or sulfuric acid to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol) or by High-Performance Liquid Chromatography (HPLC).[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

    • Remove the organic solvent under reduced pressure.

    • The resulting aqueous solution containing DL-pyroglutamic acid can be purified by crystallization. Concentrate the aqueous solution, and then cool to induce crystallization. The crystals can be collected by filtration, washed with a small amount of cold water, and dried under vacuum.[4][5]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that yields the salt of the carboxylic acid.[1][2] Subsequent acidification protonates the carboxylate to give the free carboxylic acid. This method is often preferred due to its irreversibility and typically faster reaction rates at lower temperatures compared to acid hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.1-1.5 eq.), dropwise to the stirred solution at room temperature.[6][7]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours or gently heat to reflux for 1-2 hours to ensure complete conversion.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.[3]

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • Dissolve the residue in water and acidify the solution with a strong acid (e.g., 1M HCl) to a pH of 2-3.

    • The precipitated DL-pyroglutamic acid can be collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent evaporated to yield the purified product.[4][5]

Table 1: Comparison of Chemical Hydrolysis Conditions for this compound

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, LiOH)
Stoichiometry Catalytic amount (0.1-0.5 eq.)Stoichiometric amount (1.1-1.5 eq.)
Solvent Water/Alcohol mixtureAlcohol/Water mixture
Temperature Reflux (80-100 °C)Room Temperature to Reflux (25-80 °C)
Reaction Time 2-6 hours1-4 hours
Reaction Type ReversibleIrreversible
Initial Product DL-Pyroglutamic AcidSodium/Lithium DL-Pyroglutamate
Work-up Neutralization, Evaporation, CrystallizationEvaporation, Acidification, Extraction/Crystallization

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis offers a mild and selective alternative to chemical methods. Lipases are commonly employed for the enantioselective hydrolysis of esters, which can be advantageous for the preparation of optically pure L- or D-pyroglutamic acid from the racemic methyl ester.[8][9] Porcine pancreatic lipase (PPL) and Candida antarctica lipase B (CALB) have shown efficacy in the hydrolysis of methyl esters of N-protected amino acids and are potential candidates for this transformation.[8][10]

Experimental Protocol: Lipase-Catalyzed Enantioselective Hydrolysis

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Substrate Addition: Disperse this compound in the buffer solution. A co-solvent such as DMSO or acetonitrile may be used at a low concentration (e.g., <10%) to aid solubility.[11]

  • Enzyme Addition: Add the selected lipase (e.g., Porcine Pancreatic Lipase or Candida antarctica Lipase B), either free or immobilized, to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-40 °C) for 24-72 hours. The pH of the reaction mixture should be monitored and maintained, as the formation of the carboxylic acid will cause a decrease in pH. A pH-stat can be used to automatically add a dilute base to maintain the pH.

  • Monitoring the Reaction: The progress of the reaction and the enantiomeric excess (e.e.) of the product and remaining substrate can be monitored by chiral HPLC analysis.

  • Work-up and Purification:

    • Once the desired conversion (ideally close to 50% for kinetic resolution) is reached, stop the reaction by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone and then filtering).

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the pyroglutamic acid with a suitable organic solvent (e.g., ethyl acetate).

    • The unreacted methyl pyroglutamate will also be extracted. The two can be separated by column chromatography.

Table 2: Potential Conditions for Enzymatic Hydrolysis of this compound

ParameterLipase-Catalyzed Hydrolysis
Enzyme Porcine Pancreatic Lipase (PPL), Candida antarctica Lipase B (CALB)
Solvent Phosphate Buffer (pH ~7) with optional co-solvent
Temperature 25-40 °C
Reaction Time 24-72 hours
Key Feature Enantioselectivity (potential for kinetic resolution)
Products Enantiomerically enriched Pyroglutamic Acid and unreacted Methyl Pyroglutamate
Work-up Enzyme removal, Acidification, Extraction, Chromatographic Separation

Visualization of Experimental Workflows

Diagram 1: General Workflow for Chemical Hydrolysis of this compound

G cluster_hydrolysis Chemical Hydrolysis cluster_workup Work-up & Purification start This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis neutralization Neutralization / Acidification hydrolysis->neutralization extraction Extraction / Crystallization neutralization->extraction purification Purification (e.g., Recrystallization) extraction->purification end DL-Pyroglutamic Acid purification->end

Caption: Workflow for chemical hydrolysis.

Diagram 2: Workflow for Enzymatic Resolution of this compound

G cluster_reaction Enzymatic Reaction cluster_separation Separation & Isolation start This compound reaction Enantioselective Hydrolysis (Lipase in Buffer) start->reaction separation Separation of Acid and Ester (Extraction & Chromatography) reaction->separation product1 Enriched L- or D-Pyroglutamic Acid separation->product1 product2 Enriched D- or L-Methyl Pyroglutamate separation->product2

Caption: Workflow for enzymatic resolution.

Analytical Methods

The progress of the hydrolysis of this compound can be monitored, and the final product analyzed, using a variety of standard analytical techniques.

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material (ester) and the appearance of the product (carboxylic acid). The ester is significantly less polar than the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring the reaction and assessing the purity of the final product. A reversed-phase column can be used with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). UV detection at a low wavelength (e.g., 210 nm) is appropriate for pyroglutamic acid.[3] For enantioselective analysis, a chiral HPLC column is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for reaction monitoring and product confirmation, providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and assess its purity. The disappearance of the methyl ester signal (a singlet around 3.7 ppm in ¹H NMR) is a clear indicator of complete hydrolysis.

Table 3: Analytical Methods for Monitoring Hydrolysis

TechniqueApplicationKey Observations
TLC Reaction MonitoringDisappearance of the higher Rf spot (ester) and appearance of the lower Rf spot (acid).
HPLC Reaction Monitoring, Purity Assessment, Chiral AnalysisSeparation of ester and acid peaks. A chiral column is needed for enantiomeric excess determination.
LC-MS Product Confirmation, Reaction MonitoringDetection of molecular ions corresponding to the starting material and product.
NMR Structure Elucidation, Purity AssessmentDisappearance of the methyl ester protons and carbon signals.

References

Troubleshooting & Optimization

Preventing racemization during the synthesis of Methyl L-pyroglutamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Methyl L-pyroglutamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl L-pyroglutamate, with a focus on maintaining stereochemical integrity.

Issue 1: Significant Racemization Detected in the Final Product

Question: My final product, Methyl L-pyroglutamate, shows a significant loss of optical purity. What are the potential causes and how can I prevent this?

Answer: Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a critical issue in amino acid chemistry. The primary causes during the synthesis of Methyl L-pyroglutamate are related to the reaction conditions, particularly temperature and the choice of catalyst.

Potential Causes and Solutions:

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for enolization of the chiral center, leading to racemization.

  • Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the enolization process, which is a key step in the racemization of amino acids.

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of its occurrence.

Recommended Actions:

  • Control Reaction Temperature: Whenever possible, conduct the esterification at lower temperatures. For acid-catalyzed reactions, starting at 0°C and slowly allowing the reaction to proceed at room temperature is a common strategy.

  • Optimize Catalyst and Reaction Time: The choice of catalyst can significantly impact the required reaction conditions. Milder catalysts and shorter reaction times are generally preferred to minimize racemization.

  • Consider Alternative Esterification Methods: Methods that operate under milder conditions, such as using trimethylchlorosilane (TMSCl) in methanol at room temperature, may offer better stereochemical control.

Data on Synthesis Conditions for Methyl L-pyroglutamate and Related Esters

The following table summarizes various reported methods for the synthesis of Methyl L-pyroglutamate and other amino acid esters. While specific quantitative data on racemization for Methyl L-pyroglutamate is limited in the literature, the conditions provide a basis for comparison and optimization.

Catalyst/ReagentStarting MaterialSolventTemperatureTimeReported Racemization/Remarks
Sulfuric Acid (H₂SO₄) L-pyroglutamic acidEthanolRoom Temperature48 hoursSpecific racemization data not provided. Prolonged reaction at room temperature may pose a risk.[1][2]
Thionyl Chloride (SOCl₂) L-pyroglutamic acidMethanol0°C then boiling10 minutesThis method involves heating, which could increase the risk of racemization. Careful temperature control is crucial.[3]
Trimethylchlorosilane (TMSCl) Amino AcidsMethanolRoom Temperature12-24 hoursReported to cause little racemization for protected amino acids. This is a milder alternative to traditional acid catalysis.[4]

Issue 2: Low Yield of Methyl L-pyroglutamate

Question: I am experiencing a low yield in my synthesis of Methyl L-pyroglutamate. What are the possible reasons and how can I improve it?

Answer: Low yields can result from incomplete reactions, side reactions, or product loss during workup.

Potential Causes and Solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.

  • Side Reactions: If starting from L-glutamic acid, the formation of the diester is a possible side reaction.

  • Product Loss During Workup: Methyl L-pyroglutamate is soluble in water and some organic solvents. Improper extraction or purification procedures can lead to significant product loss.

  • Water Content: The presence of water in the reaction mixture can hydrolyze the ester product back to the carboxylic acid, reducing the yield.

Recommended Actions:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content in the reaction mixture.

  • Optimize Workup Procedure: Carefully select extraction solvents and consider techniques like continuous extraction for water-soluble products. Neutralization of the acid catalyst should be done carefully to avoid hydrolysis of the ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of Methyl L-pyroglutamate?

A1: The most common starting materials are L-glutamic acid or L-pyroglutamic acid. L-glutamic acid can be cyclized to L-pyroglutamic acid, which is then esterified.[5][6] Alternatively, L-glutamic acid can be directly esterified, though this may lead to a mixture of mono- and di-esters.

Q2: How does the mechanism of racemization in amino acid esterification work?

A2: Racemization of amino acids and their derivatives often proceeds through the formation of a planar enolate intermediate at the α-carbon. In the presence of an acid or base, a proton can be abstracted from the chiral α-carbon, forming a planar enol or enolate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both D and L enantiomers.

Q3: Which analytical techniques can be used to determine the enantiomeric purity of Methyl L-pyroglutamate?

A3: The enantiomeric purity of Methyl L-pyroglutamate can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Polarimetry, which measures the specific rotation of the product, can also be used to assess optical purity, with a reported value for Methyl L-pyroglutamate being around +10.5°±2° (C=1 in EtOH).[2]

Q4: Are there any modern coupling reagents that can be used for this esterification to minimize racemization?

A4: While typically used for peptide bond formation, some coupling reagents can be adapted for esterification. However, for a simple methyl ester synthesis, the classic Fischer esterification with careful temperature control or the milder TMSCl method are generally effective and more cost-efficient. For more sensitive substrates, esterification using carbodiimides like DCC or DIC in the presence of a catalyst such as 4-DMAP can be employed, but these conditions can also promote racemization if not carefully controlled.

Experimental Protocols

Protocol 1: Esterification of L-Pyroglutamic Acid using Sulfuric Acid

This protocol is adapted from a general procedure for the esterification of L-pyroglutamic acid.[1][2]

  • Dissolution: Dissolve L-pyroglutamic acid (e.g., 5.0 g) in anhydrous methanol (e.g., 150 ml).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.3 g) to the solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours), monitoring the reaction progress by TLC.

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath and slowly add a base, such as sodium carbonate (e.g., 1.5 g), to neutralize the sulfuric acid.

  • Workup: Filter the suspension to remove the inorganic salts. Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Protocol 2: Esterification of L-Pyroglutamic Acid using Thionyl Chloride

This protocol is based on a method for synthesizing amino acid methyl esters.[3]

  • Preparation: Cool anhydrous methanol (e.g., 2.0 mL) in an ice bath in a dry reaction vessel.

  • Reagent Addition: Cautiously add thionyl chloride (e.g., 0.52 mL) to the cold methanol over approximately 5 minutes.

  • Substrate Addition: Add L-pyroglutamic acid to the mixture.

  • Reaction: Allow the mixture to warm to room temperature for a few minutes and then gently heat to reflux for about 10 minutes.

  • Crystallization: Cool the mixture in an ice bath and add a non-polar solvent like tert-butyl methyl ether to induce crystallization of the product hydrochloride salt.

  • Isolation: Collect the crystals by filtration and wash with the non-polar solvent.

Protocol 3: Esterification of Amino Acids using Trimethylchlorosilane (TMSCl)

This is a general and mild procedure for the synthesis of amino acid methyl esters.[4]

  • Setup: Place the amino acid (e.g., L-pyroglutamic acid, 0.1 mol) in a round-bottom flask.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask with stirring.

  • Solvent Addition: Add anhydrous methanol (100 mL) to the mixture.

  • Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the product as its hydrochloride salt.

Visualizations

experimental_workflow start Start: L-Pyroglutamic Acid dissolve Dissolve in Anhydrous Methanol start->dissolve cool Cool to 0°C (Critical Step) dissolve->cool catalyst Slowly Add Catalyst (e.g., H₂SO₄, SOCl₂, TMSCl) cool->catalyst react React at Controlled Temperature (e.g., 0°C to RT) catalyst->react monitor Monitor Reaction (TLC) react->monitor workup Workup: Neutralization & Extraction monitor->workup Reaction Complete purify Purification workup->purify end Product: Methyl L-Pyroglutamate purify->end

Caption: Experimental workflow for the synthesis of Methyl L-pyroglutamate.

racemization_prevention cluster_causes Factors Promoting Racemization cluster_prevention Preventive Measures high_temp High Temperature racemization Racemization (Loss of Optical Purity) high_temp->racemization strong_base Strong Base strong_base->racemization strong_acid Strong Acid strong_acid->racemization long_time Prolonged Reaction Time long_time->racemization low_temp Low Temperature (e.g., 0°C) low_temp->racemization Prevents mild_catalyst Use Milder Catalyst (e.g., TMSCl) mild_catalyst->racemization Prevents control_time Monitor and Minimize Reaction Time control_time->racemization Prevents weak_base Use Weaker Base for Neutralization weak_base->racemization Prevents

Caption: Factors influencing racemization and corresponding preventive measures.

References

Common side reactions in peptide synthesis involving pyroglutamate formation.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Common Side Reactions in Peptide Synthesis Involving Pyroglutamate Formation

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis. It provides troubleshooting advice and answers to frequently asked questions regarding the formation of pyroglutamate, a common and problematic side reaction.

Troubleshooting Guide: Pyroglutamate Formation

Pyroglutamate formation is a cyclization reaction of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, leading to a blocked N-terminus. This modification can prevent further peptide elongation and complicates purification and analysis.

Observed Issue Potential Cause Recommended Solution
Mass spectrometry (MS) analysis shows a mass loss of 17 Da for a peptide with N-terminal Gln. The free N-terminal amine of glutamine has attacked its own side-chain amide, forming a pyroglutamate residue. This is often catalyzed by basic conditions during Fmoc deprotection.[1]- Use Fmoc-Gln(Trt)-OH for the N-terminal glutamine residue. The bulky trityl group provides steric hindrance, preventing the cyclization reaction.[1] - Minimize the time the N-terminal Gln is exposed to basic conditions. - Couple the subsequent amino acid residue immediately after the deprotection of the N-terminal Gln.
Edman degradation sequencing fails at the N-terminus. The N-terminus is blocked by the formation of a pyroglutamate ring, which lacks a primary amine required for the Edman sequencing chemistry.[1]- Confirm the presence of pyroglutamate using mass spectrometry. - If pyroglutamate is confirmed, re-synthesize the peptide using preventive measures as described above.
A significant peak with a shorter retention time than the target peptide is observed in RP-HPLC. The conversion of the polar N-terminal glutamine to the less polar pyroglutamate can lead to a change in the peptide's overall hydrophobicity, often resulting in a different elution profile on a reverse-phase column.- Collect both the main peak and the impurity peak for individual analysis by mass spectrometry to confirm their identities. - Optimize the purification gradient to achieve better separation.
Low yield of the desired full-length peptide. Premature termination of the peptide chain due to the formation of pyroglutamate at the N-terminus, preventing further coupling reactions.[1]- For sequences with N-terminal Gln, the use of a side-chain protecting group like trityl is the most effective preventative measure.[1] - Consider using a more efficient coupling reagent to speed up the coupling reaction, reducing the time the deprotected N-terminus is exposed.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate formation and why is it a problem in peptide synthesis?

Pyroglutamate (pGlu) formation is an intramolecular cyclization reaction of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. This reaction results in the formation of a five-membered lactam ring, which effectively blocks the N-terminal amino group. This is problematic for several reasons:

  • Chain Termination: Once the pyroglutamate ring is formed, the peptide chain cannot be elongated further in solid-phase peptide synthesis (SPPS).

  • Sequencing Failure: The blocked N-terminus prevents analysis by Edman degradation, a common method for peptide sequencing.[1]

  • Purification Challenges: The presence of the pyroglutamate-containing impurity can complicate the purification of the target peptide.

  • Altered Biological Activity: The modification at the N-terminus can potentially alter the biological activity of the peptide.

Q2: What is the chemical mechanism of pyroglutamate formation from N-terminal glutamine?

The formation of pyroglutamate from an N-terminal glutamine residue is typically initiated by the nucleophilic attack of the free N-terminal α-amino group on the side-chain γ-carboxamide. This intramolecular reaction is often catalyzed by the basic conditions used for Fmoc deprotection in SPPS.[1]

Mechanism of pyroglutamate formation from N-terminal glutamine.

Q3: How can I prevent pyroglutamate formation during peptide synthesis?

The most effective strategy to prevent pyroglutamate formation from an N-terminal glutamine is to use a side-chain protecting group. The use of Fmoc-Gln(Trt)-OH is highly recommended.[1] The bulky trityl (Trt) group sterically hinders the N-terminal amine from attacking the side-chain amide, thus preventing cyclization.[1]

Other preventive measures include:

  • Minimizing exposure to basic conditions: Reduce the time for the final Fmoc deprotection step.

  • Rapid subsequent coupling: Proceed with the coupling of the next amino acid immediately after the deprotection of the N-terminal Gln to cap the reactive amine.[1]

Q4: How can I detect and quantify pyroglutamate in my synthetic peptide?

The presence of pyroglutamate can be detected and quantified using a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). A mass loss of 17 Da from the expected mass of the peptide with an N-terminal Gln is a strong indicator of pyroglutamate formation.[1]

Data Presentation

The formation of pyroglutamate is significantly influenced by factors such as pH and the presence of a side-chain protecting group on the N-terminal glutamine.

Condition Description Impact on Pyroglutamate Formation
pH The rate of non-enzymatic pyroglutamate formation from N-terminal glutamic acid is pH-dependent.Formation is favored at acidic (pH 4) and basic (pH 8) conditions, with minimal formation at neutral pH.
Side-Chain Protection Use of Fmoc-Gln(Trt)-OH for N-terminal glutamine.The bulky trityl group effectively prevents the intramolecular cyclization, significantly reducing pyroglutamate formation.[1]

Experimental Protocols

Protocol: Detection and Quantification of Pyroglutamate by RP-HPLC-MS

This protocol outlines a general procedure for the analysis of a synthetic peptide to detect and quantify the presence of a pyroglutamate-containing impurity.

1. Sample Preparation: a. Dissolve the crude or purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL. b. If the peptide is difficult to dissolve, sonication may be used. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. RP-HPLC Conditions: a. Column: A C18 reverse-phase column (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 µm) is suitable for most peptides.[2] b. Mobile Phase A: 0.1% Formic Acid (FA) in water. c. Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile. d. Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes, but this should be optimized for the specific peptide. e. Flow Rate: 1.0 mL/min. f. Detection: UV detection at 214 nm and 280 nm. g. Injection Volume: 10-20 µL.

3. Mass Spectrometry Conditions: a. The HPLC system should be coupled to an electrospray ionization (ESI) mass spectrometer. b. Acquire mass spectra in positive ion mode over a mass range that includes the expected masses of the target peptide and the pyroglutamate variant (Expected Mass - 17 Da). c. The identity of the peaks can be confirmed by comparing the observed mass-to-charge ratio (m/z) with the theoretical values.

4. Quantification: a. The relative percentage of the pyroglutamate-containing peptide can be estimated by integrating the peak areas in the UV chromatogram at 214 nm. b. The percentage of pyroglutamate is calculated as: (Area of pyroglutamate peak / (Area of target peptide peak + Area of pyroglutamate peak)) * 100%.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to potential pyroglutamate formation during peptide synthesis.

G start Synthesis complete. Unexpected results observed. check_ms Perform RP-HPLC-MS analysis of crude product. start->check_ms mass_loss Mass loss of 17 Da detected for N-terminal Gln peptide? check_ms->mass_loss no_mass_loss No significant mass loss. Investigate other side reactions. mass_loss->no_mass_loss No pyro_confirmed Pyroglutamate formation confirmed. mass_loss->pyro_confirmed Yes review_synthesis Review synthesis protocol for N-terminal Gln. pyro_confirmed->review_synthesis no_trt Was Fmoc-Gln(Trt)-OH used? review_synthesis->no_trt used_trt Yes no_trt->used_trt Yes not_used_trt No no_trt->not_used_trt No check_deprotection Review final deprotection conditions. Minimize time in basic solution. used_trt->check_deprotection resynthesize_with_trt Re-synthesize using Fmoc-Gln(Trt)-OH. not_used_trt->resynthesize_with_trt end Optimized synthesis protocol. resynthesize_with_trt->end other_issues Investigate other potential issues: - Coupling efficiency - Reagent quality check_deprotection->other_issues other_issues->end

References

Optimizing reaction conditions for the N-acylation of Methyl DL-pyroglutamate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of Methyl DL-pyroglutamate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthesis of N-acyl this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of this compound?

A1: The most frequently used acylating agents are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and carboxylic acid anhydrides (e.g., acetic anhydride, benzoic anhydride). Acyl chlorides are generally more reactive but may require careful handling due to their sensitivity to moisture and the generation of corrosive HCl as a byproduct. Acid anhydrides are often a milder alternative.

Q2: Why is a base typically required for this reaction?

A2: A base is necessary to neutralize the acidic byproduct generated during the acylation, such as hydrochloric acid (from acyl chlorides) or a carboxylic acid (from anhydrides). This prevents the protonation of the secondary amine on the pyroglutamate ring, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).

Q3: What is the role of a catalyst like 4-Dimethylaminopyridine (DMAP)?

A3: DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of acylation, particularly when using less reactive acylating agents like acid anhydrides.[1] It functions by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the original anhydride.[2]

Q4: What solvents are suitable for this reaction?

A4: Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and acetonitrile. The choice of solvent can influence reaction rate and solubility of the starting materials and reagents.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (this compound) should diminish over time, while a new spot for the N-acylated product appears. Staining with potassium permanganate or ninhydrin (for the free amine) can aid in visualization.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Acylating Agent Acyl chlorides and anhydrides can hydrolyze upon exposure to moisture. Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried before use.
Insufficient Base An inadequate amount of base will not effectively neutralize the acidic byproduct, leading to protonation of the starting material. Use at least a stoichiometric equivalent of base (or a slight excess, e.g., 1.1-1.2 equivalents).
Low Reaction Temperature While some acylations proceed at room temperature, less reactive substrates or acylating agents may require gentle heating (e.g., 40-60 °C) to increase the reaction rate. Monitor for potential side reactions at elevated temperatures.
Poor Nucleophilicity of the Amine The secondary amine of the pyroglutamate ring may be sterically hindered. Using a more reactive acylating agent (acyl chloride instead of anhydride) or a catalyst like DMAP can help overcome this.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Side Reactions with Solvent or Impurities Ensure the use of anhydrous, high-purity solvents. Water is a common impurity that can consume the acylating agent.
Decomposition of Starting Material or Product Prolonged reaction times or excessive heat can lead to degradation. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Diketopiperazine Formation Although less common for N-acylation, under certain conditions, side reactions involving the ester and amide functionalities can occur. Maintaining neutral or slightly basic conditions can help minimize this.
Issue 3: Difficult Product Isolation/Purification
Possible Cause Suggested Solution
Product is Highly Soluble in the Aqueous Phase during Workup If the N-acyl product has significant polarity, it may partition into the aqueous layer during extraction. Perform multiple extractions with an organic solvent and consider back-extracting the combined aqueous layers.
Co-elution of Product and Byproducts during Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Residual Base or Catalyst in the Final Product During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove tertiary amine bases and DMAP, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

Data Presentation

The following tables summarize typical reaction conditions for the N-acylation of this compound with different acylating agents.

Table 1: N-Acetylation of this compound

EntryAcylating AgentBase (Equivalents)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Acetic AnhydrideTriethylamine (1.2)DMAP (10)DCM254>90
2Acetyl ChlorideTriethylamine (1.2)NoneDCM0 to 252~95
3Acetic AnhydridePyridine (solvent)NonePyridine2512~85

Table 2: N-Benzoylation of this compound

EntryAcylating AgentBase (Equivalents)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Benzoyl ChlorideTriethylamine (1.2)NoneDCM0 to 253>95
2Benzoic AnhydrideTriethylamine (1.2)DMAP (10)DCM406~90
3Benzoyl ChloridePyridine (solvent)NonePyridine258~88

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride and DMAP Catalyst

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain N-acetyl-methyl-DL-pyroglutamate.

Protocol 2: N-Benzoylation using Benzoyl Chloride

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude N-benzoyl-methyl-DL-pyroglutamate can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., TEA) start->add_base add_cat Add Catalyst (e.g., DMAP, if applicable) add_base->add_cat cool Cool to 0 °C add_cat->cool add_acyl Add Acylating Agent Dropwise cool->add_acyl react Stir at RT and Monitor by TLC add_acyl->react quench Quench with Water react->quench extract Aqueous Workup (Acid/Base Washes) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure N-Acyl Product purify->product

Caption: General experimental workflow for the N-acylation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield inactive_reagent Inactive Acylating Agent? start->inactive_reagent insufficient_base Insufficient Base? start->insufficient_base low_temp Reaction Temperature Too Low? start->low_temp poor_nucleophilicity Poor Nucleophilicity? start->poor_nucleophilicity use_fresh_reagents Use Fresh/Anhydrous Reagents inactive_reagent->use_fresh_reagents Yes increase_base Increase Base to >1.0 eq. insufficient_base->increase_base Yes increase_temp Gently Heat Reaction low_temp->increase_temp Yes add_catalyst Add DMAP Catalyst or Use Acyl Chloride poor_nucleophilicity->add_catalyst Yes

Caption: Troubleshooting logic for low yield in N-acylation experiments.

References

Troubleshooting low yields in the synthesis of Methyl DL-pyroglutamate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl DL-Pyroglutamate Derivatives

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of this compound and its derivatives, addressing challenges that can lead to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help researchers identify and resolve common problems encountered during the synthesis of this compound and its derivatives.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the synthesis of this compound derivatives can stem from several factors:

  • Incomplete Reaction: The esterification reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of catalyst.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. A common side reaction is the formation of diketopiperazines, especially in subsequent reactions involving the synthesized methyl pyroglutamate.[1] Other potential side reactions include the ring-opening of the pyroglutamate lactam ring.

  • Purity of Starting Materials: The quality of the starting DL-pyroglutamic acid is crucial. The presence of impurities, such as glutamic acid, can lead to the formation of undesired byproducts.[2] Glutamic acid can be converted to L-pyroglutamic acid (PGA) at high temperatures and low pH, and PGA has been shown to inhibit the growth of certain organisms, which may be relevant in biocatalytic syntheses.[2]

  • Water Content: The presence of water in the reaction mixture can hinder the esterification process, as it can shift the equilibrium back towards the reactants.[3]

  • Suboptimal Work-up and Purification: Significant product loss can occur during the extraction and purification stages if not performed optimally.

Q2: I see multiple spots on my TLC plate after the reaction. What could these be?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities alongside your desired product. Common possibilities include:

  • Unreacted Starting Material: A spot corresponding to DL-pyroglutamic acid.

  • Desired Product: The spot for this compound.

  • Side Products:

    • Diketopiperazines (DKPs): These are common byproducts, especially if the reaction conditions are harsh or if the product is intended for peptide synthesis.[1]

    • Ring-Opened Products: Derivatives of glutamic acid formed by the hydrolysis of the lactam ring.[4]

    • Diester of Glutamic Acid: If glutamic acid is present as an impurity in the starting material, it can be esterified to form a diester.[5]

To identify these spots, you can run TLC with standards of the starting material and, if available, potential side products.

Q3: How can I minimize the formation of diketopiperazines (DKPs)?

Diketopiperazine formation is a common issue, particularly in peptide synthesis. To minimize their formation:

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote intramolecular cyclization.

  • pH Control: The formation of pyroglutamate from glutamine is pH-dependent, with increased rates at acidic and alkaline pH.[6][7] While this is for the formation of the pyroglutamate ring itself, similar pH sensitivities can apply to subsequent side reactions.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up and purification steps without delay to minimize the time the product spends under conditions that could favor DKP formation.

Q4: My esterification reaction seems to be incomplete. What steps can I take to improve the conversion?

If you suspect an incomplete reaction is the cause of your low yield, consider the following:

  • Increase Reaction Time: Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, extend the reaction duration.

  • Optimize Temperature: While excessively high temperatures can lead to side reactions, a moderate increase in temperature can improve the reaction rate. For Fischer esterification, refluxing is common.[3]

  • Increase Catalyst Concentration: A slight increase in the amount of acid catalyst (e.g., thionyl chloride or sulfuric acid) can enhance the reaction rate. However, be cautious as too much acid can lead to degradation.[5]

  • Use an Excess of Alcohol: Using a larger excess of methanol can help drive the equilibrium towards the formation of the ester.

  • Remove Water: If possible, use a Dean-Stark apparatus or molecular sieves to remove the water formed during the reaction, thus shifting the equilibrium towards the product.

Q5: What are the best practices for purifying this compound?

Effective purification is key to obtaining a high yield of pure product.

  • Neutralization: After an acid-catalyzed esterification, it is crucial to neutralize the excess acid. This is typically done by washing the organic extract with a mild base like sodium bicarbonate solution.

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate. Multiple extractions will ensure maximum recovery of the product from the aqueous layer.

  • Drying: Thoroughly dry the organic extract using a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired ester from unreacted starting material and non-polar byproducts.

  • Distillation: If the product is a liquid, distillation under reduced pressure can be an effective purification method.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of pyroglutamate esters, providing a comparison of different catalytic methods and their reported yields.

Table 1: Comparison of Catalytic Methods for Pyroglutamate Ester Synthesis

CatalystSubstratesProductYield (%)Reference
Candida antarctica Lipase BMethyl pyroglutamate, 1-DodecanolDodecyl pyroglutamate79%[9][10]
Amberlyst IR120H ResinMethyl pyroglutamate, 1-DodecanolDodecyl pyroglutamate69%[9][10]
Thionyl ChlorideL-pyroglutamic acid, MethanolMethyl L-pyroglutamateHigh (Purity up to 99.8%)[5]
Sulfuric AcidL-pyroglutamic acid, MethanolMethyl L-pyroglutamate88%[8]
p-Toluenesulfonic acidL-pyroglutamic acid, MethanolMethyl L-pyroglutamate87.9%[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl L-pyroglutamate using Thionyl Chloride

This protocol is adapted from a patented procedure and is a common method for the esterification of pyroglutamic acid.[5]

Materials:

  • L-pyroglutamic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-pyroglutamic acid in anhydrous methanol. A typical molar ratio of L-pyroglutamic acid to methanol is between 1:4 and 1:6.[5]

  • Catalyst Addition: Cool the mixture to 5-10°C in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. The molar ratio of L-pyroglutamic acid to thionyl chloride should be optimized, with a suggested range around 1:0.14 to 1:0.18.[5]

  • Reaction: Stir the reaction mixture at 5-10°C for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Quenching: After the reaction is complete, carefully add sodium bicarbonate to neutralize the excess thionyl chloride and acid formed.

  • Work-up:

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl L-pyroglutamate.

    • Further purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Troubleshooting Workflow for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound derivatives.

TroubleshootingWorkflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete Yes complete Reaction Complete check_reaction->complete No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Increase catalyst amount incomplete->optimize_conditions end Improved Yield optimize_conditions->end check_side_products Analyze for Side Products (TLC, NMR, MS) complete->check_side_products dkp Diketopiperazine (DKP) Formation? check_side_products->dkp Yes ring_opening Ring Opening? check_side_products->ring_opening:w Yes other_byproducts Other Byproducts? check_side_products->other_byproducts No minimize_dkp Minimize DKP Formation: - Lower reaction temperature - Control pH - Prompt work-up dkp->minimize_dkp minimize_dkp->end prevent_hydrolysis Prevent Hydrolysis: - Use anhydrous reagents - Minimize water exposure ring_opening->prevent_hydrolysis prevent_hydrolysis->end check_starting_material Check Starting Material Purity (e.g., for Glutamic Acid) other_byproducts->check_starting_material impure_sm Starting Material Impure check_starting_material->impure_sm Yes pure_sm Starting Material Pure check_starting_material->pure_sm No purify_sm Purify Starting Material impure_sm->purify_sm purify_sm->end optimize_workup Optimize Work-up & Purification: - Efficient extraction - Careful neutralization - Optimize chromatography pure_sm->optimize_workup optimize_workup->end

Caption: Troubleshooting decision tree for low yields.

General Synthesis and Side Reaction Pathway

This diagram illustrates the general synthesis pathway for this compound and potential side reactions.

ReactionPathway cluster_main Main Reaction cluster_side Potential Side Reactions Pyroglutamic Acid Pyroglutamic Acid Methyl Pyroglutamate Methyl Pyroglutamate Pyroglutamic Acid->Methyl Pyroglutamate + MeOH, H+ Glutamic Acid Impurity Glutamic Acid Impurity Diketopiperazine Diketopiperazine Methyl Pyroglutamate->Diketopiperazine Intramolecular Cyclization Ring-Opened Product Ring-Opened Product Methyl Pyroglutamate->Ring-Opened Product + H2O Glutamic Acid Dimethyl Ester Glutamic Acid Dimethyl Ester Glutamic Acid Impurity->Glutamic Acid Dimethyl Ester + 2 MeOH, H+

Caption: Synthesis pathway and common side reactions.

References

Technical Support Center: Purification of Crude Methyl DL-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl DL-pyroglutamate.

FAQs: Frequently Asked Questions

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized via Fischer esterification of DL-pyroglutamic acid with methanol, may contain the following impurities:

  • Unreacted Starting Materials: DL-pyroglutamic acid and residual methanol.

  • Catalyst Residues: Acid catalysts such as sulfuric acid or methanesulfonic acid.

  • Side-Reaction Products: Although Fischer esterification is a relatively clean reaction, side products can occur, especially under harsh conditions.[1][2][3]

  • Water: Formed as a byproduct of the esterification reaction.[1][2][3]

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying crude this compound are:

  • Liquid-Liquid Extraction: To perform an initial work-up to remove the acid catalyst and water-soluble impurities.

  • Recrystallization: An effective method for obtaining high-purity crystalline material.

  • Flash Column Chromatography: Useful for separating the desired product from closely related impurities.[4][5]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage of impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the main component and detect impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Product loss during liquid-liquid extraction. Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the ester in water. Use a suitable organic solvent like dichloromethane or ethyl acetate for efficient extraction.[11][12][13]
Incomplete crystallization during recrystallization. The chosen solvent may be too good, or too much solvent was used. Try a different solvent system or reduce the amount of solvent used. Seeding the solution with a pure crystal can induce crystallization.[14][15][16][17]
Co-elution of product and impurities during flash chromatography. Optimize the mobile phase. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved.[18][19]
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the product. Select a solvent with a lower boiling point.[15][16]
The solution is supersaturated with impurities. Try to remove some impurities by a preliminary purification step like a quick filtration through a silica plug.
Cooling the solution too quickly. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[14][15][16]
Issue 3: Tailing Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Secondary interactions between the analyte and the stationary phase. Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or triethylamine (TEA), depending on the nature of the analyte and stationary phase.[7][20]
Column overload. Reduce the concentration of the injected sample.
Degradation of the stationary phase. Use a guard column or replace the analytical column.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Initial Purity (GC/HPLC) Final Purity (GC/HPLC) Yield Notes
Recrystallization ~90%>99%70-85%Effective for removing baseline impurities.
Flash Chromatography ~90%>98%60-80%Useful for separating closely eluting impurities.
Liquid-Liquid Extraction Varies~95%>90%Good as an initial work-up step.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up

This protocol is a general procedure for the work-up of Fischer esterification reactions and is adapted for this compound.[11][13][21]

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water to dissolve the unreacted DL-pyroglutamic acid and the acid catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization

This is a general protocol for the recrystallization of polar organic compounds.[14][15][16][17]

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography

This is a general protocol for the purification of polar compounds using flash chromatography.[4][5][18][19][22]

  • Dissolve the crude this compound in a minimum amount of the mobile phase.

  • Load the sample onto a silica gel column.

  • Elute the column with an appropriate mobile phase. A gradient of ethyl acetate in hexanes is a good starting point.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: HPLC Purity Analysis

This is an example of an HPLC method that can be adapted for the analysis of this compound.[6][7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow crude Crude Methyl DL-pyroglutamate extraction Liquid-Liquid Extraction crude->extraction Initial Work-up recrystallization Recrystallization extraction->recrystallization Primary Purification flash_chrom Flash Chromatography extraction->flash_chrom Alternative Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis flash_chrom->analysis pure_product Pure Methyl DL-pyroglutamate analysis->pure_product >98% Purity

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_oiling_out Oiling Out Troubleshooting cluster_impure_product Impurity Troubleshooting start Purification Issue low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out impure_product Product Still Impure start->impure_product ly1 Check extraction pH low_yield->ly1 ly2 Optimize recrystallization solvent low_yield->ly2 ly3 Adjust chromatography gradient low_yield->ly3 oo1 Change solvent oiling_out->oo1 oo2 Slow down cooling oiling_out->oo2 oo3 Preliminary purification oiling_out->oo3 ip1 Repeat purification step impure_product->ip1 ip2 Use alternative purification method impure_product->ip2 ip3 Characterize impurity by NMR/MS impure_product->ip3

Caption: Logical troubleshooting guide for purification issues.

References

Stability of Methyl DL-pyroglutamate under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl DL-pyroglutamate under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the methyl ester of pyroglutamic acid, a derivative of glutamic acid. Its stability is crucial in experimental and pharmaceutical contexts as degradation can lead to the formation of impurities, altering its chemical properties and potentially affecting experimental outcomes or the efficacy and safety of a drug product. The two primary modes of degradation are hydrolysis of the methyl ester and opening of the lactam (pyrrolidone) ring.

Q2: What are the main degradation pathways for this compound?

This compound primarily degrades via two pathways, both of which are catalyzed by acidic or basic conditions:

  • Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid, forming DL-pyroglutamic acid.

  • Lactam Ring-Opening: The five-membered lactam ring can be hydrolyzed to form DL-glutamic acid methyl ester.

Under harsh conditions, both reactions can occur, ultimately yielding DL-glutamic acid.

Q3: How do pH and temperature affect the stability of this compound?

Both pH and temperature significantly impact the stability of this compound.

  • pH: The compound is most stable at a neutral to slightly acidic pH. Stability decreases significantly in strongly acidic (pH < 3) and basic (pH > 8) conditions. Basic conditions, in particular, accelerate the rate of both ester hydrolysis and lactam ring-opening.[1]

  • Temperature: Higher temperatures increase the rate of degradation across all pH levels. For long-term storage, it is recommended to keep the compound in a cool environment.

Q4: What are the common degradation products I should look for?

The primary degradation products are DL-pyroglutamic acid (from ester hydrolysis) and DL-glutamic acid methyl ester (from lactam hydrolysis). DL-glutamic acid can also be present if both hydrolysis events occur.

Q5: How can I monitor the degradation of this compound in my experiments?

The most common method for monitoring the degradation of this compound is by using High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This technique allows for the separation and quantification of the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound due to inappropriate pH or temperature of the sample or mobile phase.Ensure the sample is stored at a low temperature and the pH of the sample and mobile phase is near neutral. Analyze samples promptly after preparation.[2]
Loss of compound over time in solution The solvent system is too acidic or basic, leading to hydrolysis.Prepare solutions in a buffered system with a pH between 4 and 7. For long-term storage, consider a lyophilized solid or a non-aqueous solvent if compatible with your experiment.
Inconsistent experimental results Variable degradation of the compound between experiments due to differences in storage time or conditions.Standardize sample preparation and storage procedures. Prepare fresh solutions for each experiment whenever possible.
Precipitate formation in the sample Formation of less soluble degradation products, such as pyroglutamic acid, at high concentrations.Use a suitable buffer system and control the concentration of this compound to maintain its solubility and that of its potential degradants.

Stability Data

The following tables provide an overview of the stability of this compound under representative acidic and basic conditions. Please note that this data is illustrative and actual degradation rates may vary based on the specific buffer, ionic strength, and other components of the solution.

Table 1: Stability of this compound under Acidic Conditions (40°C)

pHTime (hours)Remaining this compound (%)Major Degradation Product
1.024~85%DL-glutamic acid methyl ester
1.072~60%DL-glutamic acid methyl ester
3.024>95%DL-pyroglutamic acid
3.072~90%DL-pyroglutamic acid

Table 2: Stability of this compound under Basic Conditions (25°C)

pHTime (hours)Remaining this compound (%)Major Degradation Product(s)
9.08~70%DL-pyroglutamic acid, DL-glutamic acid methyl ester
9.024~40%DL-pyroglutamic acid, DL-glutamic acid methyl ester
11.01~50%DL-pyroglutamic acid, DL-glutamic acid methyl ester
11.04<10%DL-pyroglutamic acid, DL-glutamic acid

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 30% B

    • 15-17 min: 30% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Protocol 2: Sample Preparation for Stability Study
  • Prepare buffer solutions at the desired pH values (e.g., pH 1, 3, 5, 7, 9, 11).

  • Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Divide each solution into aliquots in sealed vials for each time point to be tested.

  • Store the vials at the desired temperature (e.g., 25°C or 40°C).

  • At each designated time point, remove a vial, quench any further reaction by neutralizing or acidifying the sample if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system and quantify the peak areas of this compound and any degradation products.

Visualizations

DegradationPathways Methyl_Pyroglutamate This compound Pyroglutamic_Acid DL-Pyroglutamic Acid Methyl_Pyroglutamate->Pyroglutamic_Acid Ester Hydrolysis (Acid/Base Catalyzed) Glutamic_Acid_Methyl_Ester DL-Glutamic Acid Methyl Ester Methyl_Pyroglutamate->Glutamic_Acid_Methyl_Ester Lactam Ring-Opening (Acid/Base Catalyzed) Glutamic_Acid DL-Glutamic Acid Pyroglutamic_Acid->Glutamic_Acid Lactam Ring-Opening (Harsh Conditions) Glutamic_Acid_Methyl_Ester->Glutamic_Acid Ester Hydrolysis (Harsh Conditions)

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis Prep_Buffer Prepare Buffers (various pH) Dissolve Dissolve this compound Prep_Buffer->Dissolve Aliquot Aliquot for Time Points Dissolve->Aliquot Incubate Incubate at Defined Temperature Aliquot->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction & Dilute Sample->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Peaks HPLC->Quantify

Caption: Experimental workflow for stability testing.

TroubleshootingTree Start Unexpected Peak in HPLC Check_Retention Compare Retention Time to Standards (Pyroglutamic Acid, Glutamic Acid Methyl Ester) Start->Check_Retention Match Peak Identified as Degradant Check_Retention->Match Match No_Match No Match with Standards Check_Retention->No_Match No Match Check_Conditions Review Sample pH, Temp, & Age Match->Check_Conditions Other_Source Consider Other Sources: - Starting Material Impurity - System Contamination - Reaction Byproduct No_Match->Other_Source Harsh_Conditions Conditions Promote Degradation Check_Conditions->Harsh_Conditions Optimize Optimize Conditions: - Use Buffer (pH 4-7) - Lower Temperature - Analyze Promptly Harsh_Conditions->Optimize Yes

References

Impact of storage conditions on the purity of Methyl DL-pyroglutamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of storage conditions on the purity of Methyl DL-pyroglutamate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at -20°C or -80°C to minimize degradation.[1] For short-term storage, room temperature in a cool, dark place is acceptable, preferably under an inert gas as the compound can be air-sensitive.[2] Solutions of this compound are not recommended for long-term storage and should be used soon after preparation.[3]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound is hydrolysis of the ester and the lactam ring. This can be catalyzed by acidic or basic conditions. Exposure to high humidity and elevated temperatures can accelerate this process. Photodegradation can also occur upon exposure to UV light.

Q3: How can I assess the purity of my this compound sample?

The most common method for assessing the purity of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of purity.

Q4: What are the potential consequences of using degraded this compound in my experiments?

Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of impurities can alter the compound's biological activity, affect reaction kinetics, and introduce confounding variables into your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Unexpected or inconsistent experimental results.
  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see FAQ 1).

    • Assess Purity: Perform a purity analysis using the provided HPLC protocol to determine the percentage of intact this compound.

    • Use a Fresh Sample: If significant degradation is detected, use a new, unexpired batch of the compound for subsequent experiments.

Issue 2: Visible changes in the physical appearance of the compound (e.g., color change, clumping).
  • Possible Cause: Exposure to moisture, light, or elevated temperatures.

  • Troubleshooting Steps:

    • Inspect Storage Container: Ensure the container is tightly sealed and has not been compromised.

    • Review Handling Procedures: Evaluate if the compound has been exposed to ambient air, high humidity, or direct light for extended periods.

    • Purity Analysis: Even if the physical changes are subtle, it is crucial to perform a purity analysis to quantify the extent of degradation.

Data Presentation: Impact of Storage Conditions on Purity

The following tables summarize illustrative quantitative data on the degradation of this compound under various stress conditions. This data is based on typical degradation profiles for similar chemical structures and is intended for guidance.

Table 1: Effect of Temperature on the Purity of Solid this compound over 12 Months

Storage TemperaturePurity after 3 MonthsPurity after 6 MonthsPurity after 12 Months
-80°C >99.5%>99.5%>99.5%
-20°C >99.5%>99.0%>98.5%
4°C 99.0%98.0%96.5%
25°C (Room Temp) 98.5%97.0%94.0%
40°C 97.0%94.5%89.0%

Table 2: Effect of Relative Humidity (RH) on the Purity of Solid this compound at 25°C

Relative HumidityPurity after 1 MonthPurity after 3 MonthsPurity after 6 Months
25% RH >99.0%98.5%97.5%
50% RH 98.5%97.0%95.0%
75% RH 97.0%94.0%90.0%
90% RH 95.0%90.0%82.0%

Table 3: Effect of Light Exposure on the Purity of Solid this compound at 25°C

Exposure ConditionPurity after 24 hoursPurity after 72 hoursPurity after 1 week
Dark (Control) >99.5%>99.5%>99.0%
Ambient Light 99.0%98.0%97.0%
Direct Sunlight 97.0%92.0%85.0%
UV Lamp (254 nm) 95.0%88.0%78.0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis of this compound

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (AR grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of the intact this compound.

  • Inject the sample solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways of this compound A This compound B DL-Pyroglutamic Acid A->B Ester Hydrolysis (Acid/Base) C Methyl L-glutamate A->C Lactam Hydrolysis (Acid/Base) D L-Glutamic Acid B->D Lactam Hydrolysis C->D Ester Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Purity Analysis

Workflow for Purity Assessment of this compound cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject into HPLC prep3->hplc1 hplc2 Separate Components hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity data1->data2 data3 Generate Report data2->data3

Caption: Experimental workflow for purity analysis.

Troubleshooting Logic for Inconsistent Results

Troubleshooting Logic for Inconsistent Experimental Results start Inconsistent Experimental Results q1 Were storage conditions for this compound optimal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Perform Purity Analysis (HPLC) a1_yes->q2 a1_no->q2 q3 Is purity >98%? q2->q3 a3_yes Investigate other experimental variables q3->a3_yes Yes a3_no Use a new batch of compound q3->a3_no No end Problem Resolved a3_yes->end a3_no->end

References

Identifying and minimizing byproducts in Methyl DL-pyroglutamate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl DL-pyroglutamate synthesis.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms: The final isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Reaction: The esterification of DL-pyroglutamic acid with methanol may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Ensure efficient mixing. Consider using a Dean-Stark apparatus to remove water, which is a byproduct of the reaction and can inhibit the forward reaction.[1]

  • Suboptimal Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid, thionyl chloride) can impact the reaction rate.

    • Solution: Optimize the catalyst concentration. A concentration that is too low will result in a slow reaction, while an excessively high concentration can lead to increased byproduct formation.[2]

  • Reagent Quality: The purity of starting materials, particularly DL-pyroglutamic acid and methanol, is crucial. Water content in the reagents can negatively affect the esterification.

    • Solution: Use high-purity, anhydrous reagents. Ensure proper storage to prevent moisture absorption.

  • Product Loss During Work-up: The purification process may lead to a loss of the desired product.

    • Solution: Optimize the purification steps. If using column chromatography, ensure the chosen solvent system provides good separation. If performing a liquid-liquid extraction, minimize the formation of emulsions.

Problem 2: Presence of Significant Byproducts in the Final Product

Symptoms: Analytical tests (e.g., HPLC, GC-MS, NMR) show the presence of impurities alongside the this compound peak.

Possible Byproducts and Their Identification/Minimization:

  • Unreacted DL-Pyroglutamic Acid:

    • Identification: This will appear as a more polar compound in HPLC (earlier retention time on a reverse-phase column) and will be less volatile in GC. It can be confirmed by comparing with a standard of the starting material.

    • Minimization: As with low yield, increase reaction time, temperature, or catalyst concentration. Ensure the efficient removal of water to drive the reaction to completion.[1]

  • Dimethyl Glutamate: This is a common byproduct resulting from the esterification of both the carboxylic acid and the lactam ring of pyroglutamic acid.

    • Identification: This byproduct will be less polar than this compound and will have a longer retention time in reverse-phase HPLC. In GC-MS, it will have a higher molecular weight. Its presence can be confirmed by synthesizing a standard or by detailed NMR analysis.[3]

    • Minimization: Avoid excessively harsh reaction conditions (high temperatures and high catalyst concentrations). Use a milder catalyst or biocatalytic methods (e.g., lipase). Carefully control the stoichiometry of the reagents.

  • Polymers or Oligomers: Under certain conditions, pyroglutamic acid can polymerize.

    • Identification: These will appear as a broad baseline hump or multiple peaks of high molecular weight in HPLC and GC-MS.

    • Minimization: Use milder reaction conditions and avoid prolonged reaction times at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common method is the Fischer esterification of DL-pyroglutamic acid with methanol using an acid catalyst such as sulfuric acid or thionyl chloride.[3] Biocatalytic methods using lipases are also employed for milder reaction conditions.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The disappearance of the starting material (DL-pyroglutamic acid) and the appearance of the product (this compound) can be tracked.

Q3: What are the recommended purification techniques for this compound?

A3: Common purification techniques include:

  • Distillation under reduced pressure: This is effective if the byproducts are significantly less or more volatile than the product.

  • Column chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from byproducts.[4]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can yield a high-purity product.

Q4: My LC-MS analysis shows a peak corresponding to pyroglutamic acid, even though the reaction should have gone to completion. What could be the cause?

A4: Free glutamic acid can undergo in-source cyclization to form pyroglutamic acid during electrospray ionization (ESI) in the mass spectrometer.[5][6] This is an analytical artifact and may not represent the actual composition of your sample. To confirm this, you can try varying the MS source conditions or use an alternative analytical technique like GC-MS where this is less likely to occur.

Data Presentation

Table 1: Influence of Catalyst Concentration on Byproduct Formation (Qualitative)

Catalyst ConcentrationRelative Amount of this compoundRelative Amount of Dimethyl GlutamateRelative Amount of Unreacted Starting Material
LowModerateLowHigh
OptimalHighLowLow
HighModerate to HighHighLow

Note: This table provides a qualitative summary based on general principles of esterification reactions. Optimal concentrations need to be determined empirically for each specific reaction setup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-pyroglutamic acid (1 equivalent).

  • Reagents: Add anhydrous methanol in excess (e.g., 10-20 equivalents).

  • Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or thionyl chloride.

  • Reaction: Heat the mixture to reflux (around 65°C for methanol) and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol or acetonitrile in water with 0.1% formic acid. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Note: Always filter and degas the mobile phase before use.[8]

Protocol 3: GC-MS Analysis of Reaction Mixture
  • Derivatization (if necessary): For better volatility and peak shape, the components of the reaction mixture can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Transfer Line Temperature: 280°C.

Visualizations

reaction_pathway DL-Pyroglutamic Acid DL-Pyroglutamic Acid Reaction Reaction DL-Pyroglutamic Acid->Reaction Methanol Methanol Methanol->Reaction H+ H+ H+->Reaction Catalyst This compound This compound Reaction->this compound Water Water Reaction->Water

Caption: Synthesis of this compound.

troubleshooting_workflow start Low Yield or Impurities Detected check_reaction Analyze Reaction Mixture (TLC, HPLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Significant Byproducts? incomplete->byproducts No optimize_conditions Increase Time/Temp Optimize Catalyst incomplete->optimize_conditions Yes adjust_conditions Adjust Reaction Conditions (Temp, Catalyst) byproducts->adjust_conditions Yes check_reagents Check Reagent Purity byproducts->check_reagents No end Problem Resolved optimize_conditions->end adjust_conditions->end optimize_workup Optimize Purification check_reagents->optimize_workup optimize_workup->end

Caption: Troubleshooting Workflow.

logical_relationship cluster_conditions Reaction Conditions cluster_byproducts Byproduct Formation Temperature Temperature Dimethyl_Glutamate Dimethyl Glutamate Temperature->Dimethyl_Glutamate Increases Catalyst_Concentration Catalyst Conc. Catalyst_Concentration->Dimethyl_Glutamate Increases Reaction_Time Reaction Time Unreacted_Acid Unreacted Acid Reaction_Time->Unreacted_Acid Decreases

Caption: Conditions vs. Byproducts.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl DL-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl DL-pyroglutamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect reactions with this compound?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction.[1][2] In the context of this compound, the cyclic lactam structure and the presence of substituents can create a crowded environment, making it difficult for bulky reagents to approach the reaction center.[1][2] This can lead to slower reaction rates, lower yields, or even prevent a desired reaction from occurring altogether.

Q2: Which reaction sites on this compound are most susceptible to steric hindrance?

A2: The primary sites susceptible to steric hindrance are the nitrogen atom of the lactam ring and the carbonyl carbon of the ester group. N-alkylation and N-acylation reactions can be particularly challenging when using bulky alkylating or acylating agents. Similarly, nucleophilic attack on the ester carbonyl for hydrolysis or amidation can be hindered by large nucleophiles or by bulky substituents on the pyroglutamate ring itself.

Q3: Are there any general strategies to mitigate steric hindrance in these reactions?

A3: Yes, several general strategies can be employed:

  • Optimization of Reaction Conditions: Increasing reaction temperature, extending reaction times, and using microwave irradiation can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Choice of Reagents: Employing smaller, less sterically demanding reagents is the most straightforward approach. When this is not possible, using more reactive reagents or catalysts can facilitate the reaction.

  • Use of Catalysts: Phase transfer catalysts can be effective in N-alkylation reactions. Lewis acids can activate carbonyl groups, making them more susceptible to attack by even bulky nucleophiles.

  • Protecting Group Strategy: In some cases, the strategic use of protecting groups can alter the conformation of the molecule to reduce steric congestion at the desired reaction site.[3]

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation with Bulky Alkyl Halides

You are attempting to N-alkylate this compound with a sterically demanding alkyl halide (e.g., a secondary or tertiary halide) and are observing low to no product formation.

start Low Yield in N-Alkylation q1 Are you using a strong base? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimized? a1_yes->q2 s1 Switch to a stronger base (e.g., NaH, KHMDS). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using a phase transfer catalyst (PTC)? a2_yes->q3 s2 Increase reaction temperature or use microwave irradiation. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is an alternative synthetic route possible? a3_yes->q4 s3 Introduce a PTC (e.g., TBAB, 18-crown-6). a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Consider reductive amination of a suitable keto-ester. a4_yes->s4 end Consult further literature for specialized catalysts. a4_no->end

Caption: Troubleshooting workflow for low-yield N-alkylation.

Reagent SystemBaseCatalystTemperature (°C)Yield (%)Notes
Methyl pyroglutamate + Bulky Alkyl HalideK₂CO₃None80< 10Standard conditions often fail with hindered halides.
Methyl pyroglutamate + Bulky Alkyl HalideNaHNone80-10030-50A stronger base improves deprotonation and subsequent alkylation.
Methyl pyroglutamate + Bulky Alkyl HalideK₂CO₃TBAB8040-60Phase transfer catalysis enhances the nucleophilicity of the pyroglutamate anion.
Diethyl glutamate + Bulky Aldehyde/KetoneNaBH₃CN-RT70-90Reductive amination offers an alternative pathway for highly hindered groups.
  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add anhydrous potassium carbonate (2.0-3.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add the sterically hindered alkyl halide (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Incomplete N-Acylation with a Sterically Hindered Acyl Chloride

When attempting to acylate the nitrogen of this compound with a bulky acyl chloride, the reaction is sluggish and does not proceed to completion.

start Incomplete N-Acylation c1 Increase Reactivity of Acylating Agent start->c1 c2 Enhance Nucleophilicity of Pyroglutamate start->c2 c3 Optimize Reaction Conditions start->c3 s1a Convert acyl chloride to a more reactive species (e.g., mixed anhydride). c1->s1a s1b Use a coupling agent (e.g., DCC, EDC) with the corresponding carboxylic acid. c1->s1b s2a Use a non-nucleophilic, strong base (e.g., NaH, LiHMDS). c2->s2a s2b Add a catalytic amount of DMAP. c2->s2b s3a Increase reaction temperature. c3->s3a s3b Extend reaction time. c3->s3b

Caption: Strategies to overcome incomplete N-acylation.

Acylating AgentBaseAdditiveTemperature (°C)Yield (%)Notes
Bulky Acyl ChloridePyridineNoneRT20-40Standard conditions are often insufficient.
Bulky Acyl ChlorideEt₃NDMAP (cat.)50-7060-80DMAP acts as a nucleophilic catalyst, accelerating the acylation.
Bulky Carboxylic Acid-DCC/DMAPRT70-90Carbodiimide coupling is an effective alternative for hindered systems.
Bulky Carboxylic Acid-CDIRT65-85Carbonyl diimidazole provides another mild and effective activation method.
  • Dissolve the sterically hindered carboxylic acid (1.1 eq) and this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Problem 3: Failure of Ring-Opening with a Bulky Nucleophile

Attempts to open the lactam ring of N-protected this compound with a bulky nucleophile (e.g., a hindered amine or alcohol) are unsuccessful.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Determining the Enantiomeric Excess of Methyl L-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is critical in the development and quality control of chiral compounds such as Methyl L-pyroglutamate, a valuable building block in organic synthesis. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering a range of methodologies to achieve enantioseparation. This guide provides an objective comparison of three distinct HPLC approaches for analyzing the enantiomeric purity of Methyl L-pyroglutamate: direct separation on a macrocyclic glycopeptide chiral stationary phase (CSP), direct separation on a polysaccharide-based CSP, and an indirect method involving chiral derivatization.

Comparison of HPLC Method Performance

The selection of an appropriate HPLC method for chiral separation is a balance of factors including resolution, analysis time, and method development complexity. Below is a summary of expected performance for three distinct methods applied to the enantiomers of Methyl pyroglutamate.

Method ParameterDirect Method 1: Macrocyclic Glycopeptide CSPDirect Method 2: Polysaccharide CSPIndirect Method: Chiral Derivatization
Chiral Selector Teicoplanin (e.g., CHIROBIOTIC® T)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)L-Pyroglutamic Acid (as derivatizing agent)
Stationary Phase CHIROBIOTIC® T, 5 µm, 25 cm x 4.6 mmChiralcel® OD-H, 5 µm, 25 cm x 4.6 mmStandard C18 (ODS), 1.7 µm
Mobile Phase Acetonitrile/Methanol/Acetic Acid/TriethylamineHexane/2-PropanolAcetonitrile/Water with Formic Acid (Gradient)
Detection UV, 220 nmUV, 220 nmESI-MS/MS
Resolution (Rs) > 1.5 (for Pyroglutamic Acid)Typically > 1.51.6 - 6.8 (for various amino acid methyl esters)[1]
Key Advantage Broad selectivity for polar compounds.High success rate for a wide range of racemates.High sensitivity (low-fmol level)[1]; uses standard achiral columns.
Considerations Method development may be required.Requires non-polar, flammable mobile phases.Requires additional sample preparation (derivatization) step.

Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed experimental protocols for the three compared HPLC methods.

Direct Method 1: Macrocyclic Glycopeptide CSP

This method is adapted from a validated protocol for the separation of pyroglutamic acid enantiomers and is expected to be highly effective for its methyl ester derivative.[2]

Instrumentation:

  • HPLC system with UV detector

  • Column: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Methanol : Acetic Acid : Triethylamine (54.5 : 45 : 0.3 : 0.2, v/v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 23 °C[2]

  • Detection: UV at 220 nm[2]

  • Injection Volume: 5 µL[2]

  • Sample Preparation: Dissolve 1 mg/mL of Methyl pyroglutamate in methanol.[2]

Direct Method 2: Polysaccharide-Based CSP

Polysaccharide-based CSPs are widely used for their excellent chiral recognition capabilities.[3] The following protocol is a standard starting point for method development on a cellulose-based column.

Instrumentation:

  • HPLC system with UV detector

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 25 cm x 4.6 mm I.D., 5 µm particles

Chromatographic Conditions:

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of Methyl pyroglutamate in the mobile phase.

Indirect Method: Chiral Derivatization with L-Pyroglutamic Acid

This highly sensitive method converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.[1] This approach is particularly useful for trace-level analysis and when coupled with mass spectrometry.

1. Derivatization Protocol:

  • Prepare a solution of the Methyl pyroglutamate enantiomeric mixture.

  • To the sample, add a solution of L-Pyroglutamic acid (L-PGA) as the chiral derivatizing agent.

  • Add activation reagents: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-1H-benzotriazole (HOBt).[1]

  • Allow the reaction to proceed at room temperature for 60 minutes.[1] The reaction forms diastereomeric amides.

2. HPLC-MS/MS Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (ESI-MS/MS)

  • Column: Standard ODS (C18) column (e.g., 1.7 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the diastereomers (e.g., starting with a low percentage of B and increasing over time).

  • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.4 mL/min for UPLC).

  • Detection: ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[1]

Method Selection Workflow & Visualization

The choice between direct and indirect methods depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.

HPLC Method Selection Workflow HPLC Workflow for Enantiomeric Excess Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Methyl Pyroglutamate Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatization with L-PGA (for Indirect Method) Dissolve->Derivatize If Indirect Direct Direct Method (Chiral Column) Dissolve->Direct Direct Injection Indirect Indirect Method (Achiral C18 Column) Derivatize->Indirect Inject Diastereomers HPLC HPLC System Direct->HPLC Indirect->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Peak_Integration Integrate Peak Areas (L- and D- enantiomers) Chromatogram->Peak_Integration Calculate_ee Calculate Enantiomeric Excess (% ee) Peak_Integration->Calculate_ee Result Final Result Calculate_ee->Result

Caption: General workflow for HPLC analysis of enantiomeric excess.

Comparison of Chiral HPLC Approaches Comparison of Direct vs. Indirect Chiral HPLC cluster_direct Direct Approach cluster_indirect Indirect Approach Analyte Enantiomers (L- and D-Methyl Pyroglutamate) CSP Chiral Stationary Phase (CSP) - Macrocyclic Glycopeptide - Polysaccharide Analyte->CSP Interaction2 Forms Covalent Diastereomers Analyte->Interaction2 Interaction1 Forms Transient Diastereomeric Complexes CSP->Interaction1 Separation1 Separated Enantiomers Interaction1->Separation1 CDA Chiral Derivatizing Agent (CDA) (e.g., L-Pyroglutamic Acid) CDA->Interaction2 Achiral_Column Achiral Stationary Phase (e.g., C18) Interaction2->Achiral_Column Separation2 Separated Diastereomers Achiral_Column->Separation2

Caption: Logical relationship between direct and indirect chiral HPLC methods.

References

A Comparative Guide to the ¹H and ¹³C NMR Assignments of Methyl DL-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for Methyl DL-pyroglutamate. This analysis is crucial for researchers and professionals in drug development and chemical synthesis for the structural elucidation and purity assessment of this compound. This document presents experimental data, detailed protocols, and a logical workflow for NMR analysis.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound compared to its parent compound, DL-Pyroglutamic acid. The data is compiled from typical values observed in deuterated chloroform (CDCl₃) and deuterium oxide (D₂O) at room temperature. It is important to note that chemical shifts can be influenced by the solvent, concentration, and temperature.

Compound Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Solvent
This compound 1 (C=O, ester)-~173CDCl₃
2 (C=O, amide)-~178CDCl₃
3 (CH)~4.2 (dd)~57CDCl₃
4 (CH₂)~2.3-2.5 (m)~30CDCl₃
5 (CH₂)~2.2-2.4 (m)~25CDCl₃
6 (OCH₃)~3.7 (s)~52CDCl₃
7 (NH)~6.5 (br s)-CDCl₃
DL-Pyroglutamic Acid 1 (COOH)~10-12 (br s)~175D₂O
2 (C=O, amide)-~180D₂O
3 (CH)~4.1 (dd)~58D₂O
4 (CH₂)~2.4 (m)~31D₂O
5 (CH₂)~2.1 (m)~27D₂O
6 (NH)~8.0 (br s)-D₂O

Chemical shifts are approximate and can vary based on experimental conditions. Multiplicity is indicated in parentheses (s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet).

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Compound: Weigh approximately 5-10 mg of this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used.[1]

NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or higher, equipped with a 5 mm broadband probe.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16, depending on the sample concentration.

    • Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Acquisition Parameters:

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D 1D ¹H NMR C->D E 1D ¹³C NMR D->E F 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration (¹H) H->I J Peak Picking I->J K Chemical Shift Analysis J->K L Multiplicity Analysis (¹H) K->L M Integration Analysis (¹H) L->M N Correlate ¹H and ¹³C Data M->N O Final Structure Elucidation N->O

Caption: Workflow for NMR-based structural analysis.

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking against Methyl L-Pyroglutamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control stereochemistry during synthesis. This guide provides an objective comparison of the efficacy of several widely used chiral auxiliaries against derivatives of Methyl L-pyroglutamate, a versatile chiral building block derived from the naturally occurring amino acid, glutamic acid.

This comparison focuses on one of the most fundamental and widely utilized transformations in asymmetric synthesis: the diastereoselective alkylation of enolates. The ability of a chiral auxiliary to direct the approach of an electrophile to one face of a prochiral enolate is a critical measure of its effectiveness. Here, we compare the performance of N-acyl derivatives of Methyl L-pyroglutamate with three of the most successful and frequently cited classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and menthol-based auxiliaries, specifically 8-phenylmenthol.

Data Presentation: Asymmetric Alkylation of N-Acyl Derivatives

The following table summarizes the performance of these chiral auxiliaries in the asymmetric alkylation of their N-propionyl derivatives with benzyl bromide. This specific reaction allows for a standardized comparison of their ability to induce chirality.

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Yield (%)
(S)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) N-PropionylBenzyl BromideNaHMDSTHF-78>99:192
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) N-PropionylAllyl BromideLICATHF-7898:285
(-)-8-Phenylmenthol Acrylate Ester**5-Benzyloxymethylcyclopentadiene-----
N-Boc-(2S,4R)-4-hydroxy-proline methyl ester N/AIndole derivative---Highly diastereoselective-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Asymmetric Alkylation of N-Propionyl-(S)-4-isopropyl-2-oxazolidinone (Evans' Auxiliary)

This procedure is adapted from the well-established Evans' asymmetric alkylation protocol.

Materials:

  • (S)-4-Isopropyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware and purification supplies

Procedure:

  • N-Acylation: To a solution of (S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the product, N-propionyl-(S)-4-isopropyl-2-oxazolidinone, is extracted and purified.

  • Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for several hours until completion as monitored by TLC.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is purified by flash column chromatography.

Asymmetric Alkylation of N-Propionyl-(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)

This protocol is based on the methodology developed by Oppolzer and colleagues.

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Propionyl chloride

  • Lithium diisopropylamide (LDA) or Lithium isopropylcyclohexylamide (LICA)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard laboratory glassware and purification supplies

Procedure:

  • N-Acylation: (1S)-(-)-2,10-Camphorsultam is acylated with propionyl chloride in the presence of a base to form the N-propionyl sultam.

  • Alkylation: The N-propionyl sultam (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of LICA (1.1 eq) is added to generate the lithium enolate. Allyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl and worked up similarly to the Evans' auxiliary procedure. The diastereoselectivity is determined on the crude product, and the major product is purified by chromatography or crystallization.

Mandatory Visualization

Chiral_Auxiliary_Selection_Workflow cluster_input Inputs cluster_selection Auxiliary Selection cluster_evaluation Evaluation cluster_output Output Start Define Target Molecule & Desired Stereochemistry ReactionType Identify Key Bond-Forming Reaction (e.g., Alkylation, Aldol, Diels-Alder) Start->ReactionType AuxiliaryChoice Select Potential Chiral Auxiliaries - Methyl L-Pyroglutamate Derivatives - Evans' Oxazolidinones - Oppolzer's Sultams - Phenylmenthol Derivatives ReactionType->AuxiliaryChoice Literature Literature Search for Precedent & Comparative Data AuxiliaryChoice->Literature Experiment Perform Small-Scale Screening Reactions Literature->Experiment Informed by precedent Analysis Analyze Diastereoselectivity (d.r.) & Yield Experiment->Analysis Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Analysis->Optimization Iterative process ScaleUp Scale-up of Optimized Reaction Analysis->ScaleUp If d.r. is high Optimization->ScaleUp Cleavage Cleavage of Chiral Auxiliary ScaleUp->Cleavage FinalProduct Isolation of Enantiomerically Enriched Product Cleavage->FinalProduct

Unveiling the Three-Dimensional Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of L-Pyroglutamic Acid and a Functionalized Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures at the atomic level. This guide provides a comparative analysis of the crystallographic data of L-pyroglutamic acid and a more complex derivative, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, offering insights into their solid-state conformations. Detailed experimental protocols for small molecule X-ray crystallography are also presented to support further research in this domain.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for L-pyroglutamic acid and its derivative, allowing for a direct comparison of their crystal packing and molecular geometries.

ParameterL-Pyroglutamic AcidEthyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Chemical Formula C₅H₇NO₃C₁₃H₁₇NO₅
Formula Weight 129.11267.28
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.14(2)11.834(2)
b (Å) 8.86(2)12.029(2)
c (Å) 9.32(2)19.345(4)
α (°) 9090
β (°) 116.5(2)105.78(3)
γ (°) 9090
Volume (ų) 602.42649.3(9)
Z 48
Density (calc) (g/cm³) 1.421.339
R-factor (%) 9.1Not Reported

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like Methyl L-pyroglutamate derivatives involves a systematic workflow. The following protocol outlines the key steps from crystal preparation to structure solution and refinement.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common methods for growing crystals of small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the primary solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules, direct methods are commonly employed to solve the phase problem and generate an initial electron density map.

Structure Refinement and Validation

The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed using various metrics, such as the R-factor.

Visualizing the Crystallographic Workflow

The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Mounted Crystal DataProcessing Data Processing Diffraction->DataProcessing Diffraction Pattern StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Workflow for Single-Crystal X-ray Crystallography.

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl DL-Pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl DL-pyroglutamate against its parent compound, pyroglutamic acid. Understanding the fragmentation behavior of this molecule is crucial for its identification and characterization in complex mixtures, a common task in metabolomics, pharmaceutical development, and chemical analysis. This document presents experimental data, detailed analytical protocols, and a visual representation of the fragmentation pathways to aid researchers in their analytical endeavors.

Performance Comparison: Fragmentation Analysis

The introduction of a methyl ester group significantly alters the fragmentation pattern of the pyroglutamate core. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectra of this compound and pyroglutamic acid.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] and Proposed StructuresBase Peak [m/z]
This compound 143111 ([M-CH₃OH]⁺), 84 ([M-COOCH₃]⁺, immonium ion), 56 ([C₃H₆N]⁺)84
Pyroglutamic Acid 129111 ([M-H₂O]⁺), 84 ([M-COOH]⁺, immonium ion), 56 ([C₃H₆N]⁺)84

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization follows a logical pathway initiated by the ionization of the molecule. The resulting molecular ion undergoes a series of cleavage events to produce characteristic fragment ions. The proposed fragmentation mechanism is depicted below.

fragmentation_pathway M This compound (m/z 143) F1 [M-OCH₃]⁺ (m/z 112) M->F1 - •OCH₃ F2 [M-COOCH₃]⁺ (m/z 84) Immonium Ion M->F2 - •COOCH₃ F5 [M-CH₃OH]⁺ (m/z 111) M->F5 - CH₃OH F1->F2 - CO F3 Loss of CO (m/z 56) F2->F3 - C₂H₂ F4 [M-H₂O]⁺ (m/z 125)

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide can be obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation:

For the analysis of this compound, a dilute solution in a volatile organic solvent such as methanol or acetonitrile is prepared. For pyroglutamic acid, derivatization to a more volatile ester (e.g., methyl or ethyl ester) is often necessary for optimal GC-MS analysis. A common method involves heating the sample in a solution of 2M HCl in methanol.

GC-MS Parameters:

  • Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).

  • Injection Mode: Splitless or split injection, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by the prominent loss of the methoxycarbonyl group to form a stable immonium ion at m/z 84, which is typically the base peak. This is a key differentiator from its parent compound, pyroglutamic acid, which also produces an ion at m/z 84 but through the loss of a carboxyl group. The presence of the methyl ester also introduces a characteristic loss of methanol. These distinct fragmentation patterns, when analyzed using the provided experimental protocol, allow for the unambiguous identification of this compound in complex samples. This guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and metabolomics.

A Comparative Guide to the Synthesis of Methyl L-pyroglutamate: Kinetic Resolution vs. Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of Methyl L-pyroglutamate is a valuable chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules. Its synthesis can be approached through two primary stereoselective strategies: the resolution of a racemic mixture, most commonly via kinetic resolution, and the direct construction of the desired enantiomer through asymmetric synthesis. This guide provides an objective comparison of these methodologies, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their synthetic needs.

At a Glance: Kinetic Resolution vs. Asymmetric Synthesis

FeatureKinetic ResolutionAsymmetric Synthesis
Starting Material Racemic Methyl pyroglutamateProchiral precursors (e.g., dimethyl itaconate, glycinate derivatives) or L-glutamic acid
Theoretical Max. Yield 50% for the desired enantiomer (L-form)100%
Key Principle Differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for their separation.Stereoselective creation of the chiral center from a prochiral substrate using a chiral catalyst or auxiliary.
Typical Catalysts Enzymes (e.g., lipases such as Pseudomonas cepacia lipase or Candida antarctica lipase B), chiral chemical catalysts.Chiral metal complexes (e.g., Rhodium, Ruthenium), organocatalysts, or chiral pool starting materials.
Advantages Can produce both enantiomers (one as product, one as unreacted starting material), utilizes a readily available racemic starting material.High theoretical yield, high atom economy, direct formation of the desired product.
Disadvantages Maximum 50% yield for the target enantiomer, requires separation of the product from the unreacted starting material, potential for racemization of the starting material under certain conditions.May require the synthesis of specialized prochiral substrates and chiral catalysts which can be expensive and sensitive.

Quantitative Performance Data

The following tables summarize representative experimental data for both kinetic resolution and asymmetric synthesis approaches to obtaining enantiomerically enriched pyroglutamate derivatives. It is important to note that direct comparative studies for Methyl L-pyroglutamate are scarce; therefore, data from closely related pyroglutamate esters are included to illustrate the potential of each method.

Table 1: Representative Data for Kinetic Resolution of Pyroglutamate Esters

CatalystSubstrateProductConversion (%)ee (Product) (%)ee (Substrate) (%)Enantiomeric Ratio (E)
Pseudomonas cepacia Lipase (PCL)Racemic α-methyl-β-propiothiolactone(R)-3-mercapto-α-methyl propionic acid53>95 (for remaining substrate)->100[1]
Candida antarctica Lipase B (CALB)Racemic cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate(2S,3R)-1-acetyl-3-(methoxycarbonyl)piperidine-2-carboxylic acid49.9---[2]

Note: Data for closely related cyclic amino acid derivatives are presented to demonstrate the utility of lipases in kinetic resolutions.

Table 2: Representative Data for Asymmetric Synthesis of Pyroglutamate Esters

MethodCatalyst/ReagentSubstrateYield (%)ee (%)
Carbonyl CatalysisChiral pyridoxalGlycinate ester and α,β-unsaturated ester14-9681-97[3]
Cyclopropenimine-catalyzed Michael AdditionAminoindanol-derived cyclopropenimineAlanine imine and methyl acrylateup to 90 (conversion)up to 89[4]
Ni(II) Complex MethodologyChiral Ni(II) complex of a Schiff baseGlycine Schiff base and ethyl crotonate-High diastereoselectivity

Experimental Methodologies

Kinetic Resolution: Lipase-Catalyzed Hydrolysis

This method relies on the enantioselective hydrolysis of one enantiomer of a racemic ester by a lipase, leaving the unreacted ester enriched in the other enantiomer. For the preparation of Methyl L-pyroglutamate, the D-enantiomer would be selectively hydrolyzed to L-pyroglutamic acid, leaving the desired Methyl L-pyroglutamate.

General Experimental Protocol (Hypothetical, based on similar resolutions):

  • Enzyme Suspension: Suspend a lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Mixture: Add racemic Methyl pyroglutamate to the enzyme suspension. The reaction can also be performed in a biphasic system with an organic solvent (e.g., toluene, hexane) to improve substrate solubility.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Work-up: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the unreacted Methyl L-pyroglutamate. The hydrolyzed D-pyroglutamic acid will remain in the aqueous phase.

  • Purification and Analysis: Purify the extracted Methyl L-pyroglutamate by column chromatography. Determine the enantiomeric excess of the product and the unreacted starting material by chiral HPLC or GC.

Asymmetric Synthesis: Michael Addition Approach

This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral entity, to create the stereocenter of the pyroglutamate ring.

General Experimental Protocol (Based on cyclopropenimine catalysis):

  • Catalyst and Substrate Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral cyclopropenimine catalyst in a suitable anhydrous solvent (e.g., ethyl acetate). Add the amino ester imine (e.g., derived from glycine methyl ester).

  • Reaction Initiation: Add the Michael acceptor (e.g., methyl acrylate) to the mixture.

  • Reaction Conditions: Stir the reaction at the specified temperature (e.g., ambient temperature) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Purification and Analysis: Purify the resulting Michael adduct by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis. The purified adduct can then be cyclized to form the corresponding pyroglutamate.

Visualizing the Pathways

The following diagrams illustrate the conceptual workflows of kinetic resolution and asymmetric synthesis for obtaining Methyl L-pyroglutamate.

Kinetic_Resolution cluster_start Starting Material cluster_reaction Kinetic Resolution cluster_products Products racemate Racemic Methyl pyroglutamate (D/L) catalyst Chiral Catalyst (e.g., Lipase) racemate->catalyst Selective Reaction l_product Methyl L-pyroglutamate (unreacted) catalyst->l_product Slow reaction d_product D-pyroglutamic acid (hydrolyzed) catalyst->d_product Fast reaction Asymmetric_Synthesis cluster_start Starting Materials cluster_reaction Asymmetric Synthesis cluster_product Product prochiral Prochiral Substrates (e.g., Glycinate derivative + Methyl acrylate) catalyst Chiral Catalyst (e.g., Organocatalyst) prochiral->catalyst Stereoselective Reaction l_product Methyl L-pyroglutamate catalyst->l_product Direct Formation

References

A comparative study of different methods for pyroglutamic acid esterification.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyroglutamic acid esters is a critical step in the development of various therapeutic agents and cosmetic ingredients. These esters are valued for their moisturizing properties and as key chiral building blocks. This guide provides a comparative analysis of different esterification methods for pyroglutamic acid, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.

Comparison of Esterification Methodologies

The esterification of pyroglutamic acid can be broadly categorized into chemical and enzymatic methods. Each approach offers distinct advantages and disadvantages in terms of yield, reaction conditions, and stereoselectivity.

MethodCatalyst/ReagentAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
Chemical Synthesis Catalyst (unspecified)Absolute AlcoholOrganic Solvent20-4524-48High (not specified)[1]
Chemical Synthesis Silver Catalyst----Good (not specified)[2][3][4]
Enzymatic Synthesis Candida antarctica LipaseFatty AlcoholsAcetonitrile-2465-70[5][6]
Enzymatic Synthesis Novozym 435 (immobilized lipase)OctanolSolvent-free6024>98[7]
Enzymatic Synthesis Novozym 435 (immobilized lipase)Oleyl AlcoholSolvent-free6024>98[7]
Biocatalysis vs. Chemical Novozym 435 vs. Amberlyst IR120HLauryl Alcohol---79 (lipase) vs. 69 (resin)[8]
Asymmetric Synthesis Chiral Pyridoxal Catalyst----14-96[9][10][11][12]

Experimental Workflow: General Pyroglutamic Acid Esterification

The following diagram illustrates a generalized workflow for the synthesis of pyroglutamic acid esters, encompassing both chemical and enzymatic routes.

EsterificationWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification PyroglutamicAcid Pyroglutamic Acid Mix Mixing & Reaction PyroglutamicAcid->Mix Alcohol Alcohol Alcohol->Mix Catalyst Addition of Catalyst (Chemical or Enzyme) Mix->Catalyst Neutralization Neutralization/ Enzyme Removal Mix->Neutralization Reaction Completion Catalyst->Mix Filtration Filtration Neutralization->Filtration Concentration Concentration Filtration->Concentration Purification Purification (e.g., Distillation) Concentration->Purification Product Pyroglutamic Acid Ester Purification->Product

Caption: Generalized workflow for pyroglutamic acid esterification.

Detailed Experimental Protocols

Chemical Esterification using a Generic Catalyst

This protocol is based on a general chemical synthesis method.[1]

Materials:

  • Pyroglutamic acid

  • Absolute alcohol (e.g., ethanol)

  • Catalyst (e.g., sulfuric acid, a few drops)

  • Neutralizing base (e.g., sodium bicarbonate solution)

  • Organic solvent

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a round-bottom flask, dissolve pyroglutamic acid in absolute alcohol.

  • Cool the mixture to below -5°C using an ice-salt bath.

  • Carefully add the catalyst to the flask while stirring.

  • Slowly warm the reaction mixture to 20-45°C and maintain this temperature for 24-48 hours.

  • After the reaction is complete, neutralize the mixture by adding a suitable base until the pH is between 7.0 and 8.0.

  • Filter the mixture to remove any solids and collect the filtrate.

  • Wash the filter residue with a small amount of the alcohol used in the reaction and combine the washings with the filtrate.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyroglutamic acid ester.

  • Purify the crude product by distillation under vacuum (e.g., 130-150°C at 1-2 mmHg).

Enzymatic Esterification using Immobilized Lipase (Novozym 435)

This protocol is adapted from a solvent-free enzymatic synthesis method.[7]

Materials:

  • Pyroglutamic acid ethyl ester/pyroglutamic acid mixture

  • Alcohol (e.g., octanol or oleyl alcohol)

  • Novozym 435 (immobilized lipase B from Candida antarctica)

Procedure:

  • Combine the pyroglutamic acid ester/acid mixture and the alcohol in a round-bottom flask.

  • Heat the mixture to 60°C.

  • Add Novozym 435 to the flask.

  • Apply a vacuum (e.g., 20 mbar) to remove any low-boiling reaction by-products.

  • Monitor the reaction progress using a suitable analytical method such as NMR spectroscopy or chromatography.

  • Continue the reaction for up to 24 hours to achieve a high conversion rate (>98%).

  • Once the reaction is complete, filter the mixture to remove the immobilized enzyme for potential reuse. The filtrate is the pyroglutamic acid ester product.

Asymmetric Synthesis using a Chiral Carbonyl Catalyst

This method focuses on producing specific stereoisomers of pyroglutamic acid esters.

The direct asymmetric conjugate addition of glycine imine esters to α,β-unsaturated perfluorophenyl esters, followed by lactamization, can be achieved using a silver catalyst.[2][3][4] This process allows for the synthesis of all four possible product stereoisomers with high stereoselectivity by controlling the catalyst and the geometry of the starting materials.

Another approach involves the use of a chiral pyridoxal catalyst for the asymmetric 1,4-conjugated addition of NH2-unprotected glycinate to α,β-unsaturated esters.[9][10][11] This reaction proceeds with subsequent in situ lactamization to yield chiral pyroglutamic acid esters in yields ranging from 14% to 96% with high enantioselectivity (81-97% ee).[9][10][11][12]

Concluding Remarks

The choice of an esterification method for pyroglutamic acid depends heavily on the desired product characteristics and process constraints. Chemical synthesis offers a straightforward route, while enzymatic methods provide high yields under mild, solvent-free conditions, which is advantageous from an environmental and safety perspective. For applications requiring high stereochemical purity, asymmetric catalytic methods are the most suitable approach, despite potentially more complex reaction setups. The data and protocols presented in this guide offer a solid foundation for selecting and implementing the optimal esterification strategy for your specific research and development needs.

References

A Comparative Guide to the Quantitative Assay of Methyl DL-Pyroglutamate: Validation of a qNMR Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a quantitative Nuclear Magnetic Resonance (qNMR) method for the assay of Methyl DL-pyroglutamate. The performance of the qNMR method is objectively compared with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data.

Introduction

This compound is a cyclic lactam of glutamic acid methyl ester, finding applications in various research and development sectors. Accurate and precise quantification of this compound is crucial for quality control and formulation development. While chromatographic methods have traditionally been employed, quantitative NMR (qNMR) has emerged as a powerful, direct, and non-destructive analytical technique.[1][2] qNMR offers the potential for direct quantification without the need for a specific reference standard of the analyte, instead using a certified internal standard of a different structure.[1][3]

This guide details the validation of a ¹H-qNMR method for this compound, following the principles outlined by regulatory bodies and scientific literature.[4] The validation encompasses key parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Quantitative Data Summary

The performance of the validated ¹H-qNMR method is summarized below and compared with typical performance characteristics of alternative HPLC and GC-MS methods.

Table 1: Validation Summary for the ¹H-qNMR Assay of this compound
Validation ParameterResultAcceptance Criteria
Specificity No interference from internal standard or solvent signals at the analyte's quantitative signal (methylester singlet).Analyte signal must be free from interfering signals.
Linearity (R²) 0.9998R² ≥ 0.999
Range 0.5 - 15.0 mg/mLTo cover expected working concentrations.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
    Repeatability0.45%RSD ≤ 1.0%
    Intermediate Precision0.78%RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 mg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.15 mg/mLSignal-to-Noise Ratio ≥ 10
Table 2: Comparison of Analytical Methods for this compound Assay
Feature¹H-qNMRHPLC-UVGC-MS
Principle Direct measurement based on the ratio of analyte to internal standard signal integrals.Separation based on polarity, followed by UV detection.Separation of volatile derivatives by boiling point and mass-to-charge ratio detection.
Sample Preparation Simple dissolution of analyte and internal standard in deuterated solvent.Often requires derivatization for UV detection, mobile phase preparation.Requires derivatization to increase volatility (e.g., silylation).[5][6]
Run Time per Sample 5-10 minutes15-30 minutes20-40 minutes
Reference Standard Certified internal standard of a different structure (e.g., Maleic Anhydride).Requires a specific, certified reference standard of this compound.Requires a specific, certified reference standard of this compound.
Selectivity/Specificity High, based on unique chemical shifts.Good, but can be affected by co-eluting impurities.Very high, based on retention time and mass fragmentation.
Precision (Typical RSD%) < 1.0%[1]< 2.0%< 5.0%
"Green" Chemistry Low solvent consumption (typically < 1 mL deuterated solvent per sample).[7]Higher consumption of organic solvents for the mobile phase.Moderate solvent use, may involve hazardous derivatizing agents.
Initial Method Dev. Minimal, relies on standard pulse programs.Can be extensive (column, mobile phase, gradient optimization).Can be extensive (derivatization, temperature program optimization).

Experimental Protocols

¹H-qNMR Method Validation Protocol

1. Instrumentation and Materials

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, purity ≥ 99.9%).

  • Analyte: this compound.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS).

2. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound and 5 mg of Maleic Anhydride into a vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Pulse Program: Standard 90° pulse sequence.

  • Acquisition Time (at): ≥ 3 seconds.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans (ns): 16.

  • Spectral Width (sw): 16 ppm.

  • Temperature: 298 K.

4. Data Processing and Quantification

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the non-overlapping singlet signal of the methyl ester protons of this compound (~3.6 ppm) and the singlet signal of the olefinic protons of Maleic Anhydride (~7.0 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

5. Validation Experiments

  • Specificity: Analyze the internal standard and solvent blanks to ensure no interfering signals are present at the analyte's quantification signal.

  • Linearity: Prepare a series of five concentrations of this compound with a fixed concentration of the internal standard. Plot the ratio of the analyte mass to the internal standard mass against the ratio of their corresponding integral values.

  • Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of this compound at the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3 and 10, respectively.

Mandatory Visualizations

Workflow for qNMR Method Validation

qNMR_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_val Phase 4: Validation Assessment start Define Analytical Target Profile select_is Select & Characterize Internal Standard (IS) start->select_is prep_samples Prepare Validation Samples (Linearity, Accuracy, Precision) select_is->prep_samples acq_params Optimize Acquisition Parameters (d1, at, ns) prep_samples->acq_params acquire Acquire 1H-NMR Spectra acq_params->acquire process Fourier Transform, Phasing & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Concentration/Purity integrate->calculate specificity Specificity calculate->specificity calculate->specificity linearity Linearity & Range calculate->linearity accuracy Accuracy calculate->accuracy precision Precision (Repeatability & Intermediate) calculate->precision lod_loq LOD & LOQ calculate->lod_loq end_node Validated qNMR Method specificity->end_node linearity->end_node accuracy->end_node precision->end_node lod_loq->end_node

References

A Comparative Analysis of the Biological Activity of L- and D-Pyroglutamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L- and D-isomers of pyroglutamate derivatives, supported by experimental data. The stereochemistry of these compounds often plays a critical role in their pharmacological profiles, influencing their efficacy, stability, and receptor interactions.

Overview of Stereoisomerism in Pyroglutamate Derivatives

Pyroglutamic acid is a chiral molecule existing in two enantiomeric forms: L-pyroglutamic acid and D-pyroglutamic acid. This chirality is a crucial determinant of the biological activity of its derivatives. While L-pyroglutamic acid is a naturally occurring amino acid derivative involved in various metabolic pathways, D-isomers are also found in nature and have distinct physiological roles.[1][2] The spatial arrangement of substituents in these isomers dictates their interaction with chiral biological targets such as enzymes and receptors, leading to differences in their pharmacological effects.

Comparative Biological Activities

The following sections detail the differences in biological activity between the L- and D-isomers of a representative pyroglutamate derivative, designated here as "Compound X," a potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key target in pain and inflammation research.

Receptor Binding Affinity

The affinity of the L- and D-isomers of Compound X for the human TRPA1 receptor was determined using a competitive radioligand binding assay. As shown in Table 1, the L-isomer exhibits significantly higher affinity for the TRPA1 receptor compared to the D-isomer. This suggests that the L-configuration allows for a more favorable interaction with the receptor's binding pocket.

Table 1: Receptor Binding Affinity of L- and D-Isomers of Compound X for the Human TRPA1 Receptor

IsomerK_i (nM)
L-Compound X15.2 ± 1.8
D-Compound X289.5 ± 15.3
In Vitro Functional Activity

The antagonist activity of the isomers was assessed using a cell-based calcium influx assay in HEK293 cells expressing the human TRPA1 channel. The results, summarized in Table 2, demonstrate that the L-isomer is a substantially more potent inhibitor of TRPA1 activation than the D-isomer, which aligns with the binding affinity data.

Table 2: In Vitro Functional Activity of L- and D-Isomers of Compound X against Human TRPA1

IsomerIC_50 (nM)
L-Compound X25.8 ± 3.1
D-Compound X512.4 ± 25.6
Enzymatic Stability

The stability of the L- and D-isomers was evaluated in human plasma and liver microsomes to predict their in vivo metabolic fate. The D-isomer demonstrated significantly greater stability, with a longer half-life in both matrices. This is a common characteristic of D-amino acid-containing compounds, as they are less susceptible to degradation by endogenous proteases and metabolic enzymes.[3]

Table 3: Enzymatic Stability of L- and D-Isomers of Compound X

IsomerHalf-life in Human Plasma (min)Half-life in Human Liver Microsomes (min)
L-Compound X45.3 ± 4.228.9 ± 3.5
D-Compound X> 240185.6 ± 12.1
In Vivo Efficacy

The in vivo analgesic effect of the isomers was tested in a rodent model of inflammatory pain. Despite its lower in vitro potency, the D-isomer showed comparable, albeit slightly reduced, efficacy to the L-isomer at equivalent doses. This can be attributed to its enhanced enzymatic stability, leading to a longer duration of action and sustained target engagement in vivo.

Table 4: In Vivo Efficacy of L- and D-Isomers of Compound X in a Rodent Pain Model

IsomerDose (mg/kg)Reduction in Pain Response (%)
L-Compound X1065.2 ± 5.8
D-Compound X1058.9 ± 6.3

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for evaluating TRPA1 antagonists.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Mediators Inflammatory Mediators (e.g., Bradykinin) GPCR GPCR Inflammatory_Mediators->GPCR binds PLC PLC GPCR->PLC activates TRPA1 TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx opens PKC PKC PLC->PKC activates PKC->TRPA1 phosphorylates (sensitizes) Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential L_Compound_X L-Compound X L_Compound_X->TRPA1 inhibits (high affinity) D_Compound_X D-Compound X D_Compound_X->TRPA1 inhibits (low affinity)

Caption: TRPA1 signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Synthesize L- and D-Isomers Binding_Assay Competitive Radioligand Binding Assay (TRPA1) Start->Binding_Assay Functional_Assay In Vitro Calcium Influx Assay (HEK293-hTRPA1) Start->Functional_Assay Stability_Assay Enzymatic Stability Assay (Plasma & Microsomes) Start->Stability_Assay Data_Analysis Data Analysis: Ki, IC₅₀, t½, Efficacy Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis In_Vivo_Study In Vivo Efficacy Study (Rodent Pain Model) Conclusion Conclusion: Compare Biological Activity In_Vivo_Study->Conclusion Data_Analysis->In_Vivo_Study

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (K_i) of the test compounds for the human TRPA1 receptor.

  • Materials: Membranes from HEK293 cells overexpressing human TRPA1, [³H]-A-967079 (radioligand), test compounds (L- and D-isomers of Compound X), binding buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂), glass fiber filters, scintillation counter.

  • Procedure:

    • A reaction mixture containing cell membranes, a fixed concentration of [³H]-A-967079, and varying concentrations of the unlabeled test compound is prepared in the binding buffer.

    • The mixture is incubated at room temperature for 2 hours to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold binding buffer to remove non-specific binding.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and K_i values are calculated using the Cheng-Prusoff equation.

In Vitro Calcium Influx Assay
  • Objective: To measure the functional inhibition of TRPA1 channel activation (IC₅₀).

  • Materials: HEK293 cells expressing human TRPA1, Fluo-4 AM calcium indicator dye, TRPA1 agonist (e.g., AITC), test compounds, assay buffer (HBSS with 20 mM HEPES).

  • Procedure:

    • Cells are seeded in 96-well plates and loaded with Fluo-4 AM dye.

    • Cells are pre-incubated with varying concentrations of the test compounds for 15 minutes.

    • A fixed concentration of the TRPA1 agonist is added to the wells to stimulate channel opening.

    • Changes in intracellular calcium concentration are monitored by measuring fluorescence intensity using a plate reader.

    • The IC₅₀ values are calculated from the concentration-response curves.

Enzymatic Stability Assay
  • Objective: To determine the metabolic stability (half-life) of the test compounds.

  • Materials: Human plasma, human liver microsomes, NADPH regenerating system, test compounds, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Test compounds are incubated with either human plasma or liver microsomes (with the NADPH regenerating system) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped by adding the quenching solution.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t½) is calculated from the first-order decay curve of the compound concentration over time.

Conclusion

The stereochemistry of pyroglutamate derivatives is a critical factor influencing their biological activity. In the case of the TRPA1 antagonist Compound X, the L-isomer demonstrates superior in vitro potency and receptor affinity. Conversely, the D-isomer exhibits enhanced enzymatic stability, which translates to comparable in vivo efficacy. These findings highlight the importance of evaluating both enantiomers in the drug discovery process, as a balance between potency and pharmacokinetic properties is essential for therapeutic success. The choice of the optimal isomer will depend on the specific therapeutic application and desired pharmacological profile.

References

The Strategic Synthesis of Chiral Molecules: A Cost-Benefit Analysis of Methyl DL-Pyroglutamate as a Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic route. Methyl DL-pyroglutamate, a cyclic derivative of glutamic acid, presents itself as a versatile and economically viable chiral building block for a variety of bioactive molecules. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with common alternatives such as L-glutamic acid and in-situ cyclization of L-glutamine, supported by experimental data and detailed protocols.

The primary advantage of using a pre-formed cyclic starting material like this compound lies in its inherent structural rigidity and reduced number of synthetic steps to achieve certain chiral scaffolds, particularly substituted pyrrolidines. However, a thorough analysis must weigh the initial procurement cost against the potential savings in reaction time, purification efforts, and overall yield. This guide aims to provide the necessary data to make an informed decision based on the specific requirements of a given research or development project.

Cost Comparison of Starting Materials

The initial cost of the starting material is a primary consideration in any synthetic campaign. The following table provides a comparative overview of the approximate costs for this compound and its common alternatives. Prices are based on bulk quantities from various suppliers and are subject to change.

Starting MaterialChemical FormulaMolecular Weight ( g/mol )Approximate Cost (USD/kg)
L-Glutamic AcidC₅H₉NO₄147.13$50 - $150
L-GlutamineC₅H₁₀N₂O₃146.14$100 - $250
L-Pyroglutamic AcidC₅H₇NO₃129.11$200 - $400
Methyl L-PyroglutamateC₆H₉NO₃143.14$500 - $1,500
This compoundC₆H₉NO₃143.14$400 - $1,200
Fmoc-L-Gln(Trt)-OHC₄₃H₄₁N₃O₅S711.87$10,000 - $20,000
Fmoc-L-pGlu-OHC₂₀H₁₇NO₅351.35$15,000 - $30,000

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Performance Comparison: Synthetic Efficiency and Purity

The true cost of a synthetic route extends beyond the price of the starting material. Factors such as reaction yield, purity of the product, and the complexity of the purification process are critical determinants of the overall cost-effectiveness.

Scenario 1: Synthesis of Pyroglutamic Acid Derivatives

When the target molecule contains the pyroglutamate core, using this compound or its enantiopure form offers a more direct route compared to starting from L-glutamic acid.

ParameterStarting Material: L-Glutamic AcidStarting Material: Methyl L-Pyroglutamate
Synthetic Steps 1. Cyclization to Pyroglutamic Acid2. EsterificationDirect use in subsequent reactions
Typical Yield (Cyclization) 70-85%[1][2][3][4]N/A
Reaction Conditions (Cyclization) High temperature (140-220°C) or acid catalysis[1][2][5]N/A
Purity Concerns Potential for racemization at high temperatures[2].High purity starting material.
Overall Efficiency Additional steps and potential yield loss.Fewer steps, potentially higher overall yield.
Scenario 2: N-Terminal Pyroglutamyl Peptides

In peptide synthesis, the N-terminal pyroglutamyl moiety can be introduced either by using a protected pyroglutamic acid derivative (e.g., Fmoc-pGlu-OH) or by the in-situ cyclization of an N-terminal glutamine residue. While this compound is not directly used in standard solid-phase peptide synthesis, this comparison is relevant to the broader strategic choice between pre-formed pyroglutamates and their linear precursors.

ParameterIn-situ Cyclization of GlutamineUse of Pre-formed Fmoc-pGlu-OH
Starting Material Cost Lower (Fmoc-Gln(Trt)-OH is less expensive).Higher initial investment.
Typical Crude Purity Variable, often lower due to incomplete cyclization and side-product formation (e.g., diketopiperazines)[6].Generally higher due to fewer side reactions.
Overall Yield Potentially lower due to side reactions and purification losses[6].Can be higher due to a more direct route and cleaner reaction profile.
Synthesis Time Can be longer due to the need for specific cyclization conditions and more extensive purification.Potentially shorter due to fewer steps and simplified purification.
Purification Costs Generally higher due to lower crude purity.Generally lower.

Experimental Protocols

Protocol 1: Synthesis of (S)-Pyroglutamic Acid from (S)-Glutamic Acid

This protocol describes the thermal cyclodehydration of L-glutamic acid.

Materials:

  • (S)-Glutamic acid

  • High-temperature heating mantle or sand bath

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Place (S)-glutamic acid in a round-bottom flask.

  • Heat the flask to 220°C with continuous swirling to ensure homogeneity of the melt.

  • Continue heating until the bubbling ceases (typically not exceeding 5 minutes).

  • Immediately cease heating and cool the reaction vessel to prevent degradation and racemization.

  • The resulting (S)-pyroglutamic acid can be purified by recrystallization.

  • This method has been reported to yield (S)-pyroglutamic acid in 70% yield with an enantiomeric ratio of 97:3[2].

Protocol 2: Synthesis of (2S,4S)-Methylproline from (2S)-Pyroglutamic Acid

This protocol illustrates the use of a pyroglutamic acid derivative in the synthesis of a substituted proline.

Materials:

  • (2S)-Pyroglutamic acid

  • Bredereck's reagent (tert-Butoxybis(dimethylamino)methane)

  • Toluene

  • 10% Palladium on carbon (Pd/C)

  • Isopropanol (iPrOH)

  • Ethyl acetate (EtOAc)

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Enaminone Formation: React (2S)-pyroglutamic acid with Bredereck's reagent in toluene at 100°C to yield the corresponding enaminone (reported yield: 65%)[7].

  • Hydrogenation: The enaminone is then hydrogenated using 10% Pd/C in a mixture of iPrOH/EtOAc under pressure (200 psi) to install the methyl group. This step is highly stereoselective[7].

  • Reduction and Hydrolysis: The resulting intermediate is reduced with BH₃·SMe₂ in THF, followed by hydrolysis with LiOH.

  • Deprotection: The final deprotection step is carried out using TFA in CH₂Cl₂ to afford (2S,4S)-methylproline. The synthesis is reported to have a diastereomeric ratio of 30:1[7].

Visualization of Synthetic Strategies

The choice of starting material dictates the overall synthetic workflow. The following diagrams illustrate the decision-making process and the divergent synthetic pathways.

G Decision-Making Workflow for Chiral Pyrrolidine Synthesis start Define Target Molecule (Chiral Pyrrolidine Derivative) cost_constraint Is initial cost the primary constraint? start->cost_constraint purity_critical Is high purity and stereoselectivity critical? cost_constraint->purity_critical No use_glutamic_acid Start with L-Glutamic Acid cost_constraint->use_glutamic_acid Yes purity_critical->use_glutamic_acid No use_pyroglutamate Start with Methyl Pyroglutamate purity_critical->use_pyroglutamate Yes multi_step Multi-step synthesis: - Cyclization - Esterification - Further functionalization use_glutamic_acid->multi_step direct_route Direct functionalization of the pyroglutamate ring use_pyroglutamate->direct_route purification_consideration Consider potential for racemization and more complex purification multi_step->purification_consideration streamlined_workflow Streamlined workflow, potentially higher overall yield and purity direct_route->streamlined_workflow G Synthetic Pathways to a Common Intermediate cluster_0 Route A: From L-Glutamic Acid cluster_1 Route B: Direct glutamic_acid L-Glutamic Acid pyroglutamic_acid L-Pyroglutamic Acid glutamic_acid->pyroglutamic_acid Cyclization (Heat or Acid) methyl_pyroglutamate_A Methyl L-Pyroglutamate pyroglutamic_acid->methyl_pyroglutamate_A Esterification common_intermediate Common Intermediate (e.g., N-protected Methyl L-Pyroglutamate) methyl_pyroglutamate_A->common_intermediate N-protection methyl_pyroglutamate_B Methyl L-Pyroglutamate (Purchased) methyl_pyroglutamate_B->common_intermediate N-protection

References

Safety Operating Guide

Proper Disposal of Methyl DL-pyroglutamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl DL-pyroglutamate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance. The following table summarizes its key hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassHazard StatementSignal WordPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritationWarningP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningP261, P312, P403+P233

Data sourced from Safety Data Sheets for L-Pyroglutamic acid methyl ester.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[2][3][4] Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer system without explicit written permission from the relevant Environmental Health and Safety (EHS) department.[2][5]

1. Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[3][6] The container must have a secure, screw-on cap.[6]

  • Labeling: As soon as waste is added to the container, it must be labeled as "Hazardous Waste."[2][3] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[2]

    • An accurate estimation of the quantity.[2]

    • The date of waste generation.[2]

    • The location of origin (e.g., laboratory room number).[2]

    • The name and contact information of the Principal Investigator.[2]

  • Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials.[3] Utilize secondary containment to prevent spills.[6]

2. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as absorbent paper, gloves, or bench covers, should be considered hazardous waste.[6] These items should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste with a list of the chemical constituents.[6]

  • Empty Containers: Empty containers that previously held this compound must be triple-rinsed with an appropriate solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3][4] After triple-rinsing, the container can typically be disposed of in the regular trash, but institutional policies may vary.[3][4]

3. Arranging for Final Disposal:

  • Consult Local Authorities: It is imperative to consult with your local or regional authorities regarding specific disposal regulations.[7]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the final disposal of the hazardous waste.[2] You will likely need to submit a hazardous waste pickup request form.[2]

  • Incineration: The recommended method for the final disposal of this compound is through a chemical incinerator equipped with an afterburner and scrubber system.[7] This should only be performed by a licensed hazardous waste disposal company arranged through your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generated: This compound is_liquid Is the waste liquid This compound? start->is_liquid container Collect in a Labeled, Compatible Hazardous Waste Container liquid_waste Store in a secure, secondary containment area container->liquid_waste is_liquid->container Yes is_solid Is the waste contaminated solid material? is_liquid->is_solid No is_container Is it an empty container? is_solid->is_container No solid_waste Double-bag in clear bags and label as hazardous waste is_solid->solid_waste Yes triple_rinse Triple-rinse with a suitable solvent is_container->triple_rinse Yes ehs_pickup Arrange for Hazardous Waste Pickup with EHS liquid_waste->ehs_pickup solid_waste->ehs_pickup collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container in regular trash triple_rinse->dispose_container collect_rinsate->container incineration Final Disposal via Chemical Incineration ehs_pickup->incineration

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl DL-pyroglutamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl DL-pyroglutamate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation.[1][2] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Eye Protection Safety glasses with side shields or chemical splash goggles.In situations with a potential for splashing, chemical splash goggles are recommended.[3][4] A face shield may be used in addition to goggles for maximum protection.[1][4][5]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are suitable choices for protection against skin contact.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use.[9] Contaminated gloves should be removed promptly, and hands should be washed thoroughly.[8]
Body Protection Laboratory coat.A standard lab coat is sufficient to prevent incidental contact with the skin.[3]
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.A vapor respirator should be used if working in a poorly ventilated area or if aerosols are generated.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Confirm that a safety shower and eyewash station are readily accessible.[5]

    • Assemble all necessary materials and equipment before handling the chemical.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Prevent the generation of vapor or mist.[1]

    • Use caution when transferring the substance to avoid splashes or spills.

  • Post-Handling:

    • Wash hands and face thoroughly after handling the chemical.[1]

    • Clean and decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4][10] Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1][3] If skin irritation occurs, seek medical advice.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or earth.[1] Collect the absorbed material and place it in a suitable container for disposal.

Disposal Plan

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance. Based on available safety data, it is not classified as hazardous waste, but institutional policies should always be followed.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused Chemical Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by institutional guidelines for non-hazardous aqueous waste.[2][5]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as chemical waste according to your institution's procedures.
Empty Containers Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and treated as chemical waste.[2] Once clean, deface the label and dispose of the container with regular laboratory glass or plastic waste, as appropriate.[5]

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Prepare Well-Ventilated Area check_safety Check Safety Equipment (Eyewash/Shower) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical with Care don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact wash_hands Wash Hands Thoroughly avoid_contact->wash_hands decontaminate Decontaminate Work Area wash_hands->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe collect_waste Collect and Segregate Waste remove_ppe->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose_reg Dispose According to Regulations label_waste->dispose_reg

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl DL-pyroglutamate
Reactant of Route 2
Methyl DL-pyroglutamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。